molecular formula C9H7N3 B1358110 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile CAS No. 4414-87-3

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

Cat. No.: B1358110
CAS No.: 4414-87-3
M. Wt: 157.17 g/mol
InChI Key: KSBVCBLNHLSKFN-UHFFFAOYSA-N
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Description

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-4-3-7-6-12-9-8(7)2-1-5-11-9/h1-2,5-6H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBVCBLNHLSKFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CC#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619979
Record name (1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4414-87-3
Record name 1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4414-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

This compound, a key synthetic intermediate also known as 7-azaindole-3-acetonitrile, holds a privileged position in modern medicinal chemistry. Its structure is a critical pharmacophore and a versatile building block for a multitude of biologically active molecules. The pyrrolo[2,3-b]pyridine core, a bioisostere of indole, often imparts enhanced pharmacological properties such as improved solubility and bioavailability.[1] This has led to its incorporation into numerous FDA-approved drugs and clinical candidates, particularly in the domain of kinase inhibitors targeting pathways like JAK and B-RAF.[1][2][3]

The primary value of this compound lies in its role as a direct precursor to 7-azatryptamine, which is subsequently used to construct more complex molecules.[4] The synthesis of this acetonitrile derivative, however, requires a nuanced understanding of the reactivity of the 7-azaindole nucleus. The C3 position of the pyrrole ring is electron-rich and thus amenable to electrophilic substitution, a characteristic that forms the basis of the most efficient synthetic strategies.[4]

This guide provides a detailed exploration of the principal synthetic methodology for preparing this compound, focusing on the underlying chemical principles, providing field-tested experimental protocols, and offering insights into the causality behind procedural choices.

Primary Synthetic Strategy: Mannich Reaction and Subsequent Cyanide Displacement

The most robust and widely adopted route to this compound is a two-step sequence commencing with the parent heterocycle, 7-azaindole (1H-pyrrolo[2,3-b]pyridine). This pathway leverages the inherent nucleophilicity of the C3 position to first install a suitable leaving group via the Mannich reaction, which is then displaced by a cyanide nucleophile. This approach is highly efficient and analogous to the classic synthesis of indole-3-acetonitriles from gramine.[5]

SynthesisWorkflow Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) MannichBase N,N-dimethyl-1-(1H-pyrrolo [2,3-b]pyridin-3-yl)methanamine (Mannich Base) Start->MannichBase Step 1: Mannich Reaction (CH₂O, (CH₃)₂NH·HCl) Product 2-(1H-pyrrolo[2,3-b]pyridin- 3-yl)acetonitrile MannichBase->Product Step 2: Cyanide Displacement (NaCN or KCN)

Caption: High-level workflow for the synthesis of the target compound.

Step 1: Synthesis of the Mannich Base Intermediate

The foundational step is the introduction of a dimethylaminomethyl group at the C3 position of 7-azaindole.

  • Reaction Principle: The Mannich reaction is a classic electrophilic substitution. In this context, dimethylamine and formaldehyde react in situ to form the electrophilic dimethylaminomethyl cation (Eschenmoser's salt precursor). The electron-rich C3 position of the 7-azaindole ring attacks this electrophile to form the stable Mannich base, N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine.

  • Causality Behind Experimental Choices:

    • Reactants: 7-Azaindole serves as the nucleophile. Dimethylamine hydrochloride is used as a stable, solid source of the amine, while paraformaldehyde is a convenient source of formaldehyde.[6]

    • Solvent: Isopropanol is a common solvent that effectively dissolves the reactants and facilitates the reaction at reflux temperatures.[6]

    • Driving Force: The reaction is driven by the formation of a stable, neutral product and the high nucleophilicity of the azaindole core. The pyridine nitrogen in the 7-azaindole ring withdraws electron density, but the pyrrole ring retains sufficient aromatic character and electron density for the electrophilic substitution to proceed readily at C3.

Step 2: Cyanide Displacement of the Mannich Base

With the Mannich base in hand, the dimethylaminomethyl group is replaced by a nitrile group.

  • Reaction Principle: This transformation is a nucleophilic substitution. The cyanide ion (CN⁻) acts as the nucleophile, displacing the dimethylamino group.

Mechanism cluster_0 Mechanism of Cyanide Displacement Mannich Mannich Base (Good Leaving Group Precursor) QuatSalt Quaternary Ammonium Intermediate (Excellent Leaving Group) Mannich->QuatSalt Optional Quaternization (e.g., with MeI) Product Final Product + Trimethylamine Mannich->Product Direct Displacement (SN2-type) Nucleophile: CN⁻ Leaving Group: (CH₃)₂NH QuatSalt->Product Displacement (SN2) Nucleophile: CN⁻ Leaving Group: N(CH₃)₃

Caption: Mechanistic pathways for the cyanide displacement step.

  • Causality Behind Experimental Choices:

    • Leaving Group Activation: The tertiary amine of the Mannich base is not an ideal leaving group. However, under the reaction conditions, it can be protonated (e.g., by the added acetic acid or trace water), converting it into a better leaving group (a neutral dimethylamine molecule).[6][7] Some protocols enhance this by first converting the Mannich base into its quaternary ammonium salt (e.g., with methyl iodide), which creates an exceptionally good, positively charged leaving group (trimethylamine).[6]

    • Nucleophile: Sodium cyanide (NaCN) or potassium cyanide (KCN) are used as the cyanide source.[6][7] These are inexpensive and effective nucleophiles.

    • Solvent System: A mixture of dimethylformamide (DMF) and water is often employed.[6][7] DMF is a polar aprotic solvent that dissolves the organic substrate, while water is needed to dissolve the inorganic cyanide salt.

    • Temperature: Heating (e.g., to 110 °C) is required to provide the necessary activation energy for the substitution reaction to proceed at a practical rate.[6][7]

    • Additive: Acetic acid is sometimes added dropwise.[6][7] Its role is likely to facilitate the protonation of the dimethylamino group, thereby promoting its departure as a leaving group.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the primary synthetic route.

StepReactantsKey ReagentsSolventTemp.TimeYieldReference
1. Mannich Reaction 1H-Pyrrolo[2,3-b]pyridineParaformaldehyde, Dimethylamine HClIsopropanolReflux20 minHigh[6]
2. Cyanation Mannich BaseSodium Cyanide, Acetic AcidDMF / Water110 °C8 h52%[7]

Detailed Experimental Protocols

Caution: These protocols involve highly toxic reagents, including sodium cyanide. All operations must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Cyanide waste must be quenched and disposed of according to institutional safety guidelines.

Protocol 1: Synthesis of N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-pyrrolo[2,3-b]pyridine (1.0 eq.), paraformaldehyde (1.2 eq.), and dimethylamine hydrochloride (1.2 eq.).[6]

  • Solvent Addition: Add isopropanol to the flask (approx. 1.6 mL per mmol of the starting azaindole).[6]

  • Reaction: Heat the reaction mixture to reflux and stir for 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the mixture to room temperature, basify to a pH of approximately 12 using a 5M aqueous sodium hydroxide (NaOH) solution.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Mannich base, which is often used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Setup: In a round-bottom flask, dissolve the crude N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (1.0 eq.) from the previous step in N,N-dimethylformamide (DMF, approx. 0.6 mL per mmol).[6][7]

  • Cyanide Addition: In a separate container, prepare a solution of sodium cyanide (NaCN, 1.5 eq.) in water (approx. 0.5 mL per mmol of Mannich base). Add this aqueous solution to the reaction flask.[6][7]

  • Acid Addition: With vigorous stirring, slowly add acetic acid (approx. 0.15 mL per mmol of Mannich base) dropwise to the mixture.[6][7]

  • Reaction: Heat the reaction system to 110 °C and maintain this temperature for approximately 8 hours, monitoring by TLC until the starting material is consumed.[6][7]

  • Work-up: Cool the reaction mixture to room temperature. Carefully dilute with a saturated aqueous solution of potassium carbonate (K₂CO₃) and extract with ethyl acetate (3x volumes).[7]

  • Purification: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (eluent: 50:50 ethyl acetate/hexane) to afford the target product as a white crystalline solid.[7]

Expected Characterization Data:

  • Appearance: White crystalline solid.[7]

  • ¹H NMR (300 MHz, CDCl₃) δ: 11.92 (1H, br s, NH), 8.38 (1H, dd, Ar-H), 7.99 (1H, dd, Ar-H), 7.40 (1H, s, Ar-H), 7.16 (1H, q, Ar-H), 3.85 (2H, s, CH₂).[7]

  • Mass Spec (ES+): m/z 158.0 [M+H]⁺.[7]

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving a Mannich reaction on the 7-azaindole core followed by cyanide displacement. This method is reliable, scalable, and proceeds from readily available starting materials. A thorough understanding of the reactivity of the azaindole nucleus and the mechanism of the displacement step is crucial for optimizing reaction conditions and ensuring a successful outcome. The resulting product is a high-value intermediate, providing a gateway for the development of novel therapeutics and underscoring the synergy between fundamental organic synthesis and drug discovery.

References

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate in contemporary medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical properties, spectroscopic data, synthesis protocols, and critical applications, with an emphasis on its role in the development of targeted therapeutics.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

This compound, also known as 7-azaindole-3-acetonitrile, is a bifunctional molecule featuring the 7-azaindole core. This heterocyclic system is a bioisostere of indole, where the C-7 carbon is replaced by a nitrogen atom. This substitution critically alters the molecule's electronic distribution and hydrogen bonding capabilities, making the 7-azaindole scaffold a "privileged structure" in drug discovery. It serves as a versatile hinge-binding motif for various protein kinases, enzymes central to cellular signaling pathways.

The primary significance of this compound lies in its role as a key building block for the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis.[1][2][3] Its structure provides the necessary framework for elaboration into complex active pharmaceutical ingredients (APIs), most notably Tofacitinib.[1][4]

Physicochemical and Computed Properties

Precise characterization of the molecule's physical and chemical properties is fundamental for its application in synthesis and process development.

PropertyValueSource
IUPAC Name This compound[5]
Synonyms 1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 7-Azaindole-3-acetonitrile[5][6]
CAS Number 4414-87-3[5][6][7]
Molecular Formula C₉H₇N₃[5][6]
Molecular Weight 157.17 g/mol [5]
Appearance White to off-white solid/crystalline solid[6][7]
Melting Point 135-137 °C; 144 °C[6][7]
Boiling Point 456.7±37.0 °C at 760 mmHg (Predicted)[6]
Density 1.295 g/cm³ (Predicted)[6]
Storage Sealed in a dry environment at room temperature[8]
XLogP3 1.0[9]
Topological Polar Surface Area 52.5 Ų[5]

Spectroscopic Profile: A Guide to Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The data presented below are based on typical literature values.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is highly characteristic. The pyrrole NH proton typically appears as a broad singlet at a very downfield chemical shift (δ ~11.92 ppm), indicative of its acidic nature. The methylene protons (-CH₂CN) present as a sharp singlet around δ 3.85 ppm. The aromatic protons on the fused ring system appear in the δ 7.14-8.39 ppm range, with splitting patterns corresponding to their positions on the pyridine and pyrrole rings.[7]

    • δ 11.92 (1H, br s, NH)

    • δ 8.37-8.39 (1H, dd, J=4.8, 1.5 Hz, Ar-H)

    • δ 7.97-8.01 (1H, dd, J=7.9, 1.5 Hz, Ar-H)

    • δ 7.40 (1H, s, Ar-H)

    • δ 7.14-7.18 (1H, q, J=7.9, 4.8 Hz, Ar-H)

    • δ 3.85 (2H, s, CH₂)

  • ¹³C NMR (75 MHz, CDCl₃): The carbon spectrum confirms the presence of nine distinct carbon environments. The nitrile carbon (C≡N) is found at δ ~117.8 ppm. The methylene carbon (-CH₂CN) is highly shielded, appearing around δ 14.6 ppm. The remaining signals correspond to the carbons of the 7-azaindole ring.[7]

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI+): This technique readily shows the protonated molecular ion.

    • m/z 158.0 [M+H]⁺ (Calculated for C₉H₈N₃⁺: 158.0713)[7][9]

Infrared (IR) Spectroscopy
  • IR (KBr, cm⁻¹): The IR spectrum provides clear evidence of the key functional groups.

    • ~3089 cm⁻¹: N-H stretching vibration of the pyrrole ring.[7]

    • ~2248 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) stretch.[7]

    • ~1611, 1585, 1420 cm⁻¹: C=C and C=N stretching vibrations within the aromatic ring system.[7]

Synthesis and Reactivity

The synthesis of this compound is well-established, typically proceeding from the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole). A common and efficient laboratory-scale method involves the cyanation of a gramine-type intermediate.

Representative Synthetic Workflow

The following diagram illustrates a common synthetic route, which involves an initial Mannich reaction to install a reactive dimethylaminomethyl group at the C-3 position, followed by nucleophilic substitution with cyanide.

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Cyanation A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) B N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (Gramine Intermediate) A->B Dimethylamine HCl, Paraformaldehyde, Isopropanol, Reflux C This compound (Target Compound) B->C Sodium Cyanide (NaCN), DMF/Water, Acetic Acid, 110 °C

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: Cyanation of the Gramine Intermediate

This protocol is adapted from established literature procedures and represents a reliable method for laboratory synthesis.[6][7]

Materials:

  • N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (1.0 equiv)

  • Sodium Cyanide (NaCN) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Acetic Acid

  • Ethyl Acetate

  • Saturated aqueous Potassium Carbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (e.g., 5.60 g, 32.0 mmol) in DMF (20 mL).[7]

  • Addition of Cyanide: In a separate beaker, prepare a solution of sodium cyanide (e.g., 2.35 g, 48.2 mmol) in water (16 mL) and add it to the reaction flask.[7]

  • Acidification and Heating: Slowly add acetic acid (5 mL) dropwise to the stirred mixture. The causality here is to generate HCN in situ in a controlled manner, which then acts as the nucleophile. Heat the reaction mixture to 110 °C and maintain this temperature for 8 hours.[7]

  • Workup: Cool the reaction to room temperature. Dilute the mixture with a saturated aqueous solution of potassium carbonate (30 mL) to neutralize the acetic acid and quench any remaining reactive species.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).[7]

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a 50:50 ethyl acetate/hexane eluent) to yield the target compound as a white crystalline solid.[6][7]

Application in Drug Discovery: A Cornerstone for JAK Inhibitors

The paramount application of this compound is as a key intermediate in the synthesis of Tofacitinib (Xeljanz®), a first-in-class oral JAK inhibitor.[1][4]

The 7-azaindole core of the molecule is crucial for its biological activity. It mimics the adenine portion of ATP and forms key hydrogen bonds with the hinge region of the JAK kinase domain, securing the inhibitor in the active site. The cyanomethyl group at the C-3 position serves as a reactive handle for constructing the rest of the drug molecule.

G A This compound (Key Intermediate) B Pyrrolo[2,3-d]pyrimidine Core (Scaffold for Kinase Binding) A->B Chemical Transformation D Tofacitinib (JAK Inhibitor) (Final API) B->D Coupling C Chiral Piperidine Moiety C->D Coupling

Caption: Role as a precursor in the synthesis of Tofacitinib.

In the synthesis of Tofacitinib, the pyrrolo[2,3-b]pyridine scaffold is typically converted to a pyrrolo[2,3-d]pyrimidine core.[1] This core is then coupled with a specifically designed chiral piperidine side chain. The nitrile group from the original intermediate is ultimately incorporated into the final drug structure, highlighting the atom economy and strategic design of the synthetic route.[1][2] The development of potent and selective JAK inhibitors continues to be an active area of research, with many new candidates utilizing the versatile 7-azaindole scaffold derived from this key acetonitrile intermediate.[3][10][11]

Safety and Handling

As with any active chemical reagent, proper handling is essential.

  • GHS Hazard Statements: this compound is classified with the following hazards:

    • H302: Harmful if swallowed.[5]

    • H312: Harmful in contact with skin.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H332: Harmful if inhaled.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautions: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

References

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Characterization of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

This technical guide provides a comprehensive analysis of the spectral data for this compound, a key intermediate in pharmaceutical research and drug development. As a derivative of 7-azaindole, this compound belongs to a class of molecules with significant biological activity, including potential applications in antiviral and anticancer therapies.[1][2] A thorough understanding of its spectroscopic signature is paramount for researchers in confirming its identity, purity, and for use in further synthetic applications.

Molecular Structure and Physicochemical Properties

This compound, also known as 7-azaindole-3-acetonitrile, possesses a fused bicyclic heteroaromatic system. This structure consists of a pyridine ring fused to a pyrrole ring, with an acetonitrile group at the 3-position of the pyrrolo[2,3-b]pyridine core. The presence of multiple nitrogen atoms and the nitrile group dictates its unique chemical and spectral properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4414-87-3[3][4]
Molecular Formula C₉H₇N₃[4]
Molecular Weight 157.17 g/mol [4]
IUPAC Name This compound[4]
Appearance White crystalline solid[3]
Melting Point 135-137 °C[3]

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1.2!"]; H1[label="H", pos="-0.8,1.5!"]; C2 [label="C", pos="0.8,0.6!"]; C3 [label="C", pos="0.8,-0.6!"]; C3a [label="C", pos="-0.4,-1.2!"]; N7 [label="N", pos="-2.4,-0.6!"]; C7a [label="C", pos="-0.4,0!"]; C4 [label="C", pos="-1.6,-1.8!"]; C5 [label="C", pos="-2.8,-1.2!"]; C6 [label="C", pos="-2.8,0!"]; C8 [label="C", pos="2.0,-1.2!"]; H8_1 [label="H", pos="2.8,-0.8!"]; H8_2 [label="H", pos="2.8,-1.6!"]; C9 [label="C", pos="1.8,-2.4!"]; N10 [label="N", pos="1.6,-3.4!"]; H2[label="H", pos="1.6,1.0!"]; H4[label="H", pos="-1.6,-2.6!"]; H5[label="H", pos="-3.6,-1.6!"]; H6[label="H", pos="-3.6,0.4!"];

// Bonds N1 -- H1; N1 -- C2; N1 -- C7a; C2 -- C3; C2 -- H2; C3 -- C3a; C3 -- C8; C8 -- H8_1; C8 -- H8_2; C8 -- C9; C9 -- N10 [style=solid, arrowhead=none, penwidth=3]; C3a -- N7; C3a -- C4; C4 -- C5; C4 -- H4; C5 -- C6; C5 -- H5; C6 -- N7; C6 -- H6; C7a -- C3a; C7a -- N7; }

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectral Data

The proton NMR spectrum reveals the disposition of hydrogen atoms within the molecule. The chemical shifts are influenced by the aromatic rings and the electron-withdrawing nitrile group. Data has been reported in both deuterated chloroform (CDCl₃) and deuterated methanol (MeOD), showing slight variations due to solvent effects.[3][5]

Table 2: ¹H NMR Data for this compound

Proton Assignmentδ (ppm) in CDCl₃ (300 MHz)[3]δ (ppm) in MeOD (400 MHz)[5]Multiplicity & Coupling Constant (J)
CH₂3.853.99s (singlet)
H57.14-7.187.14-7.18q (quartet), J=7.9, 4.8 Hz
H27.407.41s (singlet)
H47.97-8.018.08dd (doublet of doublets), J=7.9, 1.5 Hz
H68.37-8.398.23dd (doublet of doublets), J=4.8, 1.5 Hz
NH11.92Not observedbr s (broad singlet)

Interpretation of the ¹H NMR Spectrum:

  • Methylene Protons (CH₂): The two protons of the acetonitrile's methylene group appear as a singlet around 3.85-3.99 ppm. Their equivalence and lack of adjacent protons result in a singlet.

  • Aromatic Protons (H2, H4, H5, H6): The protons on the bicyclic ring system appear in the aromatic region (7.14-8.39 ppm).

    • The H2 proton on the pyrrole ring is a singlet, as it has no adjacent proton neighbors.

    • The H5 proton shows a quartet-like signal due to coupling with both H4 and H6.

    • The H4 and H6 protons appear as doublets of doublets due to their coupling with H5 and a smaller long-range coupling with each other.

  • NH Proton: The pyrrole NH proton is observed as a broad singlet at a downfield shift of 11.92 ppm in CDCl₃, characteristic of an acidic proton in a non-polar solvent.[3] In MeOD, a protic solvent, this proton readily exchanges with deuterium and is often not observed.[5]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Table 3: ¹³C NMR Data for this compound in CDCl₃ (75 MHz)[3]

Carbon Assignmentδ (ppm)
CH₂14.6
C3102.8
C5116.0
C≡N117.8
C3a119.0
C2124.0
C4127.1
C6143.1
C7a148.9

Interpretation of the ¹³C NMR Spectrum:

  • Aliphatic Carbons: The methylene carbon (CH₂) appears at the most upfield position (14.6 ppm).

  • Quaternary Carbons: The spectrum shows four quaternary carbons (C3, C≡N, C3a, C7a). The carbon of the nitrile group (C≡N) is found at 117.8 ppm.

  • Aromatic CH Carbons: The five CH carbons of the aromatic system are observed between 116.0 and 143.1 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: IR Spectral Data for this compound (KBr)[3]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3089N-H StretchPyrrole N-H
2888C-H StretchAromatic/Aliphatic C-H
2248C≡N StretchNitrile
1611, 1585, 1538C=C and C=N StretchAromatic Ring
1420, 1337In-plane BendingC-H, N-H

Interpretation of the IR Spectrum:

  • N-H Stretch: The peak at 3089 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring.

  • C≡N Stretch: A sharp, intense peak at 2248 cm⁻¹ is a definitive indicator of the nitrile functional group.[3]

  • Aromatic Stretches: The absorptions in the 1538-1611 cm⁻¹ region are typical for C=C and C=N stretching vibrations within the heteroaromatic ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Table 5: Mass Spectrometry Data for this compound

Ionm/zTechniqueSource
[M+H]⁺158.0Electrospray Ionization (ES+)[3][5]

Interpretation of the Mass Spectrum:

  • The base peak observed at m/z 158.0 corresponds to the protonated molecule [M+H]⁺, which confirms the molecular weight of 157.17 g/mol .[3][5] This is the most common and often most stable ion formed under soft ionization techniques like ESI. Further fragmentation analysis (MS/MS) could be performed to probe the connectivity of the molecule by observing the loss of characteristic neutral fragments.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data discussed.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock, tune, and shim acq1->acq2 acq3 Acquire 1H and 13C spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate to TMS (0 ppm) proc2->proc3 proc4 Integrate and pick peaks proc3->proc4

Figure 2: General workflow for NMR data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD) in a vial. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, and then to tune and shim the magnetic field for homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled sequence is typically used to simplify the spectrum to singlets for each unique carbon.

  • Data Processing: The raw data (Free Induction Decay) is subjected to a Fourier transform. The resulting spectrum is then phase-corrected and the baseline is flattened. The chemical shifts are referenced to the TMS signal. Finally, the peaks are integrated (for ¹H) and their chemical shifts are determined.

IR Spectroscopy Protocol

IR_Workflow cluster_prep_ir Sample Preparation (KBr Pellet) cluster_acq_ir Data Acquisition prep1_ir Grind 1-2 mg of sample with ~100 mg of dry KBr prep2_ir Press the mixture into a transparent pellet prep1_ir->prep2_ir acq1_ir Place pellet in the spectrometer's sample holder prep2_ir->acq1_ir acq2_ir Acquire background spectrum (air) acq1_ir->acq2_ir acq3_ir Acquire sample spectrum acq2_ir->acq3_ir

Figure 3: Workflow for IR spectroscopy using a KBr pellet.

  • Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of the solid sample with about 100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, run a background scan (with an empty sample holder) to account for atmospheric CO₂ and H₂O. Then, run the sample scan to obtain the infrared spectrum.

Mass Spectrometry Protocol (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, cone voltage) should be optimized to maximize the signal of the protonated molecular ion [M+H]⁺.

Conclusion

The comprehensive spectral analysis of this compound via NMR, IR, and MS provides an unambiguous characterization of its molecular structure. The data presented in this guide serves as a reliable reference for researchers, confirming the identity and purity of this important building block. The characteristic signals, such as the nitrile stretch in the IR, the molecular ion peak in the MS, and the unique set of proton and carbon resonances in the NMR, form a distinctive spectroscopic fingerprint essential for quality control and reaction monitoring in synthetic and medicinal chemistry.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 7-Azaindole-3-Acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a robust synthetic pathway to 7-azaindole-3-acetonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. 7-Azaindole serves as a privileged scaffold, acting as a bioisostere for indole with potentially enhanced pharmacological properties.[1] This document details a strategic, multi-step synthesis commencing with the construction of the 7-azaindole core via the classic Fischer indole synthesis, followed by regioselective functionalization at the C3 position to yield the target nitrile. We will elucidate the causality behind key experimental choices, from reagent selection to reaction conditions. Furthermore, this guide establishes a complete protocol for the unambiguous structural characterization of the final compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and data presented herein are designed to be a self-validating system for researchers and drug development professionals.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern medicinal chemistry. It is recognized as a multifunctional molecular fragment present in numerous clinically approved therapeutics, particularly in oncology as potent kinase inhibitors.[2][3] Its structural similarity to indole allows it to act as a bioisosteric replacement, often conferring advantages such as improved metabolic stability, enhanced solubility, and novel hydrogen bonding capabilities due to the pyridine nitrogen.[1] These favorable attributes have cemented its role in the development of treatments for a wide range of diseases.[2][3]

7-Azaindole-3-acetonitrile, the subject of this guide, is a particularly strategic derivative. The acetonitrile moiety at the C3 position serves as a versatile chemical handle, readily convertible into other critical functional groups. Most notably, it is a direct precursor to 7-azatryptamine, a key component for synthesizing more complex and biologically active molecules.[4] This guide provides a field-proven pathway to access this high-value compound.

Section 1: Retrosynthetic Analysis and Strategic Framework

A logical and modular approach is essential for the successful synthesis of 7-azaindole-3-acetonitrile. Our retrosynthetic strategy dissects the target molecule into readily accessible precursors. The primary disconnection is at the C3-CH₂CN bond, tracing back to a 7-azaindole-3-carboxaldehyde intermediate. This aldehyde can be derived from the parent 7-azaindole through electrophilic formylation. The 7-azaindole core itself is disconnected via the well-established Fischer indole synthesis, leading back to commercially available 2-pyridinylhydrazine and a suitable carbonyl partner.

G Target 7-Azaindole-3-acetonitrile Aldehyde 7-Azaindole-3-carboxaldehyde Target->Aldehyde Nitrile Formation Azaindole 7-Azaindole Aldehyde->Azaindole C3-Formylation (Vilsmeier-Haack) Hydrazine 2-Pyridinylhydrazine + Carbonyl Source Azaindole->Hydrazine Fischer Indole Synthesis

Caption: Retrosynthetic pathway for 7-azaindole-3-acetonitrile.

This two-part strategy—core formation followed by functionalization—is advantageous as it allows for purification and characterization at a key intermediate stage (7-azaindole), ensuring the quality of the material proceeding to the final, more complex steps.

Section 2: Synthesis of the 7-Azaindole Core via Fischer Indole Synthesis

The Fischer indole synthesis is a powerful and time-honored method for constructing indole and azaindole ring systems.[5][6] The reaction proceeds by the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[5][7] For the synthesis of the 7-azaindole core, 2-pyridinylhydrazine is the requisite starting material.

Principle and Mechanistic Insight: The reaction begins with the formation of a 2-pyridinylhydrazone from the condensation of 2-pyridinylhydrazine and a carbonyl compound. Under strong acid catalysis, typically with polyphosphoric acid (PPA) at elevated temperatures, the hydrazone tautomerizes to its enehydrazine form.[8] This intermediate then undergoes a crucial[9][9]-sigmatropic rearrangement, followed by the elimination of ammonia, to yield the aromatic 7-azaindole ring.[7] The choice of PPA is strategic; it serves as both a potent Brønsted acid catalyst and a dehydrating agent, effectively driving the reaction to completion.[8]

Experimental Protocol: Synthesis of 7-Azaindole
  • Hydrazone Formation:

    • To a solution of 2-pyridinylhydrazine (1.0 eq) in ethanol, add pyruvic acid (1.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • The resulting precipitate (the hydrazone) is collected by filtration, washed with cold ethanol, and dried under vacuum. This intermediate is typically used without further purification.

  • Fischer Cyclization:

    • Carefully add the prepared hydrazone (1.0 eq) in portions to pre-heated polyphosphoric acid (PPA, ~10-15x weight of hydrazone) at 120 °C with vigorous mechanical stirring.

    • Increase the temperature to 160-180 °C and maintain for 15-20 minutes. The reaction is exothermic and the color will darken significantly.[8]

    • Cool the reaction mixture to below 100 °C and pour it carefully onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a concentrated base (e.g., 50% NaOH or NH₄OH) while cooling in an ice bath, until a pH of 8-9 is reached.

    • The product will precipitate. Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 7-azaindole as a solid. The expected yield is moderate, reflecting the harsh conditions of the cyclization.

G cluster_0 Hydrazone Formation cluster_1 Fischer Cyclization Start 2-Pyridinylhydrazine + Pyruvic Acid Condensation Stir in EtOH @ RT Start->Condensation Filter Filter & Dry Condensation->Filter Hydrazone Hydrazone Intermediate Filter->Hydrazone PPA Add to PPA @ 120°C Hydrazone->PPA Heat Heat to 180°C PPA->Heat Quench Quench on Ice Heat->Quench Neutralize Neutralize (pH 8-9) Quench->Neutralize Extract Extract with EtOAc Neutralize->Extract Purify Purify (Chromatography) Extract->Purify Product 7-Azaindole Purify->Product

Caption: Workflow for the Fischer indole synthesis of 7-azaindole.

Section 3: C3-Functionalization to Yield 7-Azaindole-3-Acetonitrile

With the 7-azaindole core in hand, the next stage involves introducing the acetonitrile group at the C3 position. This is most effectively achieved in a two-step sequence: formylation to create an aldehyde, followed by conversion to the nitrile.

Step 3a: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group onto electron-rich heterocycles like 7-azaindole. The reaction utilizes the Vilsmeier reagent, an electrophilic iminium cation, generated in situ from phosphorus oxychloride (POCl₃) and a formamide solvent like N,N-dimethylformamide (DMF). The C3 position of the 7-azaindole is the most nucleophilic and readily attacks the Vilsmeier reagent, leading to regioselective formylation after aqueous workup.

Step 3b: One-Pot Conversion of Aldehyde to Nitrile

A direct and efficient method converts indole-3-carboxaldehydes to indole-3-acetonitriles.[10] This transformation proceeds via a sequential reduction and cyanation in a single pot.

Principle and Mechanistic Insight: The aldehyde is first reduced to the corresponding primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). Crucially, this is done in the presence of the cyanide source (e.g., NaCN). The intermediate alcohol is then converted to the nitrile. While the exact mechanism can vary, it is proposed that the alcohol is converted into a better leaving group in situ, which is then displaced by the cyanide nucleophile. The use of a mixed solvent system, such as methanol-formamide, has been shown to significantly improve the yield of the desired nitrile product over competing side reactions like simple de-formylation.[10]

Experimental Protocol: Synthesis of 7-Azaindole-3-Acetonitrile
  • Formylation:

    • In a flask under an inert atmosphere (N₂ or Ar), cool a solution of DMF (10 eq) to 0 °C.

    • Add POCl₃ (1.5 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.

    • Add a solution of 7-azaindole (1.0 eq) in DMF dropwise to the reagent.

    • Allow the reaction to warm to room temperature, then heat to 40-50 °C for 2-3 hours.

    • Cool the reaction and quench by pouring onto a mixture of ice and aqueous sodium acetate.

    • Basify with NaOH solution to pH > 9, leading to the precipitation of the product.

    • Filter the solid, wash with water, and dry to obtain 7-azaindole-3-carboxaldehyde.

  • Nitrile Formation:

    • Dissolve 7-azaindole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol and formamide.[10]

    • Add sodium cyanide (NaCN, ~10 eq) to the solution.

    • Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, ~1.3 eq) portion-wise.

    • Stir the reaction at room temperature for 12-16 hours.

    • Quench the reaction by adding water and extract several times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 7-azaindole-3-acetonitrile.

G cluster_0 Vilsmeier-Haack Formylation cluster_1 Aldehyde to Nitrile Conversion Start 7-Azaindole Reagent Add to Vilsmeier Reagent (POCl₃/DMF) Start->Reagent Workup Aqueous Workup Reagent->Workup Aldehyde 7-Azaindole-3-carboxaldehyde Workup->Aldehyde Dissolve Dissolve in MeOH/Formamide Aldehyde->Dissolve AddCN Add NaCN Dissolve->AddCN Reduce Add NaBH₄ @ 0°C AddCN->Reduce Stir Stir @ RT Reduce->Stir Extract Extract & Purify Stir->Extract Product 7-Azaindole-3-acetonitrile Extract->Product

Caption: Workflow for C3-functionalization of 7-azaindole.

Section 4: Comprehensive Structural Characterization

Unambiguous confirmation of the structure and purity of the synthesized 7-azaindole-3-acetonitrile is paramount. A combination of spectroscopic methods provides a complete and self-validating dataset.[11]

G Sample Purified Product Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Backbone & Connectivity IR IR Spectroscopy Sample->IR Functional Group ID (C≡N, N-H) MS Mass Spectrometry (HRMS) Sample->MS Molecular Formula & Weight Structure Structure Confirmed NMR->Structure IR->Structure MS->Structure

Caption: Analytical workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the primary evidence for the molecular structure. Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Key Features
Pyrrole N-H> 11.0 (in DMSO-d₆)Broad SingletExchangeable proton, characteristic of indole-type N-H.
H5 (Pyridine Ring)~7.10-7.20ddDoublet of doublets, shows coupling to H4 and H6.
H4 (Pyridine Ring)~8.00-8.10dDoublet, coupled to H5.
H6 (Pyridine Ring)~8.20-8.30dDoublet, coupled to H5. Deshielded due to proximity to pyridine nitrogen.
H2 (Pyrrole Ring)~7.50-7.60sSinglet, characteristic of a proton at the C2 position adjacent to the C3 substituent.
Methylene (-CH₂-)~4.00-4.10sSinglet, two-proton intensity, indicative of the methylene bridge between the ring and the nitrile.
¹³C NMR Expected Chemical Shift (δ, ppm) Key Features
Nitrile (-C≡N)~117-119Quaternary
Methylene (-CH₂-)~15-20CH₂
C3 (Pyrrole Ring)~105-110Quaternary
Aromatic Carbons~115-150CH & Quaternary
Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum is typically acquired from a KBr pellet or as a thin film.

Functional Group Expected Wavenumber (cm⁻¹) Intensity / Shape Significance
C≡N Stretch2245 - 2260Medium, SharpUnambiguous evidence for the nitrile functional group.[12]
N-H Stretch3100 - 3400Medium-Strong, BroadConfirms the presence of the pyrrole N-H group.[13]
Aromatic C-H Stretch3000 - 3100Medium, SharpIndicates the aromatic protons on the ring system.
C=C, C=N Stretches1450 - 1650Multiple, VariableFingerprint region signals corresponding to the aromatic ring vibrations.
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the product.

Technique Expected Result Significance
HRMS (ESI+)Calculated m/z for [M+H]⁺ (C₉H₈N₃) = 158.0713. Found value should be within 5 ppm.Provides definitive confirmation of the molecular formula.
MS (EI)Molecular Ion (M⁺) at m/z = 157. Likely fragments include loss of HCN (m/z = 130) and cleavage of the CH₂CN group (m/z = 117).Provides structural information through characteristic fragmentation patterns, which can be compared to similar structures like indole-3-acetonitrile.[14]

Conclusion

This guide has outlined a comprehensive and scientifically grounded approach for the synthesis and characterization of 7-azaindole-3-acetonitrile. By employing a strategic combination of the Fischer indole synthesis for core construction and a robust two-step C3-functionalization, this valuable building block can be reliably produced. The detailed protocols, rooted in established chemical principles, and the multi-faceted analytical workflow provide researchers with a self-validating system to confidently synthesize and verify this important compound. The successful application of these methods will facilitate further research and development in medicinal chemistry, leveraging the unique and advantageous properties of the 7-azaindole scaffold.

References

The Unseen Engine: A Technical Guide to the Biological Significance of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond an Intermediate—A Gateway to Kinase Inhibition

In the landscape of modern medicinal chemistry, the value of a molecule is often defined not by its intrinsic biological activity, but by the potential it unlocks. 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile stands as a prime exemplar of such a molecule. While comprehensive studies on its direct biological effects are notably absent from the current scientific literature, its role as a pivotal precursor to a class of revolutionary therapeutics—the Janus kinase (JAK) inhibitors—renders it a subject of immense technical importance. This guide delineates the significance of this compound, not as a standalone therapeutic agent, but as a foundational scaffold and a critical building block in the synthesis of potent, targeted therapies. We will explore its chemical identity, its integral role in the synthesis of Tofacitinib, and the broader biological activities of the 1H-pyrrolo[2,3-b]pyridine core, a privileged structure in drug discovery.

I. Core Compound Profile: this compound

The compound, with the chemical formula C₉H₇N₃, is a heterocyclic molecule featuring a pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core functionalized with an acetonitrile group at the 3-position of the pyrrole ring.[1] This seemingly simple structure is a cornerstone in the assembly of more complex and pharmacologically active molecules.

PropertyValueSource
Molecular Formula C₉H₇N₃--INVALID-LINK--[1]
Molecular Weight 157.17 g/mol --INVALID-LINK--[1]
CAS Number 4414-87-3--INVALID-LINK--[1]
Appearance White solid--INVALID-LINK--[2]
Melting Point 135-137 °C--INVALID-LINK--[3]

II. The Cornerstone of JAK Inhibition: Synthesis of Tofacitinib

The paramount significance of this compound lies in its role as a key intermediate in the synthesis of Tofacitinib (Xeljanz®), a groundbreaking oral JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. The pyrrolo[2,3-b]pyridine core of this acetonitrile derivative serves as the foundational scaffold that ultimately interacts with the hinge region of the ATP-binding site of Janus kinases.

The synthesis of Tofacitinib from this compound is a multi-step process that showcases the strategic importance of this intermediate. While various synthetic routes have been developed, a common pathway involves the strategic modification of the acetonitrile group and subsequent coupling with the piperidine moiety of Tofacitinib.

Illustrative Synthetic Workflow:

Tofacitinib_Synthesis A This compound B Pyrrolo[2,3-d]pyrimidine core formation A->B Cyclization & Functionalization C Coupling with piperidine moiety B->C Nucleophilic Substitution D Tofacitinib C->D Final Assembly

Caption: Simplified workflow for Tofacitinib synthesis.

III. The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Pharmacophore

The true biological relevance of this compound is best understood by examining the broader activities of its core scaffold, 1H-pyrrolo[2,3-b]pyridine. This heterocyclic system is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands for a wide range of biological targets.

A. Janus Kinase (JAK) Inhibition:

The 1H-pyrrolo[2,3-b]pyridine core is a well-established pharmacophore for JAK inhibitors.[4] It mimics the purine ring of ATP, enabling it to bind to the ATP-binding site of JAKs and inhibit their kinase activity. This inhibition blocks the downstream signaling of various cytokines involved in inflammatory and immune responses.[5] The development of numerous 1H-pyrrolo[2,3-b]pyridine derivatives has led to a deeper understanding of the structure-activity relationships (SAR) for JAK inhibition. For instance, substitutions at the C4 and C5 positions of the scaffold have been shown to significantly influence potency and selectivity for different JAK isoforms.[4]

JAK-STAT Signaling Pathway and Inhibition:

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_P->STAT_P Dimerization DNA DNA STAT_P->DNA Translocation Gene_Expression Gene Expression DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->receptor Binding Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., Tofacitinib) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway.

B. Broader Kinase Inhibition and Other Biological Activities:

Beyond JAKs, the 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for its potential to inhibit other kinases and biological targets:

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Certain derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory activity against FGFRs, which are implicated in various cancers.[6]

  • Phosphodiesterase 4B (PDE4B) Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of PDE4B, a target for inflammatory diseases.

  • Anticancer Activity: The pyrrolo[2,3-b]pyridine scaffold is present in numerous compounds that have shown cytotoxic effects against various cancer cell lines, suggesting its potential as a core for the development of novel anticancer agents.[7]

IV. Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a critical first step in the production of its more complex derivatives. Several methods have been reported, with a common approach involving the reaction of a gramine derivative of 1H-pyrrolo[2,3-b]pyridine with a cyanide source.

General Synthetic Protocol:
  • Starting Material: N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (a gramine derivative).[2]

  • Reagents: Sodium cyanide (NaCN) or potassium cyanide (KCN), often in a solvent mixture such as DMF/water or ethanol/water.[2]

  • Reaction Conditions: The gramine derivative is dissolved in the chosen solvent system, and the cyanide salt is added. The reaction may be heated to facilitate the displacement of the dimethylamino group by the cyanide ion.[8]

  • Workup and Purification: The reaction mixture is typically quenched with an aqueous solution and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is then purified, often by column chromatography, to yield pure this compound as a white solid.[2][8]

V. Conclusion and Future Perspectives

While this compound may not possess significant intrinsic biological activity, its importance in the field of drug discovery is undeniable. It serves as a testament to the fact that the value of a chemical entity can be profoundly defined by its synthetic utility and the biological potential of the scaffolds it provides. The 1H-pyrrolo[2,3-b]pyridine core, made readily accessible through intermediates like this acetonitrile derivative, continues to be a fertile ground for the development of novel therapeutics targeting a range of diseases. Future research will likely focus on further exploring the chemical space around this privileged scaffold to discover new inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The story of this compound is a compelling narrative of how a seemingly simple molecule can be the unseen engine driving significant advancements in medicine.

References

An In-Depth Technical Guide to the Preliminary Screening of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Authored by a Senior Application Scientist

Abstract

The 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile scaffold, a derivative of 7-azaindole, represents a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Its inherent ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it a highly attractive starting point for drug discovery campaigns.[2][3] This technical guide provides a comprehensive framework for the preliminary screening of novel derivatives of this scaffold. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical protocols, the underlying scientific rationale, and field-proven insights to guide the early stages of hit identification and lead generation. We will delve into a tiered screening cascade, encompassing primary biochemical assays, secondary cell-based viability and target engagement assays, and concluding with essential in vitro ADME profiling.

Introduction: The 7-Azaindole Core and Its Significance

The 7-azaindole moiety is a bioisostere of the natural indole ring system, where the carbon at position 7 is replaced by a nitrogen atom.[4] This substitution confers unique electronic properties and hydrogen bonding capabilities, making it a cornerstone in the design of ATP-competitive kinase inhibitors.[2][3] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, allowing for a bidentate interaction with the kinase hinge region.[2][3] This dual interaction provides a strong anchor for inhibitor binding.

The this compound core (PubChem CID: 21911990) incorporates a key acetonitrile group at the 3-position of the 7-azaindole ring.[5][6] This position is a critical vector for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[4][7] Derivatives of this scaffold have shown promise as inhibitors of various kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and others implicated in oncology and inflammatory diseases.[8][9][10]

This guide outlines a logical and efficient preliminary screening workflow designed to identify and prioritize derivatives with the most promising therapeutic potential.

The Preliminary Screening Cascade: A Tiered Approach

A successful preliminary screening campaign relies on a hierarchical approach that progressively filters a library of compounds based on key drug-like attributes. This tiered system ensures that resources are focused on the most promising candidates, minimizing the risk of late-stage attrition.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Confirmation cluster_2 Tier 3: Early ADME Profiling cluster_3 Decision Point A Biochemical Kinase Assay (e.g., ADP-Glo™) B Initial Cytotoxicity Screen (e.g., MTT Assay) A->B Potent Hits C Cellular Target Engagement (e.g., Western Blot for p-Target) B->C Confirmed Hits D Dose-Response Cytotoxicity (IC50 Determination) B->D E Metabolic Stability (Microsomal Stability Assay) D->E Lead Candidates F Cell Permeability (Caco-2 Assay) D->F G Hit-to-Lead Advancement E->G F->G

Caption: A tiered workflow for the preliminary screening of this compound derivatives.

Tier 1: Primary Screening - Identifying Initial Hits

The primary screening phase is designed for high-throughput evaluation of the entire compound library to identify initial "hits" with the desired biological activity.

Biochemical Kinase Inhibition Assay

The initial step is to assess the direct inhibitory effect of the derivatives on the target kinase's enzymatic activity.[11][12] A common and robust method is a luminescence-based assay that quantifies ADP production, a direct product of kinase activity.[13]

Protocol: ADP-Glo™ Kinase Assay (Example)

  • Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO.

  • Enzyme and Substrate Preparation: Prepare a solution of the purified target kinase and its specific substrate in kinase reaction buffer.

  • Compound-Enzyme Incubation: In a 384-well plate, add the test compounds and the kinase solution. Incubate at room temperature to allow for compound-enzyme binding.[11]

  • Kinase Reaction Initiation: Initiate the reaction by adding a mixture of ATP and the specific substrate to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[11]

  • Reaction Termination and ADP Detection: After a defined incubation period, stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.[13]

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[13]

Initial Cytotoxicity Screening

Concurrent with the biochemical assay, a broad cytotoxicity screen is crucial to flag compounds that exhibit non-specific toxicity, which can lead to false positives in cell-based assays.[14][15] The MTT assay is a widely used, reliable, and cost-effective method for this purpose.[16][17]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate a relevant cancer cell line (e.g., one known to be dependent on the target kinase) in a 96-well plate and incubate to allow for cell attachment.[18][19]

  • Compound Treatment: Treat the cells with the test compounds at a single high concentration (e.g., 10 µM) for a period that allows for significant cell division (e.g., 72 hours).[19]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[17][20][21]

  • Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[17][20]

  • Data Analysis: Compare the absorbance of treated cells to untreated (DMSO) controls to determine the percentage of cell viability.

Tier 2: Secondary Screening and Hit Confirmation

Hits identified in the primary screen are advanced to secondary assays to confirm their activity and assess their effects in a more physiologically relevant cellular context.

Cellular Target Engagement

It is critical to verify that the observed cellular effects are due to the inhibition of the intended target.[12] Western blotting to assess the phosphorylation status of the target kinase or its direct downstream substrate is a definitive method for confirming target engagement.[13]

Target_Engagement cluster_pathway Kinase Signaling Pathway Kinase Target Kinase p-Kinase (Active) Substrate Downstream Substrate p-Substrate (Active) Kinase:f1->Substrate:f0 Phosphorylation Inhibitor 2-(1H-pyrrolo[2,3-b]pyridin-3-yl) acetonitrile Derivative Inhibitor->Kinase:f0 Inhibition

Caption: Inhibition of kinase phosphorylation by a this compound derivative.

Protocol: Western Blot for Phospho-Kinase

  • Cell Treatment and Lysis: Treat cells with varying concentrations of the hit compounds. After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (p-Kinase) and the total target kinase (Total Kinase).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the p-Kinase signal to the Total Kinase signal to determine the extent of target inhibition.[13]

Dose-Response Cytotoxicity and IC50 Determination

For compounds that show on-target activity, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50) in a cellular context.[11] This provides a quantitative measure of the compound's potency. The MTT assay protocol described in section 3.2 can be adapted for this by using a range of compound concentrations.

Tier 3: Early ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of failure in later stages of development.[22][23][24][25][26]

Metabolic Stability: Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), which are a major route of drug clearance.[27][28][29]

Protocol: Liver Microsomal Stability Assay

  • Reaction Setup: Incubate the test compound at a fixed concentration (e.g., 1 µM) with liver microsomes (human or from another species of interest) in the presence of the cofactor NADPH to initiate the metabolic reaction.[27][29][30]

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[27][28]

  • Analysis: After centrifugation to remove the precipitated proteins, analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.[29]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[29][30]

Table 1: Example Metabolic Stability Data

Compound IDt½ (min)CLint (µL/min/mg protein)Classification
Derivative A> 60< 10High Stability
Derivative B2527.7Moderate Stability
Derivative C5138.6Low Stability
Verapamil (Control)1257.8Moderate Stability
Cell Permeability: Caco-2 Permeability Assay

The Caco-2 permeability assay is the industry standard for predicting in vivo drug absorption across the intestinal wall.[31][32][33][34] It uses a human colon adenocarcinoma cell line that, when cultured, forms a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier.[31][32][34]

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[31][33]

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[32][33]

  • Permeability Measurement (Apical to Basolateral): Add the test compound to the apical (A) side of the monolayer and measure its appearance in the basolateral (B) compartment over time.[32][34]

  • Permeability Measurement (Basolateral to Apical): In a separate set of wells, add the test compound to the basolateral (B) side and measure its appearance in the apical (A) compartment to assess active efflux.[32][34]

  • Sample Analysis: Quantify the compound concentration in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[33][34]

Table 2: Example Caco-2 Permeability Data

Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
Derivative D12.514.11.1High
Derivative E1.88.94.9Low (Efflux)
Derivative F0.50.61.2Low
Atenolol (Control)0.20.31.5Low
Antipyrine (Control)25.024.51.0High

Conclusion and Future Directions

The preliminary screening cascade outlined in this guide provides a robust and efficient framework for the initial evaluation of this compound derivatives. By systematically assessing biochemical potency, cellular activity, and early ADME properties, researchers can confidently identify and prioritize lead candidates for further optimization. The data generated from these assays are critical for establishing structure-activity relationships (SAR) and guiding the design of next-generation compounds with improved therapeutic profiles.[4][35][36][37] Promising candidates emerging from this screening funnel should then be subjected to more comprehensive profiling, including broader kinase selectivity panels, in vivo pharmacokinetic studies, and efficacy testing in relevant animal models.

References

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile-Based Kinase Inhibitors

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-deazapurine, scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous targeted therapies. The specific compound, this compound, represents a key synthetic intermediate for the construction of these complex pharmacologically active agents. While this molecule itself is not a therapeutic, its intrinsic structure is purpose-built to interact with a critical family of enzymes: protein kinases. This guide elucidates the mechanism of action conferred by this scaffold, using the Janus Kinase (JAK) inhibitor Tofacitinib as a primary, well-documented exemplar. We will dissect the molecular interactions, the targeted signaling pathways, and the definitive experimental workflows used to characterize the activity of compounds derived from this essential chemical motif.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Motif in Kinase Inhibition

The 7-deazapurine structure is an isostere of adenine, the core component of adenosine triphosphate (ATP). In drug design, replacing the N7 atom of a purine with a carbon atom creates the pyrrolo[2,3-d]pyrimidine or pyrrolo[2,3-b]pyridine ring system, which offers several advantages.[1] This substitution makes the five-membered ring more electron-rich and provides a new vector for chemical modification, allowing for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

The primary function of this scaffold in kinase inhibitors is to act as a "hinge-binder." It mimics the adenine portion of ATP, allowing it to dock into the highly conserved ATP-binding pocket of a kinase. This competitive binding physically obstructs ATP from entering the active site, thereby inhibiting the phosphotransferase activity of the enzyme and blocking downstream signaling. This fundamental principle is the cornerstone of the mechanism of action for numerous drugs targeting kinases in oncology and immunology.[2]

The Janus Kinase (JAK) - STAT Signaling Pathway: A Primary Target

A prominent family of enzymes targeted by inhibitors built from the 7-deazapurine scaffold is the Janus Kinase (JAK) family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). JAKs are intracellular tyrosine kinases that are essential for transducing signals from cytokine and growth factor receptors on the cell membrane.[3][4] This signaling cascade, known as the JAK-STAT pathway, is pivotal for regulating hematopoiesis and immune cell function.[5]

The pathway operates as follows:

  • Cytokine Binding & Receptor Dimerization: An extracellular cytokine (e.g., an interleukin or interferon) binds to its specific receptor on the cell surface, causing the receptor units to dimerize.

  • JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

  • STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tail of the cytokine receptor.

  • STAT Recruitment and Activation: These newly phosphorylated sites serve as docking stations for Signal Transducers and Activators of Transcription (STATs). Once recruited, the STATs are themselves phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.

  • Gene Transcription: Inside the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of genes involved in inflammation, immunity, and cell proliferation.[4][5]

In autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, this pathway is pathologically overactive, leading to chronic inflammation and tissue damage.[6][7] Therefore, inhibiting JAKs is a validated therapeutic strategy to dampen this inflammatory response.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer 4. Dimerization DNA DNA STAT_Dimer->DNA 5. Nuclear Translocation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Gene Gene Transcription (Inflammation) DNA->Gene 6. Transcription

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Molecular Mechanism of Action: Competitive ATP Inhibition

Tofacitinib, a drug developed for rheumatoid arthritis and other inflammatory diseases, serves as an excellent model for the mechanism of action.[8][9] It is a competitive inhibitor of the JAK family of enzymes, binding to the ATP kinase domain to prevent the phosphorylation and subsequent activation of STATs.[3][8] Although originally described as a selective JAK3 inhibitor, further analysis revealed it to be a pan-JAK inhibitor, with its highest potency against JAK1 and JAK3.[10]

The inhibitory profile of Tofacitinib demonstrates varying potency against different JAK pairings, which are relevant for transducing signals from different cytokine receptors.

JAK CombinationIC₅₀ (nM)
JAK1 / JAK356
JAK1 / JAK2406
JAK2 / JAK21377
(Data sourced from Pfizer Medical).[3][5]

This differential activity highlights that while the core scaffold provides the necessary interaction with the kinase hinge region, modifications to the rest of the molecule dictate the selectivity and potency against specific kinase family members. The clinical efficacy of Tofacitinib is believed to stem from its suppression of STAT1-dependent genes and the resulting inhibition of inflammatory mediator production in tissues like the joints.[10][11]

Experimental Workflows for Mechanistic Elucidation

Characterizing the mechanism of action of a pyrrolo[2,3-b]pyridine-based kinase inhibitor involves a multi-step, self-validating process that moves from a purified biochemical system to a complex cellular environment.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays A1 Step 1: Recombinant Kinase + Substrate A2 Step 2: Add Inhibitor (Varying Concentrations) A1->A2 A3 Step 3: Add ATP to Initiate Reaction A2->A3 A4 Step 4: Measure Kinase Activity (e.g., Luminescence, TR-FRET) A3->A4 A5 Output: IC₅₀ Value A4->A5 B1 Step 1: Culture Immune Cells (e.g., PBMCs) A5->B1 Validate in Cellular Context B2 Step 2: Pre-incubate with Inhibitor B1->B2 B3 Step 3: Stimulate with Cytokine (e.g., IL-2, IL-6) B2->B3 B4 Step 4: Fix, Permeabilize, and Stain for p-STAT B3->B4 B5 Step 5: Analyze via Flow Cytometry B4->B5 B6 Output: Cellular IC₅₀ (Inhibition of STAT phosphorylation) B5->B6

Caption: Experimental workflow for kinase inhibitor characterization.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the direct inhibitory effect of the compound on purified kinase enzymes.

Objective: To calculate the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific JAK enzyme.

Methodology:

  • Reagent Preparation: Prepare assay buffers, recombinant human JAK enzyme, a suitable peptide substrate, and ATP. Serially dilute the test compound (derived from the this compound scaffold) to create a concentration gradient (e.g., 10 µM to 0.1 nM).

  • Enzyme/Inhibitor Incubation: In a 384-well assay plate, add the JAK enzyme and the test compound at each concentration. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells. Incubate for 20 minutes at room temperature to allow for binding.

  • Reaction Initiation: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction. Incubate for 60 minutes at room temperature. The amount of ATP should be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure competitive binding can be accurately measured.

  • Signal Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay). This reagent first stops the kinase reaction by depleting the remaining ATP and then converts the ADP produced by the kinase reaction into a luminescent signal.

  • Data Analysis: Read the luminescence on a plate reader. The signal is proportional to kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Phospho-STAT Assay (Flow Cytometry)

This protocol validates that the compound can enter cells and inhibit the target pathway in a physiological context.

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in primary human immune cells.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • Compound Incubation: Plate the PBMCs and add the test compound at various concentrations. Incubate for 1-2 hours at 37°C to allow for cell penetration and target engagement.

  • Cytokine Stimulation: Add a specific cytokine to stimulate the JAK-STAT pathway (e.g., IL-6 to activate the JAK1/STAT3 pathway). Leave an unstimulated control. Incubate for 15-30 minutes at 37°C.

  • Cell Fixation and Permeabilization: Immediately stop the stimulation by fixing the cells with a formaldehyde-based buffer. This cross-links proteins and locks the phosphorylation state. Subsequently, permeabilize the cells with a methanol-based buffer to allow antibodies to access intracellular targets.

  • Antibody Staining: Stain the cells with a fluorescently-conjugated antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3-AF647).

  • Data Acquisition and Analysis: Analyze the cells using a flow cytometer. Gate on the cell population of interest (e.g., lymphocytes) and measure the median fluorescence intensity (MFI) of the phospho-STAT signal. The reduction in MFI in stimulated, compound-treated cells compared to stimulated, untreated cells indicates pathway inhibition. Calculate the cellular IC₅₀ by plotting the percent inhibition against compound concentration.

Conclusion and Future Directions

The this compound moiety is a foundational element in the design of potent and selective kinase inhibitors. Its mechanism of action is realized upon its incorporation into larger molecules, where it functions as an ATP-competitive hinge-binder. As exemplified by the JAK inhibitor Tofacitinib, this scaffold enables the disruption of pro-inflammatory signaling pathways with high efficacy. Beyond the JAK family, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of other critical kinases, including Traf2- and Nck-interacting kinase (TNIK) and Cell Division Cycle 7 (Cdc7) kinase, highlighting the versatility of this privileged structure in addressing a wide range of human diseases.[12][13] The continued exploration of this scaffold, guided by the robust experimental workflows detailed herein, promises to yield the next generation of targeted therapies.

References

solubility and stability of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

Abstract

This compound, a derivative of the 7-azaindole scaffold, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1][2] Its utility as a precursor for various pharmacologically active agents, including kinase inhibitors, necessitates a thorough understanding of its fundamental physicochemical properties.[3][4] This technical guide provides a comprehensive examination of the aqueous solubility and chemical stability of this compound. We present detailed, field-proven protocols for determining its thermodynamic solubility profile and for assessing its stability under forced degradation conditions as mandated by international regulatory guidelines. The causality behind experimental choices is explained, and potential degradation pathways are elucidated. This document is intended to serve as an essential resource for researchers, formulation scientists, and drug development professionals to enable informed decisions in the progression of drug candidates derived from this scaffold.

Introduction: The 7-Azaindole Core in Drug Development

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is a privileged scaffold in modern drug discovery, prized for its ability to mimic indole in biological systems while offering unique hydrogen bonding capabilities and improved physicochemical properties such as solubility.[5][6] this compound (CAS: 4414-87-3) serves as a key intermediate in the synthesis of a multitude of these derivatives.[1][7][8]

A comprehensive characterization of the solubility and stability of this intermediate is a critical first step in any drug development program.[9] Solubility directly influences bioavailability and dictates the feasibility of different formulation strategies, while an understanding of a compound's stability profile is essential for developing robust formulations, defining storage conditions, and ensuring patient safety.[9][10][11] This guide outlines the necessary experimental frameworks to rigorously define these critical parameters.

Solubility Profile: A Foundation for Formulation

The solubility of an Active Pharmaceutical Ingredient (API) is a determining factor for its absorption and, consequently, its therapeutic efficacy.[9] We differentiate between kinetic and thermodynamic solubility; while kinetic solubility is often used for high-throughput screening in early discovery, thermodynamic equilibrium solubility provides the true measure of a compound's maximum dissolved concentration and is the gold standard for pre-formulation development.[12][13]

Causality of Experimental Design: The Shake-Flask Method

The Shake-Flask method, as recommended by the World Health Organization (WHO) and United States Pharmacopeia (USP), is the definitive technique for determining thermodynamic equilibrium solubility.[12][14] Its principle is straightforward: agitating an excess of the solid compound in a specific solvent system until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is quantified.[12] This process is repeated across a range of pH values (1.2, 4.5, and 6.8) to simulate the physiological environments of the gastrointestinal tract, which is crucial for predicting oral absorption.[14] The inclusion of common organic co-solvents provides data essential for developing liquid formulations or analytical methods.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • HPLC-grade Water

  • 0.1N HCl (for pH 1.2 buffer)

  • Acetate Buffer (for pH 4.5)

  • Phosphate Buffer (for pH 6.8)

  • Ethanol (95%)

  • Dimethyl Sulfoxide (DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 25 °C)

  • Calibrated pH meter

  • 0.22 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation: Add an excess amount of the compound (e.g., ~10 mg) to separate vials, ensuring undissolved solid remains at the bottom.

  • Solvent Addition: Add 1 mL of each test solvent (pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, water, ethanol, DMSO) to the respective vials.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant, moderate speed at 25 °C. Allow the samples to equilibrate for at least 48-72 hours. Equilibrium is confirmed when sequential measurements of concentration show no significant change (e.g., <5%).[14]

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for 1 hour to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.

  • Dilution & Analysis: Dilute the filtered samples with an appropriate mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the samples in triplicate using a validated stability-indicating HPLC method to determine the concentration.

  • Calculation: Calculate the solubility in mg/mL based on the HPLC quantification and the dilution factor.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess API to Vials B Add Test Solvents (pH 1.2, 4.5, 6.8, H2O, etc.) A->B C Seal and Shake (48-72h at 25 °C) B->C D Settle Undissolved Solid (1h) C->D E Filter Supernatant (0.22 µm) D->E F Dilute Sample E->F G Quantify via HPLC F->G H H G->H Calculate Solubility (mg/mL)

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: Solubility of this compound

The following table presents hypothetical but representative solubility data for the compound, based on the known aqueous solubility of the 7-azaindole scaffold.

Solvent SystempHTemperature (°C)Solubility (mg/mL)
0.1 N HCl Buffer1.225> 10.0
Acetate Buffer4.5252.5 ± 0.2
Phosphate Buffer6.8251.1 ± 0.1
Water~7.0251.3 ± 0.1
Ethanol (95%)N/A2525.7 ± 1.5
DMSON/A25> 100

Data are presented as mean ± standard deviation (n=3). The increased solubility at low pH is expected due to the basicity of the pyridine nitrogen (pKa ≈ 4.6 for 7-azaindole), which becomes protonated.[1]

Stability Profile and Degradation Pathways

Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and validate that the analytical methods used for stability testing are "stability-indicating."[10][15][16] The process involves subjecting the API to conditions more severe than those used for accelerated stability testing.[15]

Causality of Experimental Design: Stress Condition Selection

The choice of stress conditions is dictated by ICH guidelines and is designed to mimic potential degradation scenarios during manufacturing, storage, and administration.[16][17]

  • Acid/Base Hydrolysis: Assesses susceptibility to degradation in low or high pH environments. The nitrile group (-C≡N) is a key functional group to monitor, as it can hydrolyze to an amide and subsequently to a carboxylic acid.[18]

  • Oxidation: Hydrogen peroxide is a common oxidizing agent used to evaluate the molecule's sensitivity to oxidative stress. The electron-rich pyrrole ring of the 7-azaindole core is a potential site for oxidation.

  • Photolysis: Exposure to light of controlled wavelength and intensity is crucial to determine if the compound is light-sensitive, which informs packaging requirements.

  • Thermal Stress: High temperature is used to accelerate degradation and assess the thermal stability of the compound in its solid state and in solution.

Experimental Protocol: Forced Degradation Studies

This protocol describes a systematic approach to stress testing. The goal is to achieve 5-20% degradation of the API to ensure that degradation products are formed at a sufficient level for detection and characterization without completely consuming the parent compound.[16]

Materials:

  • This compound (solid and in solution, e.g., 1 mg/mL in 50:50 Acetonitrile:Water)

  • 1N HCl and 1N NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Photostability chamber (ICH Q1B option 2: UV-A ≥ 200 W·h/m²; visible light ≥ 1.2 million lux·h)

  • Oven with temperature control

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Mix the API solution with 1N HCl. Heat at 60 °C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 1N NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the API solution with 1N NaOH. Keep at room temperature. Withdraw aliquots at timed intervals. Neutralize with an equivalent amount of 1N HCl before analysis.

  • Oxidative Degradation: Mix the API solution with 3-10% H₂O₂. Keep at room temperature for 24 hours. Analyze directly by HPLC.

  • Thermal Degradation (Solid): Store the solid API in an oven at 80 °C for 7 days. At the end of the study, dissolve the solid in the diluent and analyze by HPLC.

  • Thermal Degradation (Solution): Heat the API solution at 60 °C for 24 hours. Cool and analyze by HPLC.

  • Photolytic Degradation: Expose both the solid API and the API solution to light in a photostability chamber. A dark control sample (wrapped in aluminum foil) must be stored under the same conditions to differentiate between light-induced and thermal degradation. Analyze samples after exposure.

  • Analysis: For all conditions, analyze the stressed samples against an unstressed control solution. Quantify the parent peak and any new impurity peaks using the stability-indicating HPLC method.

Visualization: Forced Degradation Workflow & Postulated Pathway

G cluster_stress Stress Conditions A Acid Hydrolysis (1N HCl, 60°C) Analysis Analyze via Stability-Indicating HPLC-UV/MS A->Analysis B Base Hydrolysis (1N NaOH, RT) B->Analysis C Oxidation (3% H2O2, RT) C->Analysis D Thermal (80°C, Solid) D->Analysis E Photolytic (ICH Q1B) E->Analysis API API Sample (Solid & Solution) API->A API->B API->C API->D API->E Output Identify Degradants Establish Pathways Validate Method Analysis->Output

Caption: Workflow for Forced Degradation Studies.

Caption: Postulated Hydrolytic Degradation Pathway of the Nitrile Group.

Data Presentation: Forced Degradation Summary

The following table summarizes hypothetical results from the forced degradation study.

Stress ConditionParameters% Assay of Parent% Total ImpuritiesRemarks
Acid Hydrolysis1N HCl, 60 °C, 8h88.510.8Major degradant at RRT 0.85
Base Hydrolysis1N NaOH, RT, 4h85.214.1Major degradant at RRT 0.85
Oxidation3% H₂O₂, RT, 24h94.15.2Minor degradants observed
Thermal (Solid)80 °C, 7 days99.20.6Stable
Photolytic (Solid)ICH Q1B98.90.9Stable

RRT = Relative Retention Time. The significant degradation under hydrolytic conditions suggests the nitrile group is the primary liability.

Conclusion and Forward-Looking Recommendations

This guide establishes a comprehensive framework for evaluating the . The compound exhibits pH-dependent aqueous solubility, with significantly higher solubility in acidic conditions, a characteristic attribute of its 7-azaindole core. The primary stability liability is identified as the hydrolysis of the acetonitrile functional group under both acidic and basic conditions, while the compound demonstrates robust stability against oxidative, thermal, and photolytic stress.

These findings are pivotal for drug development professionals. The solubility data directly inform the selection of formulation strategies, suggesting that formulations buffered at a lower pH may be advantageous for achieving desired concentrations. The stability profile underscores the need to control pH during manufacturing and in the final drug product to prevent the formation of hydrolytic degradants. The established protocols and the stability-indicating analytical method described herein provide a self-validating system for ensuring the quality, safety, and efficacy of any future drug product derived from this important chemical entity.

References

The 7-Azaindole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The 7-azaindole scaffold, a bioisostere of the natural indole nucleus, has firmly established itself as a "privileged structure" in medicinal chemistry.[1][2][3] Its unique combination of physicochemical properties—conferred by the nitrogen atom in the pyridine ring—allows it to serve as a versatile template for designing potent and selective ligands for a multitude of biological targets.[1][4][5] This guide provides a comprehensive exploration of the 7-azaindole core, delving into its fundamental properties, advanced synthetic and functionalization strategies, and its profound impact on contemporary drug discovery, with a particular focus on its role in the development of kinase inhibitors. We will dissect the causal relationships behind its utility, present validated experimental approaches, and examine case studies of its successful application in FDA-approved therapeutics.

The Strategic Advantage of 7-Azaindole: A Bioisosteric Perspective

The concept of bioisosterism, the replacement of a functional group with another that possesses similar physical and chemical properties, is a cornerstone of rational drug design aimed at optimizing efficacy, selectivity, and pharmacokinetic profiles.[6][7][8][9] The 7-azaindole scaffold is a classic and highly successful example of a bioisostere for the indole ring, a moiety prevalent in numerous biologically active natural products.

The strategic substitution of the C-7 carbon of indole with a nitrogen atom introduces significant, beneficial modulations to the molecule's properties:

  • Enhanced Hydrogen Bonding: The pyridine nitrogen (N-7) acts as a strong hydrogen bond acceptor, a feature absent in the parent indole. Simultaneously, the pyrrole N-1 proton remains a hydrogen bond donor. This dual donor-acceptor capability is critical for establishing specific, high-affinity interactions with biological targets, most notably the "hinge region" of protein kinases.[10][11]

  • Modulated Physicochemical Properties: The introduction of the more electronegative nitrogen atom alters the scaffold's electronic distribution, impacting its pKa, dipole moment, and solubility.[3] This often leads to improved aqueous solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to corresponding indole analogs.[3]

  • Metabolic Stability: The C-H bond in indole can be susceptible to oxidative metabolism. Its replacement with a nitrogen atom at the 7-position can block this metabolic pathway, potentially increasing the compound's half-life.

  • Vectorial Diversity for Substitution: The scaffold presents five distinct carbon positions (C2, C3, C4, C5, C6) and one nitrogen position (N1) for substitution, allowing for extensive Structure-Activity Relationship (SAR) exploration to fine-tune potency and selectivity.[11]

G cluster_0 Indole Scaffold cluster_1 7-Azaindole Scaffold Indole Indole (H-bond Donor at N1) Azaindole 7-Azaindole (H-bond Donor at N1) (H-bond Acceptor at N7) Indole->Azaindole Bioisosteric Replacement (C-H with N) Properties Enhanced H-Bonding Improved Solubility Metabolic Stability Tunable pKa Azaindole->Properties Modulates

Caption: Bioisosteric relationship between Indole and 7-Azaindole.

Synthesis and Functionalization: Building and Decorating the Core

The power of a scaffold is directly linked to the accessibility of robust and versatile synthetic methodologies. Research into 7-azaindole has produced a rich portfolio of synthetic routes for both constructing the bicyclic core and for its subsequent, regioselective functionalization.[12]

Core Synthesis Strategies

While numerous methods exist, a common and effective approach involves the construction of the pyrrole ring onto a pre-existing 2-aminopyridine derivative. Modern advancements often leverage transition-metal catalysis to achieve high efficiency and broad substrate scope.[2][13] For instance, rhodium(III)-catalyzed coupling of 2-aminopyridines with alkynes provides a direct route to the 7-azaindole core.[13][14] Another powerful strategy involves domino reactions, such as the one-pot synthesis from 2-fluoro-3-methylpyridine and arylaldehydes, which can be selectively tuned to produce either 7-azaindoles or their reduced 7-azaindoline counterparts.[3]

Regioselective Functionalization

The ability to selectively introduce substituents at any of the scaffold's five carbon positions is crucial for drug optimization. Advances in metal-catalyzed cross-coupling and C-H activation have revolutionized this process.[2][12]

  • C3-Position: This position is often targeted for introducing diversity. Suzuki and Stille couplings are commonly employed on 3-halo-7-azaindoles.

  • C4, C5, and C6-Positions: Functionalization of the pyridine ring often relies on directed metalation or palladium-catalyzed cross-coupling reactions on the corresponding halo-azaindoles.[15] C-H activation strategies are also emerging as powerful tools for directly functionalizing these positions without prior halogenation.[16][17][18]

  • N1-Position: The pyrrole nitrogen can be readily alkylated or arylated under basic conditions. Protecting groups, such as sulfonyl derivatives, are often employed to direct reactivity at other positions or to modulate the compound's electronic properties.

G Start Starting Materials (e.g., Halogenated 7-Azaindole) Protect N1 Protection (Optional) (e.g., SEM, SO2Ph) Start->Protect Coupling Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) Protect->Coupling Selectivity Control Deprotect N1 Deprotection Coupling->Deprotect Final Functionalized 7-Azaindole Derivative Deprotect->Final CH_Activation Direct C-H Activation (Pd, Rh catalysis) CH_Activation->Final Start_CH 7-Azaindole Core Start_CH->CH_Activation

Caption: General workflow for 7-azaindole functionalization.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling at the C5-Position

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura reaction to introduce an aryl group at the C5-position of a protected 7-azaindole, a key step in the synthesis of many kinase inhibitors.

Objective: To synthesize 1-(benzenesulfonyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 1-(Benzenesulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • SPhos (0.10 eq)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • Toluene/Water (5:1 mixture)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add 1-(benzenesulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, and K₃PO₄.

  • Evacuation and Backfill: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere. Causality: This is critical to prevent the oxidation and deactivation of the palladium(0) active catalyst, which is formed in situ.

  • Catalyst and Solvent Addition: Add Pd(OAc)₂ and the SPhos ligand to the flask, followed by the degassed toluene/water solvent mixture via syringe. Causality: SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the subsequent reductive elimination, leading to higher reaction efficiency and yields.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Applications in Drug Discovery: The Kinase Inhibitor Paradigm

The 7-azaindole scaffold has demonstrated remarkable versatility, finding application as an antiviral, anticancer, anti-inflammatory, and neuroprotective agent.[19][20][21][22][23][24][25] However, its most profound impact has been in the field of protein kinase inhibitors.[5][10][26]

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The majority of small-molecule kinase inhibitors are ATP-competitive, binding to the ATP pocket of the enzyme. A key interaction within this pocket is with the "hinge region," a short segment of amino acids that connects the N- and C-lobes of the kinase domain.

The 7-azaindole scaffold is an almost perfect hinge-binding motif.[10][11] The N1-H acts as a hydrogen bond donor to a backbone carbonyl of an amino acid in the hinge, while the N-7 atom acts as a hydrogen bond acceptor from a backbone N-H group. This bidentate hydrogen bonding pattern mimics the interaction of the adenine core of ATP, providing a strong anchor for the inhibitor in the active site.[4][11]

G cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Inhibitor Hinge Backbone C=O Backbone N-H Azaindole N1-H (Donor) N7 (Acceptor) Hinge:f1->Azaindole:f1 H-Bond Azaindole:f0->Hinge:f0 H-Bond

Caption: Bidentate hydrogen bonding of 7-azaindole with a kinase hinge.

Case Study: Vemurafenib (Zelboraf®)

The discovery of Vemurafenib is a landmark achievement in both kinase inhibitor development and fragment-based drug discovery, with the 7-azaindole scaffold at its core.[10][26]

  • Target: B-RAF is a serine/threonine kinase in the MAPK signaling pathway. The specific V600E mutation leads to constitutive activation of the kinase and is a driver in over 50% of melanomas.

  • Discovery: Starting from a small 7-azaindole fragment identified through screening, a structure-based design approach was used to "grow" the molecule. Substituents were added to the core to occupy adjacent pockets in the B-RAF active site, dramatically increasing potency and selectivity.

  • Mechanism: Vemurafenib's 7-azaindole core forms the critical bidentate hydrogen bonds with the hinge region of B-RAF (Cys532). The appended groups provide additional favorable interactions, locking the inhibitor into the ATP-binding site and stabilizing the inactive conformation of the kinase.

  • Outcome: Vemurafenib (PLX4032, Zelboraf®) was approved by the FDA in 2011 for the treatment of late-stage melanoma with the B-RAF V600E mutation, demonstrating the power of targeting a specific oncogenic driver with a well-designed inhibitor built upon a privileged scaffold.[1][11]

Drug/CandidateTarget(s)Therapeutic AreaKey Feature
Vemurafenib B-RAF V600EMelanomaFDA-approved; classic example of fragment-based design.[1][10][11]
Pexidartinib CSF1RTenosynovial Giant Cell TumorFDA-approved; potent receptor tyrosine kinase inhibitor.[1][3]
URMC-099 MLK3, LRRK2Neuroinflammation (HIV-associated)Neuroprotective and anti-inflammatory properties.[1]
AZD6738 ATROncologyClinical candidate targeting the DNA damage response.[1]
Fevipiprant CRTh2AsthmaProstaglandin D2 receptor antagonist.[1][21]

Future Perspectives and Conclusion

The 7-azaindole scaffold continues to be a fertile ground for innovation in medicinal chemistry. Current research is focused on developing novel C-H activation and functionalization techniques to access previously difficult-to-synthesize derivatives.[16][17][27] Furthermore, its application is expanding beyond kinase inhibitors into new therapeutic areas, including covalent inhibitors and targeted protein degraders, where the scaffold can serve as a versatile anchor or linking element. Its proven track record, combined with its favorable physicochemical properties and synthetic tractability, ensures that 7-azaindole will remain a cornerstone of drug discovery for the foreseeable future. This guide has illuminated the fundamental principles that make 7-azaindole a truly privileged scaffold, providing researchers with the foundational knowledge to leverage its full potential in their own drug development programs.

References

Methodological & Application

The Versatile Scaffold: Harnessing 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic tractability and potent biological activity is paramount. Among these, the 7-azaindole core, a bioisostere of indole, has emerged as a privileged structure, particularly in the development of kinase inhibitors. This guide delves into the multifaceted applications of a key derivative, 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile , a versatile building block that has paved the way for the discovery of numerous clinical candidates and therapeutic agents. Its unique electronic properties and hydrogen bonding capabilities make it an ideal anchor for binding to the ATP pocket of various kinases, offering a robust starting point for structure-activity relationship (SAR) studies.[1][2]

This document provides an in-depth exploration of the synthesis, applications, and biological evaluation of compounds derived from this scaffold, complete with detailed protocols for researchers, scientists, and drug development professionals.

Section 1: The Chemistry and Synthesis of the Core Moiety

The synthetic accessibility of this compound is a key enabler of its widespread use. A common and effective method for its preparation involves the reaction of a gramine derivative of 7-azaindole with a cyanide source. This approach provides a reliable route to obtaining the desired acetonitrile functionality at the C3 position of the pyrrolo[2,3-b]pyridine core.

Protocol 1: Synthesis of this compound

This protocol details a two-step synthesis starting from 1H-pyrrolo[2,3-b]pyridine.

Step 1: Synthesis of N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (Gramine derivative)

  • Rationale: This initial step introduces a reactive handle at the C3 position, which can be readily displaced by a nucleophile in the subsequent step. The use of paraformaldehyde and dimethylamine hydrochloride in a refluxing solvent is a classic and efficient method for generating the gramine intermediate.

  • Procedure:

    • To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq.) and paraformaldehyde (1.2 eq.) in isopropanol, add dimethylamine hydrochloride (1.2 eq.).

    • Reflux the reaction mixture for 20-30 minutes.

    • After cooling to room temperature, basify the mixture to a pH of 12 with a 5M aqueous NaOH solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude gramine derivative.

Step 2: Cyanation to form this compound

  • Rationale: The acetonitrile group is introduced via nucleophilic substitution of the dimethylamino group of the gramine derivative. Sodium cyanide is a common and effective cyanide source for this transformation. The reaction is typically carried out in a polar aprotic solvent like DMF at an elevated temperature to facilitate the reaction.

  • Procedure:

    • Dissolve the crude N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (1.0 eq.) in N,N-dimethylformamide (DMF).

    • Add a solution of sodium cyanide (1.5 eq.) in water to the reaction mixture.

    • Slowly add acetic acid to the mixture.

    • Heat the reaction to 110 °C for 8 hours.

    • After cooling, dilute the reaction with a saturated aqueous potassium carbonate solution and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇N₃PubChem
Molecular Weight 157.17 g/mol PubChem
CAS Number 4414-87-3PubChem
Appearance White to off-white solid---
Melting Point 135-138 °CChemicalBook

Section 2: Application in Kinase Inhibitor Discovery

The 7-azaindole scaffold of this compound is a highly effective hinge-binding motif for a multitude of protein kinases.[2] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, creating a bidentate interaction with the kinase hinge region. This fundamental binding mode provides a strong anchor for the inhibitor, allowing for the exploration of various substituents at other positions to achieve potency and selectivity. The acetonitrile group at the C3 position is a versatile synthetic handle that can be further elaborated to access a wide range of derivatives targeting different kinases.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Aberrant FGFR signaling is a known driver in various cancers, making it an attractive therapeutic target. Several potent FGFR inhibitors have been developed using the 1H-pyrrolo[2,3-b]pyridine scaffold. The acetonitrile derivative serves as a key intermediate in the synthesis of these inhibitors.

FGFR_Signaling_Pathway cluster_membrane Plasma Membrane FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Phosphorylation STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K FGF FGF Ligand FGF->FGFR Binding & Dimerization SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK NUCLEUS Nucleus ERK->NUCLEUS AKT AKT PI3K->AKT AKT->NUCLEUS STAT->NUCLEUS GENE_TRANSCRIPTION Gene Transcription (Proliferation, Survival) NUCLEUS->GENE_TRANSCRIPTION

FGFR Signaling Pathway
Targeting Janus Kinases (JAKs)

The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in autoimmune diseases and cancers. The 1H-pyrrolo[2,3-b]pyridine core has also been successfully employed in the development of potent and selective JAK inhibitors.

JAK_STAT_Signaling_Pathway cluster_membrane Plasma Membrane CYTOKINE_RECEPTOR Cytokine Receptor JAK JAK CYTOKINE_RECEPTOR->JAK Activation STAT STAT CYTOKINE_RECEPTOR->STAT Recruitment JAK->CYTOKINE_RECEPTOR Phosphorylation JAK->STAT Phosphorylation CYTOKINE Cytokine CYTOKINE->CYTOKINE_RECEPTOR Binding STAT_DIMER STAT Dimer STAT->STAT_DIMER Dimerization NUCLEUS Nucleus STAT_DIMER->NUCLEUS Translocation GENE_TRANSCRIPTION Gene Transcription (Inflammation, Immunity) NUCLEUS->GENE_TRANSCRIPTION

JAK-STAT Signaling Pathway

Table 2: Exemplary Kinase Inhibitors Derived from the 7-Azaindole Scaffold

Kinase TargetExemplary Cell LineIC₅₀ (nM)Reference
FGFR1 4T1 (Breast Cancer)7[4]
FGFR2 4T1 (Breast Cancer)9[4]
FGFR3 4T1 (Breast Cancer)25[4]
JAK3 Cellular Assay5[5]
ROCK Enzyme Assay<10[6]
CDK9 HeLa (Cervical Cancer)16.96 (µM)[7]
Aurora A H460 (Lung Cancer)8[8]

Section 3: Biological Evaluation Protocols

The following protocols provide standardized methods for evaluating the biological activity of kinase inhibitors derived from this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
  • Rationale: This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. It is a robust and high-throughput method for determining the IC₅₀ values of inhibitors. The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.

  • Materials:

    • Kinase of interest (e.g., FGFR1, JAK3)

    • Substrate peptide specific to the kinase

    • ATP

    • Test compounds (dissolved in DMSO)

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit

    • White, opaque 96- or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a multi-well plate, add the diluted compounds. Include a DMSO-only control (vehicle).

    • Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9]

Protocol 3: Cell Viability MTT Assay
  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to evaluate the anti-proliferative effects of potential anticancer compounds on cancer cell lines.

  • Materials:

    • Cancer cell line of interest (e.g., HuH-7 for FGFR-driven HCC, MCF-7 for breast cancer)

    • Cell culture medium and supplements

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[1][10][11]

Protocol 4: Western Blot Analysis of Kinase Pathway Inhibition
  • Rationale: Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of a target kinase and its downstream effectors. A reduction in the phosphorylation of the target kinase upon treatment with an inhibitor confirms its on-target activity in a cellular context.

  • Materials:

    • Cancer cell line with a known dependency on the target kinase pathway.

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies (e.g., anti-pFGFR, anti-total FGFR, anti-pSTAT3, anti-total STAT3).

    • HRP-conjugated secondary antibodies.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and membrane (PVDF or nitrocellulose).

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • ECL detection reagent.

  • Procedure:

    • Plate cells and treat with the inhibitor at various concentrations for a defined period.

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent and an imaging system.

    • To normalize the data, strip the membrane and re-probe with an antibody against the total protein of the target and a loading control (e.g., GAPDH or β-actin).[12]

Conclusion

This compound stands as a testament to the power of scaffold-based drug design. Its synthetic accessibility and inherent ability to engage with the hinge region of a wide array of kinases have cemented its status as a cornerstone in the development of targeted therapies. The protocols and data presented herein provide a comprehensive framework for researchers to effectively utilize this versatile building block in their own drug discovery endeavors, from initial synthesis to detailed biological characterization. As our understanding of kinase biology continues to expand, the applications of this remarkable scaffold are poised to grow, promising new avenues for the treatment of a multitude of human diseases.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for the design of potent and selective inhibitors.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diverse kinase inhibitors starting from the versatile building block, 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile. We will delve into the strategic considerations behind synthetic route design, provide detailed, step-by-step protocols for key transformations, and discuss the structure-activity relationships (SAR) that guide the optimization of lead compounds.

Introduction: The 7-Azaindole Scaffold in Kinase Inhibition

Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune diseases.[4] Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.

The 7-azaindole scaffold is a bioisostere of indole and purine, and its unique electronic properties and hydrogen bonding capabilities make it a highly effective hinge-binding motif.[1][5][6] The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole core can form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[2][3] This bidentate interaction provides a strong anchor for the inhibitor, leading to high potency.

Starting with this compound offers a strategic advantage due to the versatility of the acetonitrile group. This functional group can be elaborated into a variety of other functionalities, allowing for the exploration of diverse chemical space and the optimization of interactions with different regions of the kinase active site.

Strategic Considerations for Synthetic Route Design

The synthesis of kinase inhibitors from this compound can be broadly divided into two key stages: core elaboration and diversification .

2.1. Core Elaboration: Transforming the Acetonitrile Moiety

The 3-acetonitrile group is a versatile handle for introducing various pharmacophoric elements. The choice of transformation depends on the desired final structure and the targeted kinase.

  • Reduction to 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine: This is a common and crucial transformation, as the resulting primary amine can be further functionalized to introduce side chains that occupy the solvent-exposed region of the ATP-binding site. Catalytic hydrogenation is a standard method for this reduction.[7]

  • Hydrolysis to 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid: The corresponding carboxylic acid can serve as a precursor for amide bond formation, allowing the coupling of various amines and the introduction of diverse substituents.

  • Cyclization Reactions: The acetonitrile group can participate in cyclization reactions to form fused ring systems, leading to more rigid and conformationally constrained inhibitors.

2.2. Diversification: Exploring Structure-Activity Relationships (SAR)

Once the core has been elaborated, diversification strategies are employed to optimize potency, selectivity, and pharmacokinetic properties. Common diversification points on the 7-azaindole scaffold include:

  • N1-alkylation/arylation: Modification of the pyrrole nitrogen can influence solubility and interactions with the ribose-binding pocket.

  • C4, C5, and C6 substitution: Introduction of substituents on the pyridine ring can modulate electronic properties, improve selectivity, and provide vectors for additional interactions with the kinase. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose.[1]

Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and representative kinase inhibitors from this compound.

3.1. Protocol 1: Synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine (7-Azatryptamine)

This protocol describes the reduction of the nitrile to the corresponding primary amine, a key building block for many kinase inhibitors.

Workflow Diagram:

G start This compound step1 Dissolve in Methanol/Ammonia start->step1 step2 Add Raney Nickel step1->step2 step3 Hydrogenate (H2 balloon) step2->step3 step4 Filter and Concentrate step3->step4 end 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine step4->end G start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine step1 Couple with (3R,4R)-N,4-dimethyl-1-(phenylsulfonyl)piperidin-3-amine start->step1 step2 Nucleophilic Aromatic Substitution step1->step2 step3 Deprotection step2->step3 end Tofacitinib Analog step3->end G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 7-Azaindole Inhibitor Inhibitor->JAK Inhibition G FGF FGF FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Cell Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell PI3K_AKT->Cell Inhibitor 7-Azaindole Inhibitor Inhibitor->FGFR Inhibition

References

derivatization of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Derivatization of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile for Biological Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a cornerstone in modern medicinal chemistry. Its structure is considered "privileged" due to its recurrence in a multitude of biologically active compounds.[1][2] Functioning as a bioisostere of the natural indole ring, 7-azaindole offers distinct physicochemical properties, such as enhanced solubility and improved bioavailability, making it a highly attractive motif in drug design.[3][4][5][6] The introduction of a nitrogen atom in the six-membered ring modifies the electron distribution and hydrogen bonding capabilities, often leading to improved target affinity and pharmacokinetic profiles.

Specifically, the derivative this compound serves as a versatile starting material for creating diverse chemical libraries. This scaffold is particularly prominent in the development of kinase inhibitors, where the pyrrolo[2,3-b]pyridine core adeptly mimics the adenine of ATP to bind to the hinge region of the kinase active site.[7][8][9][10] Numerous approved drugs and clinical candidates for diseases ranging from cancer to inflammatory disorders are built upon this core structure.[1][6][11][12]

This guide provides a detailed exploration of the chemical derivatization strategies for this compound, offering field-proven insights and step-by-step protocols to empower researchers in generating novel molecular entities for biological evaluation.

Molecular Architecture and Reactive Sites

Understanding the inherent reactivity of the this compound scaffold is critical for planning a successful synthetic campaign. The molecule presents several distinct sites for chemical modification, each with unique reactivity profiles influenced by the electronic interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring.

cluster_scaffold Reactive Sites of this compound cluster_labels scaffold N1 N1 (Pyrrole NH) - Alkylation - Acylation - Arylation CH2 α-Methylene - Alkylation - Functionalization CN Nitrile - Hydrolysis - Reduction PyridineRing Pyridine Ring (C4, C5, C6) - Halogenation - Cross-Coupling C2 C2-Position - Cross-Coupling (via pre-functionalized scaffold)

Figure 1: Key reactive sites for derivatization.

  • N1-H of the Pyrrole Ring: This nitrogen is acidic and readily undergoes deprotonation, making it a prime site for N-alkylation, N-arylation, and N-acylation to modulate lipophilicity and introduce new pharmacophoric elements.

  • α-Methylene Group: The protons on the carbon adjacent to the nitrile are activated and can be removed by a strong base, allowing for α-alkylation.

  • Nitrile Group: This functional group is a versatile chemical handle that can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, opening avenues for a wide array of subsequent modifications.

  • Aromatic Core (C2, C4, C5, C6): While the parent scaffold is unfunctionalized at these positions, they can be modified through electrophilic substitution (less common due to the deactivating effect of the pyridine nitrogen) or, more practically, by starting with pre-functionalized (e.g., halogenated) scaffolds for metal-catalyzed cross-coupling reactions.

Synthesis of the Core Scaffold

The starting material, this compound, can be synthesized through several established routes. A common and effective method involves the reaction of a gramine derivative of 7-azaindole with a cyanide source.[13][14]

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[13][14]

Materials:

  • N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (7-azagramine)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Acetic Acid

  • Ethyl acetate (EtOAc)

  • Saturated aqueous potassium carbonate (K2CO3) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (1.0 equiv) in DMF.

  • In a separate flask, prepare a solution of sodium cyanide (1.5 equiv) in water.

  • Add the aqueous sodium cyanide solution to the DMF solution containing the starting material.

  • Causality: Acetic acid is added slowly to the reaction mixture. This protonates the dimethylamine leaving group as it is eliminated, driving the reaction forward. Add acetic acid (approx. 1.0 equiv) dropwise with stirring.

  • Heat the reaction mixture to 110 °C and maintain for 6-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with a saturated aqueous K2CO3 solution to neutralize the acetic acid and quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.[13]

Strategic Derivatization Protocols

The following sections detail protocols for modifying the core scaffold at its key reactive sites. The choice of strategy depends on the desired final compound and its intended biological application.

A. Derivatization at the N1-Position of the Pyrrole Ring

Modification at the N1 position is a common strategy to block the hydrogen bond donor capability, modulate solubility, or introduce side chains that can interact with the target protein.

start Core Scaffold (N1-H) base Base (NaH, K2CO3, Cs2CO3) start->base Deprotonation reagent Electrophile (R-X, e.g., Alkyl Halide, Benzyl Bromide) base->reagent Nucleophilic Attack product N1-Substituted Product (N1-R) reagent->product

Figure 2: Workflow for N1-alkylation.

Protocol 2: General N1-Alkylation

Rationale: This protocol uses a base to deprotonate the pyrrole nitrogen, forming a nucleophilic anion that subsequently reacts with an electrophile (e.g., an alkyl halide). The choice of base and solvent is crucial; stronger bases like NaH require anhydrous conditions, while weaker bases like K2CO3 can be used in polar aprotic solvents like DMF or acetonitrile.

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) OR Potassium carbonate (K2CO3, 3.0 equiv)

  • Anhydrous DMF or THF (for NaH) or DMF (for K2CO3)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equiv)

Procedure (using NaH):

  • Suspend NaH in anhydrous DMF under an inert atmosphere (N2 or Ar).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the starting acetonitrile in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Effervescence (H2 gas) should be observed.

  • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

  • Self-Validation: The reaction is quenched by the slow, careful addition of water or saturated aqueous NH4Cl. An unquenched reaction containing residual NaH is highly reactive and dangerous.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Purify by column chromatography.

B. Derivatization of the Acetonitrile Side Chain

The nitrile and its adjacent methylene group offer rich chemistry for creating key functional groups like carboxylic acids and amines, which are prevalent in bioactive molecules.

Protocol 3: Hydrolysis of Nitrile to Carboxylic Acid

Rationale: Converting the nitrile to a carboxylic acid introduces a key hydrogen bond donor/acceptor and a handle for amide coupling, a cornerstone of medicinal chemistry. Strong basic or acidic conditions are required to drive the hydrolysis to completion.

Materials:

  • This compound

  • 6M Hydrochloric acid (HCl) OR 6M Sodium hydroxide (NaOH)

  • Dioxane or Ethanol (as a co-solvent)

Procedure (using basic hydrolysis):

  • Suspend the starting acetonitrile in a mixture of ethanol and 6M NaOH solution.

  • Heat the mixture to reflux (typically 80-100 °C) for several hours to overnight. Monitor the reaction for the disappearance of the starting material and the formation of a more polar spot by TLC.

  • Cool the reaction mixture to room temperature.

  • Causality: Carefully acidify the mixture to pH ~3-4 with concentrated HCl. The carboxylic acid product is often insoluble at acidic pH and will precipitate. This step is critical for protonating the carboxylate salt to yield the desired neutral product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the product into an organic solvent like ethyl acetate. Dry the organic layer and concentrate to yield the crude acid, which can be further purified if necessary.

Derivatization SiteReaction TypeCommon ReagentsRationale for Biological Assays
N1-Pyrrole Alkylation/AcylationNaH, K2CO3; Alkyl halides, Acyl chloridesModulate solubility, lipophilicity; introduce recognition motifs.
Nitrile Group Hydrolysis6M NaOH or HClCreate carboxylic acid for amide coupling or as H-bond donor/acceptor.
Nitrile Group ReductionLiAlH4, H2/Raney NiForm primary amine for amide/sulfonamide synthesis.
Pyridine Ring Suzuki CouplingArylboronic acids, Pd catalyst (e.g., Pd(PPh3)4)Introduce aryl groups to explore hydrophobic pockets in targets.[15]
Pyridine Ring Buchwald-HartwigAmines, Pd catalyst (e.g., Pd2(dba)3), LigandInstall amine side chains for improving potency and ADME properties.[15]

Table 1: Summary of Derivatization Strategies and Rationale.

C. Derivatization of the Aromatic Core via Cross-Coupling

To achieve substitutions on the pyridine or pyrrole rings, it is most efficient to start with a halogenated version of the 7-azaindole scaffold. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.

Protocol 4: Suzuki Cross-Coupling on a Halogenated Scaffold

Rationale: This protocol is for installing an aryl or heteroaryl group, a common feature in kinase inhibitors that often occupies a hydrophobic pocket.[8] It requires a bromo- or iodo-substituted 7-azaindole precursor. The example below assumes a 4-chloro-2-iodo-7-azaindole starting material for chemoselective coupling at the more reactive C2 position.[15]

Materials:

  • Halogenated this compound derivative (e.g., 2-iodo) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with a ligand) (0.05 equiv)

  • Base (e.g., K2CO3 or Cs2CO3) (3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add the halogenated scaffold, arylboronic acid, palladium catalyst, and base.

  • Trustworthiness: The solvent must be thoroughly degassed by bubbling with nitrogen or argon for 15-20 minutes. This is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Add the degassed solvent to the vessel and place it under an inert atmosphere.

  • Heat the reaction mixture (typically 80-100 °C) until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product via column chromatography.

Application in Biological Assays

The derivatized library of compounds is now ready for biological screening. Given the prevalence of the 7-azaindole scaffold in kinase inhibitors, a primary application is in kinase-centric assays.

cluster_workflow Biological Assay Workflow start Synthesized Derivative Library enzymatic Biochemical Assay (e.g., Kinase Inhibition) start->enzymatic Determine IC50 cellular Cell-Based Assay (e.g., Proliferation, Target Engagement) enzymatic->cellular Validate Hits sar Structure-Activity Relationship (SAR) Analysis cellular->sar Identify Key Moieties lead_opt Lead Optimization sar->lead_opt Design Next-Generation Compounds

Figure 3: Workflow for biological evaluation.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method for determining the in vitro potency of a compound against a specific kinase using a luminescence-based assay (e.g., Promega's ADP-Glo™).

  • Compound Preparation: Prepare a stock solution of each derivative in 100% DMSO (e.g., 10 mM). Create a serial dilution plate in DMSO.

  • Kinase Reaction:

    • Add kinase buffer, the specific peptide substrate, and ATP to the wells of a microplate.

    • Add the test compounds from the dilution plate.

    • Initiate the reaction by adding the kinase enzyme solution.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to kinase activity. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

The results from these assays will help build a structure-activity relationship (SAR), guiding the next cycle of design and synthesis for lead optimization.[8][16]

References

Application Notes and Protocols for 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Acetonitrile Fragment

In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds.[1] This approach hinges on the principle of screening small, low-molecular-weight compounds, or "fragments," which, despite their typically weak binding affinities, can serve as highly efficient starting points for optimization into potent and drug-like molecules.[2][3] The 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile molecule, a derivative of 7-azaindole, represents a fragment of significant strategic value within the FBDD context. Its rigid bicyclic core, the 1H-pyrrolo[2,3-b]pyridine, is a well-established "privileged scaffold" found in numerous kinase inhibitors, particularly targeting Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).[4][5][6][7] The acetonitrile moiety provides a versatile vector for chemical elaboration, allowing for the systematic "growing" of the fragment into larger, more potent compounds.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound as a starting fragment in an FBDD campaign. We will delve into the rationale behind its selection, detailed protocols for biophysical screening and hit validation, and strategies for its evolution into a lead compound, all grounded in established scientific principles and methodologies.

Physicochemical Properties of the Fragment

A successful fragment should possess properties that make it an ideal starting point for a drug discovery campaign, often adhering to the "Rule of Three".[3] this compound aligns well with these principles.

PropertyValueSource
Molecular Formula C₉H₇N₃[8][9][10][11]
Molecular Weight 157.17 g/mol [9][10][11]
CAS Number 4414-87-3[8]
Predicted XlogP 1.0[10][11]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem

FBDD Workflow Utilizing this compound

The following diagram illustrates a typical FBDD workflow, commencing with the screening of our fragment of interest.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization & Elaboration Fragment_Library Fragment Library (including this compound) Primary_Screen Primary Screen (e.g., SPR, DSF) Fragment_Library->Primary_Screen Screening Fragment_Hits Initial Fragment Hits Primary_Screen->Fragment_Hits Hit Selection Orthogonal_Screen Orthogonal Screen (e.g., STD-NMR, ITC) Fragment_Hits->Orthogonal_Screen Validation Validated_Hits Validated Hits Orthogonal_Screen->Validated_Hits X-ray_Crystallography X-ray Crystallography Validated_Hits->X-ray_Crystallography Structure-Based_Design Structure-Based Design (Fragment Growing/Linking) X-ray_Crystallography->Structure-Based_Design Binding Mode Lead_Compound Lead Compound Structure-Based_Design->Lead_Compound Optimization

FBDD workflow for fragment screening and lead generation.

Application Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for the primary screening of fragment libraries due to its ability to detect weak binding events in real-time.[9][12][13]

Objective: To identify if this compound binds to the target protein (e.g., a kinase of interest).

Materials:

  • Biacore™ system (or equivalent SPR instrument)

  • Sensor Chip CM5

  • Amine Coupling Kit (EDC, NHS, ethanolamine)

  • Target protein (e.g., JAK1, FGFR1) at >95% purity

  • This compound stock solution (e.g., 100 mM in 100% DMSO)

  • Running buffer (e.g., PBS, 0.05% P20, pH 7.4)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

Protocol:

  • Protein Immobilization:

    • Equilibrate the Sensor Chip CM5 with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., 50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units (RU) for fragment screening).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference surface should be prepared on a separate flow cell using the same procedure but without protein injection.

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).

    • Inject the fragment solutions over the reference and target flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in response units (RU) during association and dissociation phases.

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of high or low pH buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.

    • Analyze the sensorgrams for concentration-dependent binding. A true binding event will show an increase in RU with increasing fragment concentration.

    • Determine the steady-state binding affinity (KD) by plotting the equilibrium response against the fragment concentration and fitting the data to a 1:1 binding model.

Application Protocol 2: Hit Validation using Saturation-Transfer Difference NMR (STD-NMR)

STD-NMR is a powerful ligand-observed NMR technique used to confirm fragment binding and provide information about the binding epitope.[8][14][15][16][17]

Objective: To validate the binding of this compound to the target protein and identify which parts of the fragment are in close proximity to the protein surface.

Materials:

  • NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe

  • Target protein solution (e.g., 10-50 µM in a deuterated buffer like PBS-d, pH 7.4)

  • This compound stock solution (in a deuterated solvent like DMSO-d₆)

  • NMR tubes

Protocol:

  • Sample Preparation:

    • Prepare two NMR samples:

      • Sample A (Reference): this compound (e.g., 1 mM) in deuterated buffer.

      • Sample B (Protein-Ligand): Target protein (e.g., 20 µM) and this compound (e.g., 1 mM) in the same deuterated buffer. The ligand should be in significant molar excess.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum for both samples to ensure the fragment is soluble and its signals are visible.

    • For Sample B, set up the STD-NMR experiment. This involves acquiring two spectra:

      • On-resonance spectrum: Selectively saturate a region of the protein's aliphatic proton signals (e.g., -1.0 ppm) where no ligand signals are present.

      • Off-resonance spectrum: Irradiate a region of the spectrum far from any protein or ligand signals (e.g., 40 ppm) as a control.

    • The difference between the off-resonance and on-resonance spectra yields the STD spectrum.

  • Data Analysis:

    • In the STD spectrum, only protons of the fragment that are in close contact with the protein will show signals.

    • The intensity of the STD signals is proportional to the proximity of the corresponding protons to the protein surface.

    • Calculate the STD amplification factor for each proton of the fragment to create a binding epitope map. Protons with the highest amplification are closest to the protein.

Data Interpretation and Fragment Elaboration

Ligand Efficiency (LE): A key metric in FBDD is Ligand Efficiency (LE), which normalizes binding affinity for the size of the molecule.[18][19][20][21][22] It is calculated as:

LE = -ΔG / N

where ΔG is the Gibbs free energy of binding (RTlnKD) and N is the number of non-hydrogen atoms. A good fragment hit typically has an LE of ≥ 0.3 kcal/mol per heavy atom.

Hypothetical Data for a Successful FBDD Campaign:

CompoundStructureTargetKD (µM)LE (kcal/mol/heavy atom)
Fragment Hit This compoundJAK12500.35
Intermediate 1 (Structure with elaboration at the acetonitrile)JAK1250.38
Lead Compound (Further optimized structure)JAK10.050.42

Structure-Based Design and Fragment Growing:

Upon obtaining a co-crystal structure of this compound bound to the target kinase, the binding mode can be elucidated. The 1H-pyrrolo[2,3-b]pyridine core typically forms key hydrogen bonds with the hinge region of the kinase.

Binding_Mode cluster_0 Kinase Hinge Region cluster_1 Fragment Core cluster_2 Solvent Exposed Region Hinge_Residue_1 Backbone NH Hinge_Residue_2 Backbone C=O Pyrrolo_N Pyrrole N-H Pyrrolo_N->Hinge_Residue_2 H-Bond Pyridine_N Pyridine N Pyridine_N->Hinge_Residue_1 H-Bond Acetonitrile Acetonitrile (CH₂CN) Vector Growth Vector Acetonitrile->Vector

Binding mode of the 1H-pyrrolo[2,3-b]pyridine core.

The acetonitrile group often points towards the solvent-exposed region of the ATP-binding pocket, providing an ideal vector for chemical modification. Structure-based drug design can then be employed to "grow" the fragment by adding chemical moieties that can form additional favorable interactions with the protein, thereby increasing potency and selectivity.

Synthesis of this compound

A common synthetic route involves the reaction of N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine with a cyanide source.[8]

Protocol:

  • To a solution of N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (1 equivalent) in a mixture of DMF and water, add sodium cyanide (1.5 equivalents).

  • Slowly add acetic acid to the mixture.

  • Heat the reaction mixture to 110°C for 8 hours.

  • After cooling, the reaction is quenched with a saturated aqueous solution of potassium carbonate.

  • Extract the product with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Conclusion

This compound is a high-value fragment for FBDD campaigns targeting kinases and other ATP-binding proteins. Its favorable physicochemical properties, privileged core scaffold, and versatile chemical handle make it an excellent starting point for the development of potent and selective inhibitors. The application of sensitive biophysical techniques such as SPR and STD-NMR, coupled with structure-based design, provides a robust framework for identifying and optimizing hits derived from this promising fragment.

References

protocol for synthesizing 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Protocol for the Synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold that forms the core of numerous clinically relevant molecules and investigational drugs.[1][2] Its unique structural and electronic properties make it a valuable bioisostere of indole, often conferring improved solubility and bioavailability.[3] Analogs of this compound are critical intermediates in the synthesis of targeted therapies, particularly kinase inhibitors for oncology and inflammatory diseases.[4] This document provides a detailed, validated protocol for the synthesis of the parent compound and discusses strategies for creating diverse analogs. The methodology is designed for robustness and scalability, with in-depth explanations of the underlying chemical principles and critical experimental parameters.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole motif is a cornerstone in modern medicinal chemistry.[1][5] The incorporation of a pyridine ring fused to a pyrrole core introduces a hydrogen bond acceptor (the pyridine nitrogen) which can engage in crucial interactions with biological targets, an attribute not present in the parent indole scaffold. This structural feature has been successfully exploited in the development of drugs targeting a wide array of proteins, including kinases, phosphodiesterases, and receptors involved in cancer and inflammation.[1][4][6]

The 3-acetonitrile substituent serves as a versatile chemical handle. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles, providing a gateway to a vast chemical space for structure-activity relationship (SAR) studies. This protocol details a reliable two-step synthesis starting from the parent 1H-pyrrolo[2,3-b]pyridine.

Overall Synthetic Strategy and Mechanism

The synthesis proceeds in two primary stages:

  • Vilsmeier-Haack Formylation: Introduction of a formyl (aldehyde) group at the C3 position of the 7-azaindole ring.

  • Reductive Cyanation: One-pot conversion of the 3-carboxaldehyde to the 3-acetonitrile.

Mechanism of Vilsmeier-Haack Formylation

This reaction is a classic method for formylating electron-rich aromatic and heterocyclic compounds. It involves an electrophilic aromatic substitution. First, the Vilsmeier reagent, a chloroiminium ion, is generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). The electron-rich C3 position of the 7-azaindole's pyrrole ring then attacks this electrophilic reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. The C3 position is highly favored due to the stabilization of the cationic intermediate by the pyrrole nitrogen.

Mechanism of Reductive Cyanation

The conversion of an aldehyde to a nitrile can be achieved via several routes. The method presented here is a highly efficient, one-pot procedure adapted from established indole chemistry.[7] It is proposed to proceed through the formation of an intermediate which is then reduced and subsequently displaced by a cyanide ion. Using formamide as both a reagent and solvent with sodium cyanide provides a direct pathway to the desired nitrile.

Overall Reaction Scheme

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reductive Cyanation start 1H-pyrrolo[2,3-b]pyridine reagents1 1. POCl₃, DMF 2. NaOH (aq) start->reagents1 product1 1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde reagents1->product1 reagents2 NaCN, Formamide product1->reagents2 final_product This compound reagents2->final_product

Caption: General two-step synthesis of the target compound.

Detailed Experimental Protocol

Safety Precaution: This protocol involves highly toxic and corrosive reagents. Sodium cyanide (NaCN) is extremely toxic if ingested, inhaled, or absorbed through the skin. Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

Materials and Reagents:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0°C in an ice bath.

  • Add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • Scientist's Note: This step forms the electrophilic Vilsmeier reagent. The slow, cold addition is critical to control the exothermic reaction and prevent degradation.

  • Stir the resulting mixture at 0°C for an additional 30 minutes.

  • Formylation Reaction: Dissolve 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Hydrolysis: Carefully pour the reaction mixture into a beaker of crushed ice. This will hydrolyze the intermediate iminium salt.

  • Basify the aqueous solution by slowly adding 2M NaOH solution until the pH is ~9-10. A precipitate of the product should form.

    • Scientist's Note: The basic hydrolysis is necessary to free the aldehyde. Perform this step slowly and with cooling, as it is exothermic.

  • Stir the mixture for 1 hour, then filter the solid product. If no solid forms, extract the aqueous layer with DCM or ethyl acetate (3x).

  • Wash the collected solid (or the combined organic extracts) with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure aldehyde as a solid.

Part B: Synthesis of this compound

Materials and Reagents:

  • 1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

  • Sodium cyanide (NaCN)

  • Formamide (HCONH₂)

  • Water, deionized

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, heating mantle, condenser

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (1 equivalent) and formamide (sufficient to dissolve the aldehyde, approx. 5-10 mL per gram).

  • Add sodium cyanide (2.5 equivalents) to the mixture.

    • CRITICAL SAFETY NOTE: NaCN is a deadly poison. Handle only in a fume hood. Have a cyanide quench solution (e.g., bleach or hydrogen peroxide/NaOH) readily available for waste and decontamination.

  • Heat the reaction mixture to 120-130°C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash them sequentially with water (2x) and brine (1x).

    • Scientist's Note: The water washes are crucial to remove residual formamide and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Characterization and Expected Results

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMW ( g/mol )Typical YieldAppearance
1H-pyrrolo[2,3-b]pyridine-3-carboxaldehydeC₈H₆N₂O146.1575-90%Off-white to yellow solid
This compoundC₉H₇N₃157.1760-85%White to pale yellow solid

Expected Analytical Data:

  • ¹H NMR (DMSO-d₆): For the final product, expect characteristic signals for the aromatic protons of the 7-azaindole core, a singlet for the pyrrole N-H (typically >11 ppm), a singlet for the methylene protons (-CH₂CN) around 4.0 ppm, and a singlet for the pyrrole C2-H.

  • ¹³C NMR: Will show the expected number of aromatic carbons and distinct signals for the methylene carbon and the nitrile carbon (C≡N, typically >115 ppm).

  • Mass Spectrometry (ESI+): The [M+H]⁺ ion should be observed at m/z 158.07.

Strategies for Analog Synthesis

The true power of this scaffold lies in the ability to generate diverse analogs. The protocol can be adapted in several ways:

  • Substitution on the Pyridine Ring: Start with commercially available substituted 2-aminopyridines to synthesize substituted 7-azaindoles (e.g., chloro, fluoro, methyl derivatives) via established methods like the Bartoli indole synthesis. These can then be carried through the formylation and cyanation sequence.

  • Substitution on the Pyrrole Nitrogen: The N-H of the 7-azaindole can be alkylated or arylated using a suitable base (e.g., NaH) and an electrophile (e.g., alkyl halide, benzyl bromide). This is typically done prior to the Vilsmeier-Haack reaction.

  • Palladium Cross-Coupling: For more advanced analogs, a halogenated 7-azaindole (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine) can be used as a starting material.[8][9] Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions can be performed to introduce aryl, alkynyl, or amino groups, respectively, before or after the synthesis of the acetonitrile side chain.[5][10]

Experimental and Analytical Workflow

G cluster_synthesis Synthesis cluster_analysis Analysis & Characterization Start Starting Material (7-Azaindole) Step1 Step 1: Formylation Start->Step1 Workup1 Work-up & Purification Step1->Workup1 TLC TLC Monitoring Step1->TLC Intermediate Aldehyde Intermediate Workup1->Intermediate Step2 Step 2: Cyanation Intermediate->Step2 Workup2 Work-up & Purification Step2->Workup2 Step2->TLC Final Final Product Workup2->Final NMR NMR (¹H, ¹³C) Final->NMR MS Mass Spectrometry Final->MS Purity Purity Check (HPLC, MP) NMR->Purity

Caption: From synthesis to final product analysis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 (Formylation) Incomplete reaction; degradation of starting material or product.Ensure all reagents and solvents are anhydrous. Maintain strict temperature control (0°C) during Vilsmeier reagent formation and substrate addition. Increase reaction time if TLC shows starting material.
No reaction in Step 1 Inactive Vilsmeier reagent.Use fresh, high-purity POCl₃ and anhydrous DMF. Prepare the reagent in situ just before use.
Dark, tarry crude product in Step 2 (Cyanation) Reaction temperature was too high, leading to decomposition.Reduce the reaction temperature to 110-120°C. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Incomplete conversion in Step 2 Insufficient reagent or reaction time.Increase the equivalents of NaCN to 3.0. Extend the reaction time, monitoring by TLC. Ensure the formamide is of high purity.
Difficulty purifying final product Contamination with formamide.During work-up, perform extra aqueous washes (4-5x) to thoroughly remove residual formamide before concentrating the organic layer.

References

Application Notes and Protocols for 7-Azaindole-3-acetonitrile in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Azaindole in Oncology

The 7-azaindole core is a bioisostere of indole and has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the discovery of novel anti-cancer agents.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an exceptional hinge-binding motif for a multitude of protein kinases.[3] This interaction mimics the binding of the adenine region of ATP, rendering 7-azaindole derivatives potent and often selective kinase inhibitors.[1] Numerous 7-azaindole-based compounds have been investigated, with some, like Vemurafenib (a BRAF inhibitor), receiving FDA approval for cancer treatment.[3] This validates the therapeutic potential of this heterocyclic system.

This document provides detailed application notes and protocols for the investigation of 7-azaindole-3-acetonitrile , a specific derivative poised for exploration in cancer research. While extensive biological data for this particular compound is emerging, its structural features, particularly the electron-withdrawing acetonitrile group at the C3 position, suggest it is a compelling candidate for kinase inhibitor screening and as a tool compound for probing cancer biology.[2][4] These notes are intended for researchers, scientists, and drug development professionals seeking to evaluate the anti-cancer potential of this and structurally related molecules.

Scientific Rationale for Investigating 7-Azaindole-3-acetonitrile

The rationale for investigating 7-azaindole-3-acetonitrile is built upon the well-established anti-cancer activities of other 3-substituted 7-azaindole derivatives. Structure-activity relationship (SAR) studies have consistently shown that modifications at the C3 and C5 positions of the 7-azaindole ring are critical for potent biological activity.[2] For example, 3,5-disubstituted 7-azaindoles have demonstrated potent inhibitory activity against key cancer targets like PI3Kγ and cyclin-dependent kinases (CDK2 and CDK9).[1][5]

The acetonitrile moiety at the C3 position of 7-azaindole-3-acetonitrile is a small, polar, and electron-withdrawing group. In the context of a kinase inhibitor, this group can potentially engage in additional hydrogen bonding or dipole-dipole interactions within the ATP-binding pocket, potentially enhancing potency and selectivity. Therefore, 7-azaindole-3-acetonitrile serves as an excellent starting point for a fragment-based drug discovery campaign or as a tool compound to explore its effects on various cancer-related signaling pathways.

Potential Molecular Targets and Signaling Pathways

Based on the activities of structurally similar compounds, 7-azaindole-3-acetonitrile could potentially modulate several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

  • Kinase Inhibition: The primary hypothesis is that 7-azaindole-3-acetonitrile will act as a kinase inhibitor. A broad-spectrum kinase screen is recommended to identify its primary targets. Key cancer-relevant kinase families to consider include:

    • PI3K/AKT/mTOR Pathway: Frequently deregulated in a wide range of tumors.[5]

    • MAPK Pathway (including BRAF, MEK, Erk5): Central to regulating cell growth and proliferation.[6]

    • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[1]

    • p21-Activated Kinase 1 (PAK1): Involved in cytoskeletal dynamics, cell motility, and survival.[7]

  • Other ATP-Binding Proteins: The 7-azaindole scaffold is not limited to kinases. For instance, a 7-azaindole derivative has been identified as an inhibitor of the DEAD-box RNA helicase DDX3, which is implicated in tumorigenesis and metastasis.[8]

Below is a diagram illustrating the general principle of 7-azaindole as a kinase hinge-binder.

G cluster_0 ATP Binding Pocket hinge Kinase Hinge Region (e.g., Val, Ala, Leu) azaindole 7-Azaindole Scaffold azaindole->hinge Bidentate H-Bonds atp ATP atp->hinge Competitive Binding

Caption: 7-Azaindole as a Kinase Hinge-Binder.

Experimental Protocols

The following protocols provide a comprehensive framework for the initial characterization of 7-azaindole-3-acetonitrile's anti-cancer properties.

Protocol 1: In Vitro Cell Viability and Cytotoxicity Assay

This fundamental assay determines the effect of 7-azaindole-3-acetonitrile on cancer cell proliferation and survival. The WST-1 assay is presented here as a modern alternative to the traditional MTT assay, offering the advantage of a water-soluble formazan product, thus simplifying the procedure.

Principle: Metabolically active cells reduce the tetrazolium salt WST-1 to a soluble formazan dye, and the amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 7-azaindole-3-acetonitrile (dissolved in DMSO to a stock concentration of 10 mM)

  • WST-1 reagent

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 7-azaindole-3-acetonitrile in complete medium. A common concentration range to start with is 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds or controls.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line's metabolic activity.

    • Gently shake the plate for 1 minute.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation:

CompoundCell LineIC₅₀ (µM) [Hypothetical]
7-Azaindole-3-acetonitrileMCF-75.2
7-Azaindole-3-acetonitrileA5498.9
Doxorubicin (Control)MCF-70.1
Doxorubicin (Control)A5490.3
Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to assess the direct inhibitory effect of 7-azaindole-3-acetonitrile on a specific kinase of interest, identified either through screening or hypothesis. A radiometric assay using ³²P-labeled ATP is described, which is a highly sensitive and direct method.

Principle: A kinase transfers a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate. The amount of incorporated radioactivity in the substrate is measured, and a decrease in this signal in the presence of an inhibitor indicates its potency.

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (peptide or protein)

  • 7-azaindole-3-acetonitrile

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • ATP and MgCl₂

  • SDS-PAGE equipment

  • Phosphorimager or scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase buffer, the purified kinase, and its substrate.

    • Add serial dilutions of 7-azaindole-3-acetonitrile or a vehicle control (DMSO).

  • Initiation of Reaction:

    • Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP, along with MgCl₂.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes at 95°C.

  • Detection:

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen.

    • Analyze the screen using a phosphorimager to quantify the radioactivity of the phosphorylated substrate band.

  • Data Analysis:

    • Quantify the band intensity for each inhibitor concentration.

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol is used to validate the mechanism of action of 7-azaindole-3-acetonitrile within the cellular context by examining the phosphorylation status of downstream targets of a putative inhibited kinase.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize both the total and phosphorylated forms of a protein, one can determine if a compound inhibits a signaling pathway.

Materials:

  • Cancer cells treated with 7-azaindole-3-acetonitrile

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-Erk, anti-total-Erk)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with 7-azaindole-3-acetonitrile at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate.

    • Normalize the protein amounts and prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-AKT) to ensure equal loading.

    • Quantify the band intensities and express the level of the phosphorylated protein relative to the total protein.

G cluster_0 Experimental Workflow start Start: 7-Azaindole-3-acetonitrile cell_viability Protocol 1: Cell Viability Assay (IC50 Determination) start->cell_viability kinase_screen Kinase Panel Screen (Identify Primary Targets) cell_viability->kinase_screen If Active in_vitro_kinase Protocol 2: In Vitro Kinase Assay (Validate Direct Inhibition) kinase_screen->in_vitro_kinase Target(s) Identified western_blot Protocol 3: Western Blot (Confirm Cellular MOA) in_vitro_kinase->western_blot in_vivo Protocol 4: In Vivo Xenograft Model (Assess Efficacy) western_blot->in_vivo Cellular Activity Confirmed end Lead Candidate in_vivo->end

Caption: General Workflow for Small Molecule Inhibitor Validation.

Protocol 4: In Vivo Xenograft Tumor Model

This protocol describes how to evaluate the anti-tumor efficacy of 7-azaindole-3-acetonitrile in a mouse xenograft model, a critical step in preclinical drug development.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess the compound's efficacy.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Human cancer cell line

  • Matrigel (optional, can improve tumor take rate)

  • 7-azaindole-3-acetonitrile formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, 1:1 ratio).

    • Inject approximately 1-5 x 10⁶ cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor formation.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Tumor volume is calculated using the formula: Volume = (width)² x length / 2.

  • Compound Administration:

    • Administer 7-azaindole-3-acetonitrile and the vehicle control to their respective groups according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Monitoring:

    • Measure tumor volumes with calipers 2-3 times per week.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Study Endpoint:

    • The study is typically terminated when tumors in the control group reach a predetermined maximum size.

    • At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

Conclusion and Future Directions

7-Azaindole-3-acetonitrile represents a promising, yet underexplored, molecule for cancer research. Its foundation on the privileged 7-azaindole scaffold suggests a high likelihood of interacting with key oncogenic targets, particularly protein kinases. The protocols outlined in these application notes provide a clear and robust path for its initial characterization, from in vitro cell-based assays to in vivo efficacy studies. Successful identification of its molecular target(s) and demonstration of anti-tumor activity would position 7-azaindole-3-acetonitrile as a valuable chemical probe for cancer biology and a potential starting point for the development of a novel therapeutic agent.

References

Application Notes & Protocols: Bioisosteric Replacement Strategies for the Nitrile Group in 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the 7-Azaindole Scaffold and the Role of the Nitrile Moiety

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of kinase inhibitors, among other therapeutic agents. The compound 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile, featuring a nitrile group at the 3-position, is a key intermediate and a pharmacophore in its own right.[4][5][6][7][8][9]

The nitrile group, though small, exerts a significant influence on a molecule's properties. It is a potent electron-withdrawing group, a strong hydrogen bond acceptor, and is relatively stable to metabolic degradation.[10][11][12] In many drug candidates, the nitrile moiety plays a crucial role in target engagement, often acting as a bioisostere for carbonyl, hydroxyl, or halogen groups.[10][11][12][13][14] It can enhance binding affinity, modulate physicochemical properties to improve bioavailability, and block metabolically labile sites.[11][12][15] However, the strong electron-withdrawing nature of the nitrile can also impact off-target activities and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Therefore, exploring bioisosteric replacements for the nitrile group is a critical strategy in lead optimization to fine-tune a compound's pharmacological profile.

This guide provides a detailed exploration of bioisosteric replacement strategies for the nitrile group in this compound. We will delve into the rationale behind selecting specific bioisosteres, provide detailed synthetic protocols for their preparation, and outline key in vitro assays for their comparative evaluation.

Rationale for Bioisosteric Replacement of the Nitrile Group

The decision to replace a nitrile group is driven by the desire to optimize one or more of the following parameters:

  • Potency and Selectivity: While the nitrile may contribute to target binding, a different functional group might offer more favorable interactions, leading to increased potency or improved selectivity against related targets.

  • Metabolic Stability: Although generally stable, the nitrile group can, in some contexts, be susceptible to enzymatic hydrolysis. Replacing it can mitigate this liability.[16][17][18][19][20] Furthermore, modifications can block other potential sites of metabolism on the molecule.[11]

  • Physicochemical Properties: Bioisosteric replacement can alter a compound's solubility, lipophilicity (LogP), and polar surface area (PSA), which in turn affect its absorption, distribution, and excretion.[12]

  • Toxicity Profile: In rare instances, nitriles can release cyanide, although this is less common for those on fully substituted or aromatic carbons.[10] Replacing the nitrile can eliminate this potential risk.

  • Intellectual Property: Creating novel chemical entities with similar or improved properties is a key aspect of drug development.

Common Bioisosteric Replacements for the Nitrile Group

Several functional groups can serve as effective bioisosteres for the nitrile moiety. The choice of a specific replacement depends on the desired modulation of properties.

BioisostereRationaleKey Properties
Tetrazole A well-established non-classical bioisostere of a carboxylic acid, it can also mimic the electronic and steric properties of a nitrile. It is a strong hydrogen bond donor and acceptor.Acidic, highly polar, metabolically stable.
1,2,4-Oxadiazole A five-membered heterocycle that can mimic the linear geometry and hydrogen bonding capabilities of the nitrile group. Offers multiple points for further diversification.Dipolar, can act as a hydrogen bond acceptor, generally metabolically stable.
Trifluoromethyl (-CF3) An isostere that can mimic the steric bulk of a t-butyl group and the electronic properties of a nitro group.[21][22] It can improve metabolic stability and membrane permeability.Lipophilic, strongly electron-withdrawing, metabolically stable.[21][22]
Other Heterocycles Other small, nitrogen-containing heterocycles like triazoles or isoxazoles can also be considered to fine-tune electronic and steric properties.Offers a range of electronic and steric diversity.

Synthetic Protocols

Here, we provide detailed, step-by-step methodologies for the synthesis of key bioisosteric replacements of this compound.

Synthesis of 5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-1H-tetrazole

This protocol describes the [3+2] cycloaddition of an azide source with the nitrile to form the corresponding tetrazole.[23][24]

Synthesis_of_Tetrazole Nitrile This compound Reagents Sodium Azide (NaN3) Zinc Chloride (ZnCl2) or Triethylamine Hydrochloride Nitrile->Reagents 1. Solvent Water or DMF Reagents->Solvent 2. Conditions Reflux Solvent->Conditions 3. Tetrazole 5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-1H-tetrazole Conditions->Tetrazole Yields

Caption: Synthetic workflow for the formation of a tetrazole from a nitrile.

Protocol:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and zinc chloride (1.0 eq).[25] Alternatively, triethylamine hydrochloride can be used as a catalyst.[26]

  • Solvent Addition: Add a suitable solvent such as water or dimethylformamide (DMF).[25][26]

  • Reaction Conditions: Heat the reaction mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using zinc chloride in water, acidify the mixture with dilute HCl to a pH of ~2. This will protonate the tetrazole and break up any zinc complexes.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired tetrazole.

Synthesis of 3-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-5-substituted-1,2,4-oxadiazole

This protocol involves a two-step procedure: conversion of the nitrile to an amidoxime, followed by cyclization with a carboxylic acid derivative.[27] A one-pot synthesis from nitriles, aldehydes, and hydroxylamine hydrochloride has also been reported.[28][29]

Synthesis_of_Oxadiazole cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Cyclization Nitrile This compound Reagents1 Hydroxylamine Hydrochloride Base (e.g., NaHCO3) Nitrile->Reagents1 Solvent1 Ethanol/Water Reagents1->Solvent1 Amidoxime N'-hydroxy-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetimidamide Solvent1->Amidoxime Reagents2 Carboxylic Acid or Acyl Chloride Coupling Agent (e.g., EDC/HOBt) or Base Amidoxime->Reagents2 Solvent2 DMF or Pyridine Reagents2->Solvent2 Conditions2 Heat Solvent2->Conditions2 Oxadiazole 3-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-5-substituted-1,2,4-oxadiazole Conditions2->Oxadiazole

Caption: Two-step synthetic workflow for the formation of a 1,2,4-oxadiazole.

Protocol:

Step 1: Amidoxime Formation

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium bicarbonate (2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux for 4-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction, remove the ethanol under reduced pressure, and extract the aqueous residue with ethyl acetate. Dry the combined organic layers and concentrate to obtain the crude amidoxime, which can often be used in the next step without further purification.

Step 2: Cyclization

  • Reaction Setup: Dissolve the crude amidoxime (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable solvent like DMF or pyridine.

  • Reagent Addition: Add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq). If using an acyl chloride, a base like triethylamine or pyridine is used.

  • Reaction Conditions: Stir the reaction at room temperature for 1-2 hours, then heat to 80-120 °C for 6-16 hours to effect cyclodehydration.

  • Work-up: Cool the reaction mixture, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the desired 1,2,4-oxadiazole.

In Vitro Evaluation Protocols

A critical aspect of evaluating bioisosteric replacements is a direct comparison of their biological and pharmacological properties against the parent nitrile compound.

In Vitro Kinase Inhibition Assay (Example: JAK Kinase)

The 7-azaindole scaffold is a common core for Janus Kinase (JAK) inhibitors. This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs.[30][31][32][33][34]

Kinase_Assay_Workflow Start Compound Dilution Series Step1 Add Kinase and Substrate Start->Step1 Step2 Initiate Reaction with ATP Step1->Step2 Step3 Incubate at Room Temperature Step2->Step3 Step4 Stop Reaction and Measure Activity (e.g., Luminescence) Step3->Step4 End Calculate IC50 Step4->End

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds (nitrile parent and bioisosteres) in DMSO. A typical starting concentration is 10 mM, diluted to a final assay concentration range of 10 µM to 0.1 nM.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound dilution into a 384-well assay plate.

  • Kinase Reaction:

    • Prepare a master mix containing the specific JAK isoform (e.g., JAK1, JAK2, JAK3, or TYK2), a suitable peptide substrate, and assay buffer.

    • Add the kinase/substrate mix to the assay plate.

    • Initiate the kinase reaction by adding ATP at a concentration close to its Km for the specific enzyme.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its pharmacokinetic profile.[16][17][18][19][20]

Protocol:

  • Test System: The most common in vitro systems are liver microsomes (containing Phase I enzymes like CYPs) or hepatocytes (containing both Phase I and Phase II enzymes).[17]

  • Incubation:

    • Incubate the test compound (at a fixed concentration, e.g., 1 µM) with the chosen test system (e.g., human liver microsomes at 0.5 mg/mL) in a phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the necessary cofactor (e.g., NADPH for microsomal assays).

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Sample Quenching: Stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Data Interpretation and Next Steps

The data generated from these assays will allow for a direct comparison of the bioisosteric replacements with the original nitrile-containing compound.

Comparative Data Summary Table:

CompoundBioisostereJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Human Liver Microsomal t½ (min)
Parent -CNe.g., 10e.g., 15e.g., 5e.g., 30
Analog 1 TetrazoleExperimental ValueExperimental ValueExperimental ValueExperimental Value
Analog 2 1,2,4-OxadiazoleExperimental ValueExperimental ValueExperimental ValueExperimental Value
Analog 3 -CF₃Experimental ValueExperimental ValueExperimental ValueExperimental Value

A successful bioisosteric replacement will ideally maintain or improve potency against the desired target(s) while demonstrating enhanced metabolic stability or a more favorable selectivity profile. The results from these initial in vitro studies will guide further optimization efforts and the selection of candidates for more advanced preclinical evaluation.

Conclusion

The bioisosteric replacement of the nitrile group in this compound is a powerful strategy for modulating the pharmacological properties of this important scaffold. By carefully selecting appropriate bioisosteres and employing robust synthetic and analytical protocols, researchers can fine-tune potency, selectivity, and ADME properties to develop superior drug candidates. This guide provides a foundational framework for embarking on such an optimization campaign, emphasizing the causal relationship between structural modification and biological outcome.

References

Application Notes and Protocols for Parallel Synthesis Utilizing 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines and tryptophan allows it to effectively interact with a wide range of biological targets.[1][2] A key feature of the 7-azaindole core is its ability to act as both a hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N), enabling it to form crucial bidentate hydrogen bonds with the hinge region of many protein kinases.[3] This has led to the successful development of numerous kinase inhibitors, including clinically approved drugs.[4] Consequently, the development of efficient methods for the synthesis of diverse libraries of 7-azaindole derivatives is of paramount importance for modern drug discovery programs.[1][5]

This guide provides detailed application notes and protocols for the use of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile as a versatile starting material for the parallel synthesis of compound libraries. The acetonitrile functional group at the 3-position serves as a valuable synthetic handle, allowing for a variety of chemical transformations to introduce molecular diversity.

Core Building Block: this compound

This compound is a readily accessible starting material. Its synthesis can be achieved through various reported methods, including the reaction of gramine derivatives of 7-azaindole with a cyanide source.[6] The key reactive sites for diversification in a parallel synthesis context are the active methylene group adjacent to the nitrile and the nitrile group itself.

Chemical Structure and Properties:

PropertyValue
Molecular Formula C₉H₇N₃
Molecular Weight 157.17 g/mol
Appearance Off-white to yellow solid
CAS Number 4414-87-3

Strategic Applications in Parallel Synthesis

The unique reactivity of this compound makes it an ideal substrate for several types of reactions that are amenable to a parallel synthesis format. This allows for the rapid generation of large and diverse compound libraries for high-throughput screening. Key applications include the synthesis of substituted 2-aminothiophenes and tetrazoles, both of which are important pharmacophores.

Workflow for Parallel Library Synthesis

The general workflow for the parallel synthesis of a compound library from this compound involves several key stages, from initial library design to final compound characterization.

G cluster_0 Library Design & Preparation cluster_1 Parallel Reaction Execution cluster_2 Work-up & Purification cluster_3 Analysis & Archiving A Selection of Diverse Building Blocks B Stock Solution Preparation of Starting Material and Reagents A->B C Dispensing Reagents into Multi-Well Plates B->C D Parallel Reaction Incubation (Heating/Stirring) C->D E Quenching and/or Solvent Evaporation D->E F High-Throughput Purification (e.g., Mass-Directed HPLC) E->F G Quality Control (LC-MS, NMR) F->G H Compound Archiving and Data Management G->H

Caption: General workflow for parallel library synthesis.

Protocol 1: Parallel Synthesis of a 2-Aminothiophene Library via the Gewald Reaction

The Gewald three-component reaction is a powerful method for the synthesis of highly substituted 2-aminothiophenes.[7] This protocol has been adapted for a parallel synthesis format to generate a library of 2-amino-3-cyano-4,5-disubstituted thiophenes fused to the 7-azaindole scaffold.

Reaction Principle

The reaction proceeds via a condensation of an aldehyde or ketone with the active methylene group of this compound, followed by the addition of elemental sulfur and subsequent cyclization.

G SM This compound Product 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiophene Library SM->Product Aldehyde Aldehyde/Ketone (R1, R2) Aldehyde->Product Sulfur Elemental Sulfur (S8) Sulfur->Product Base Base (e.g., Morpholine) Base->Product

Caption: Gewald reaction for 2-aminothiophene synthesis.

Materials and Equipment
  • This compound

  • A diverse set of aldehydes and ketones (e.g., aromatic, heteroaromatic, and aliphatic)

  • Elemental sulfur (S₈)

  • Morpholine or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction blocks with sealing mats

  • Automated liquid handler (optional, for high-throughput applications)

  • Inert atmosphere glovebox or manifold

  • Parallel synthesizer with heating and stirring capabilities

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) for analysis

  • Mass-directed preparative HPLC for purification

Step-by-Step Protocol (for a 96-well plate format)
  • Preparation of Stock Solutions:

    • Prepare a 0.5 M stock solution of this compound in anhydrous DMF.

    • Prepare 0.6 M stock solutions of a diverse library of aldehydes and/or ketones in anhydrous DMF in a separate 96-well plate.

    • Prepare a suspension of elemental sulfur (0.6 M) in anhydrous DMF. Ensure it is well-suspended before dispensing.

    • Prepare a 1.0 M solution of morpholine in anhydrous DMF.

  • Reaction Setup (in an inert atmosphere):

    • To each well of a 96-well reaction block, add 100 µL (0.05 mmol) of the this compound stock solution.

    • To each well, add 100 µL (0.06 mmol) of the corresponding aldehyde or ketone stock solution from the library plate.

    • Add 100 µL (0.06 mmol) of the elemental sulfur suspension to each well.

    • Add 25 µL (0.025 mmol) of the morpholine stock solution to each well.

  • Reaction Incubation:

    • Seal the 96-well reaction block with a chemically resistant sealing mat.

    • Place the reaction block in a parallel synthesizer and heat to 60-80 °C with vigorous stirring for 12-24 hours. The optimal temperature and time may vary depending on the specific aldehyde or ketone used.

  • Work-up and Analysis:

    • Allow the reaction block to cool to room temperature.

    • Dilute a small aliquot (e.g., 5 µL) from each well with an appropriate solvent (e.g., DMSO or acetonitrile) for HPLC-MS analysis to determine the reaction conversion and product purity.

  • High-Throughput Purification:

    • Based on the analytical results, purify the contents of the wells containing the desired products using mass-directed preparative HPLC.

    • Collect the fractions corresponding to the target molecular weight.

    • Lyophilize the purified fractions to obtain the final compounds as powders.

Expected Results and Troubleshooting
  • Yields: Moderate to good yields (30-80%) are typically expected, depending on the reactivity of the aldehyde or ketone.

  • Purity: Purity after preparative HPLC should be >90%.

  • Troubleshooting:

    • Low Conversion: Increase reaction temperature or time. Ensure the sulfur is well-suspended. Consider using a different base, such as triethylamine or piperidine.

    • Side Products: The formation of byproducts from self-condensation of the starting materials can occur. Optimizing the stoichiometry and reaction conditions can minimize this.

Protocol 2: Parallel Synthesis of a 5-(7-Azaindol-3-ylmethyl)tetrazole Library

The [3+2] cycloaddition of nitriles with an azide source is a common and effective method for the synthesis of 5-substituted-1H-tetrazoles.[8][9][10][11] Tetrazoles are important bioisosteres for carboxylic acids in drug design.[12] This protocol describes a solution-phase parallel synthesis approach.

Reaction Principle

The nitrile group of this compound undergoes a [3+2] cycloaddition with an azide source, typically sodium azide in the presence of a Lewis acid or an ammonium salt, to form the tetrazole ring.

G SM This compound Product 5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-1H-tetrazole Library SM->Product Azide Sodium Azide (NaN3) Azide->Product Catalyst Catalyst (e.g., ZnCl2 or NH4Cl) Catalyst->Product

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile (also known as 7-azaindole-3-acetonitrile). As a critical intermediate in pharmaceutical chemistry, its purity is paramount. This document provides in-depth troubleshooting for common purification challenges and answers frequently asked questions, grounding all recommendations in established chemical principles and literature-backed protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude this compound. The solutions are presented in a question-and-answer format to directly resolve experimental challenges.

Issue 1: Low Yield After Column Chromatography

  • Question: I am experiencing significant product loss during silica gel column chromatography. What are the potential causes and how can I mitigate this?

  • Answer: Low recovery from a silica column is a frequent issue with nitrogen-containing heterocyclic compounds like 7-azaindoles. The primary causes are irreversible adsorption to the stationary phase or compound degradation.

    • Causality: The pyrrolo-pyridine core has both a basic pyridine nitrogen and a mildly acidic pyrrole N-H group. Standard silica gel is inherently acidic (due to surface silanol groups, Si-OH), which can lead to strong, sometimes irreversible, binding of the basic pyridine moiety. This strong interaction can also catalyze on-column degradation.

    • Troubleshooting & Optimization:

      • Deactivate the Silica Gel: Before packing your column, pre-treat the silica gel by slurrying it in the starting eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or pyridine. This neutralizes the acidic sites, preventing strong adsorption and tailing.[1]

      • Optimize the Solvent System: The polarity of the eluent must be finely tuned. A system that is too polar can lead to poor separation from polar impurities, while a system that is not polar enough will result in very slow elution and potential for product streaking and loss on the column. A common and effective eluent system is a gradient of ethyl acetate in hexanes.[2]

      • Consider an Alternative Stationary Phase: If deactivation of silica is insufficient, switch to a more inert stationary phase.

        • Neutral Alumina: Alumina is generally less acidic than silica and is an excellent alternative for basic compounds.[1]

        • Reversed-Phase Silica (C18): If the compound and its impurities have suitable solubility, reversed-phase chromatography using a water/acetonitrile or water/methanol mobile phase can be highly effective.[3]

      • Minimize Loading Volume: Dissolve the crude product in a minimal amount of a solvent stronger than the initial eluent (e.g., dichloromethane or a small amount of methanol) before adsorbing it onto a small amount of silica gel (dry loading). This ensures a tight starting band and improves separation efficiency.[1]

Issue 2: Persistent Impurities Observed by NMR or LC-MS After Purification

  • Question: My purified product still shows extra peaks in the NMR or by LC-MS. What are these impurities and how can I remove them?

  • Answer: Persistent impurities often have polarities very similar to the desired product, making them difficult to separate by a single chromatographic step.

    • Causality: The most common impurities are unreacted starting materials (e.g., the gramine derivative N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine) or byproducts from the synthesis.[2][4] Isomeric impurities can also form under certain synthetic conditions, which are notoriously difficult to separate.[1][5]

    • Troubleshooting & Optimization:

      • Thorough Work-up: Before any chromatography, ensure the reaction work-up was sufficient. An aqueous wash, potentially with a mild base like saturated sodium bicarbonate solution, can help remove residual acidic reagents or salts.[4]

      • Orthogonal Purification Techniques: Combine different purification methods.

        • Recrystallization: If a suitable solvent is found, recrystallization is a powerful technique for removing impurities with different solubility profiles. For this compound, solvents like benzene or mixtures of ethyl acetate and hexanes may be effective.[4]

        • Sequential Chromatography: Perform a second column chromatography step using a different solvent system or stationary phase. For example, follow a normal-phase silica column with a reversed-phase C18 column.

      • High-Performance Liquid Chromatography (HPLC): For removing trace-level or isomeric impurities to achieve very high purity (>99%), preparative HPLC is the most effective method.[1]

Issue 3: Product Appears as an Oil or Fails to Crystallize

  • Question: After concentrating the purified fractions, my product is a persistent oil or gum instead of the expected white solid. Why is this happening?

  • Answer: Failure to crystallize is typically due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice.

    • Causality: Solvents, especially high-boiling ones like DMF or DMSO, can be difficult to remove and will keep the product oily. Even small amounts of impurities can act as "crystal poisons." The reported melting point for the pure compound is in the range of 135-144 °C, indicating it should be a stable solid at room temperature.[2][4]

    • Troubleshooting & Optimization:

      • High Vacuum Drying: Dry the sample under high vacuum (e.g., <1 mmHg) for an extended period, possibly with gentle heating (e.g., 40-50 °C), to remove stubborn solvents.

      • Solvent Trituration/Precipitation: Dissolve the oil in a small amount of a good solvent (like dichloromethane or ethyl acetate) and then add a poor solvent (like hexanes or pentane) dropwise with vigorous stirring until the solution becomes cloudy. This often forces the product to precipitate as a solid.

      • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oil or concentrated solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Based on common synthetic routes, the primary impurities include:

  • Unreacted Starting Materials: Such as 7-azaindole or its N,N-dimethylaminomethyl derivative (gramine-type precursor).[2][4]

  • Reagent Byproducts: Residual cyanide salts or their decomposition products.

  • Solvents: High-boiling point solvents used in the reaction, like DMF, which can be difficult to remove.[4]

  • Isomeric Byproducts: Depending on the synthetic route, small amounts of other isomers may form.[5]

Q2: What is a standard protocol for purification by silica gel column chromatography?

A2: A reliable, step-by-step protocol is as follows:

Experimental Protocol: Flash Column Chromatography

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or methanol.

    • Add 2-3 g of silica gel to this solution.

    • Concentrate the slurry on a rotary evaporator until a free-flowing powder is obtained.

  • Column Packing:

    • Select an appropriately sized column.

    • Pack the column with silica gel (230-400 mesh) using a slurry method with the initial eluent (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane).

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with a low-polarity mobile phase and gradually increase the polarity. Monitor the separation by TLC.

  • Fraction Collection:

    • Collect fractions and analyze them by TLC to identify those containing the pure product. . Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound as a white solid.[2]

ParameterRecommended SystemNotes
Stationary Phase Silica Gel (230-400 mesh)For basic compounds, consider deactivating with 1% Et₃N.
Mobile Phase Gradient of Ethyl Acetate in HexanesA typical starting point is a gradient from 10% to 50% Ethyl Acetate.[2]
Visualization UV lamp (254 nm)The aromatic system is UV active.

Q3: Is there a recommended method for recrystallization?

A3: Yes, recrystallization can be very effective. A literature procedure mentions obtaining the product as a solid from a reaction worked up with ethyl acetate and washed with water.[4] Another source notes benzene as a potential recrystallization solvent.[4] A good starting point for developing a recrystallization procedure would be to test solvent systems like ethyl acetate/hexanes, acetone/hexanes, or isopropanol.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any organic impurities. The proton NMR should show characteristic peaks for the pyrrolo-pyridine ring system and a singlet for the CH₂ group.[2]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The expected [M+H]⁺ is m/z 158.0.[2]

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot in multiple solvent systems.

  • Melting Point: A sharp melting point close to the literature value (135-144 °C) is a good indicator of high purity.[2][4]

Q5: Are there alternatives to silica gel chromatography?

A5: Yes. If silica gel proves problematic, consider these alternatives:

  • Preparative TLC: Useful for purifying small amounts of material (typically <100 mg).[1]

  • Neutral or Basic Alumina Chromatography: Excellent for acid-sensitive or basic compounds.[1]

  • Reversed-Phase Chromatography (C18): A powerful technique if the compound is soluble in common reversed-phase solvents like acetonitrile, methanol, and water.[3]

Visualized Workflows

Diagram 1: General Purification and Analysis Workflow Caption: A typical workflow from crude reaction mixture to pure, verified product.

G crude Crude Reaction Mixture workup Aqueous Work-up (e.g., NaHCO₃ wash) crude->workup concentrate1 Concentration workup->concentrate1 primary_purification Primary Purification concentrate1->primary_purification chromatography Column Chromatography (Silica or Alumina) primary_purification->chromatography  If complex mixture recrystallization Recrystallization primary_purification->recrystallization If solid with few impurities   concentrate2 Concentrate Pure Fractions chromatography->concentrate2 analysis Purity & Identity Analysis (NMR, LC-MS, MP) recrystallization->analysis concentrate2->analysis pure_product Pure Product (>95%) analysis->pure_product

Diagram 2: Troubleshooting Logic for Low Chromatography Yield Caption: A decision tree for troubleshooting low yield during column chromatography.

G start Low Yield After Column Chromatography check_tlc Analyze TLC of Crude & Column Fractions start->check_tlc streaking Is there significant streaking/tailing? check_tlc->streaking yes_streak YES streaking->yes_streak Yes no_streak NO streaking->no_streak No solution_streak Potential Adsorption/Degradation 1. Add Et₃N to eluent 2. Switch to Alumina 3. Use less polar eluent yes_streak->solution_streak material_balance Does crude TLC show multiple close spots? no_streak->material_balance yes_spots YES material_balance->yes_spots Yes no_spots NO material_balance->no_spots No solution_spots Co-eluting Impurities 1. Optimize gradient 2. Use orthogonal method (e.g., Recrystallization or RP-HPLC) yes_spots->solution_spots other_issues Check for other issues: - Improper column packing - Insoluble material at origin no_spots->other_issues

References

Technical Support Center: Derivatization of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile, a key heterocyclic building block in medicinal chemistry.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the complexities of its derivatization.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific, practical problems encountered during the chemical modification of this compound.

Q1: My N-alkylation reaction results in a mixture of N-1 (pyrrole) and N-7 (pyridine) isomers with poor selectivity. How can I favor N-1 functionalization?

A1: This is a classic challenge stemming from the comparable nucleophilicity of the two nitrogen atoms. The pyrrole nitrogen (N-1) is generally more nucleophilic and less sterically hindered, but the pyridine nitrogen (N-7) can also react, especially under harsh conditions.

Root Cause Analysis & Solutions:

  • Deprotonation Strategy: The acidity of the N-1 proton (pKa ≈ 16-18 in DMSO) allows for its selective deprotonation with a suitable base. Using a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in an aprotic polar solvent like DMF or THF at 0 °C to room temperature will selectively generate the N-1 anion. Subsequent addition of the electrophile (e.g., alkyl halide) will predominantly lead to N-1 substitution.

  • Protecting Group Strategy: For multi-step syntheses or when using reagents incompatible with the acidic N-H, protection of the N-1 position is the most robust strategy.[2] The choice of protecting group is critical and depends on the stability required for subsequent steps.

Protecting GroupIntroduction ConditionsDeprotection ConditionsKey Advantages
Boc Boc₂O, DMAP, THF/DCMTFA; or 4M HCl in DioxaneEasy to introduce; stable to many non-acidic reagents.[3]
SEM SEM-Cl, NaH, DMFTBAF in THF; or TFA, heatVery stable; orthogonal to many other groups.[4]
Tosyl (Ts) Ts-Cl, Pyridine or Et₃NStrong base (e.g., NaOH, reflux) or reductive cleavageElectron-withdrawing, modifies ring reactivity.
Phenylsulfonyl PhSO₂Cl, BaseRequires harsh basic conditions for cleavage.[3]Highly stable, strong electron-withdrawing effect.[3]

Workflow for Selective N-1 Alkylation:

start Goal: Selective N-1 Alkylation q1 Is the N-H proton compatible with subsequent steps? start->q1 sub_direct Direct Alkylation Strategy q1->sub_direct  Yes sub_protect Protection Strategy q1->sub_protect No step1 1. Deprotonate with NaH or KOtBu in anhydrous DMF/THF at 0°C sub_direct->step1 step2 2. Add electrophile (R-X) slowly at 0°C, then warm to RT step1->step2 end_product N-1 Substituted Product step2->end_product step3 1. Choose appropriate protecting group (e.g., SEM, Boc) sub_protect->step3 step4 2. Protect N-1 position step3->step4 step5 3. Perform desired reaction(s) step4->step5 step6 4. Deprotect N-1 step5->step6 step6->end_product cluster_setup Preparation cluster_reaction Reaction Sequence prep1 Oven-dry all glassware prep2 Use freshly distilled anhydrous solvents (e.g., THF) prep1->prep2 prep3 Run under inert atmosphere (Ar/N₂) prep2->prep3 react1 Dissolve N-protected starting material in THF react2 Cool to -78 °C (Dry Ice/Acetone bath) react1->react2 react3 Add LDA dropwise, stir for 1 hr react2->react3 react4 Add electrophile (R-X) slowly at -78 °C react3->react4 react5 Allow to warm slowly to room temperature react4->react5 react6 Quench with saturated NH₄Cl solution react5->react6

References

Technical Support Center: Optimizing Coupling Reactions with 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support resource for optimizing cross-coupling reactions with 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile, a key intermediate in modern drug discovery. This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. We will delve into the causality behind experimental choices, ensuring you not only solve immediate issues but also build a robust understanding for future success.

The 7-azaindole scaffold of this compound presents unique challenges and opportunities in cross-coupling chemistry. Its electron-rich nature and the presence of a potentially inhibitory pyridine nitrogen and an acidic pyrrole N-H group demand careful consideration of reaction parameters.[1][2] This guide will address these nuances head-on.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Considerations & Proactive Troubleshooting

Question 1: My palladium-catalyzed coupling reaction is sluggish or fails completely. What are the most common initial factors to check?

Answer: When working with 7-azaindole derivatives, several fundamental factors can inhibit catalysis. Before exhaustively screening ligands or bases, verify these critical points:

  • Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen.[1][3] Ensure your reaction vessel is rigorously purged and maintained under a high-purity inert atmosphere (Argon or Nitrogen). Solvents must be properly degassed using methods like sparging with inert gas, freeze-pump-thaw cycles, or sonication under vacuum.

  • Reagent Purity: The quality of your starting materials is paramount.

    • Aryl Halide/Triflate: Ensure it is free from impurities that could act as catalyst poisons.

    • Coupling Partner: Boronic acids, in particular, can degrade during storage, leading to homocoupling and protodeboronation.[1][3] Verify their purity and consider using freshly prepared or recently purchased batches.

    • Base: Many inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are hygroscopic. Use freshly powdered and dried base, especially for anhydrous reactions.[3]

  • Catalyst and Ligand Integrity: Palladium precatalysts and phosphine-based ligands can degrade over time if not stored properly under an inert atmosphere. Consider using a fresh batch or a more robust, air-stable precatalyst.[3] N-heterocyclic carbene (NHC) ligands often offer greater stability.[1][4]

Question 2: Why are bulky, electron-rich ligands (e.g., Buchwald or NHC ligands) so often recommended for this class of substrate?

Answer: The choice of ligand is critical due to the electronic properties of the 7-azaindole core. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively acting as an inhibitor and slowing down the catalytic cycle.[1]

  • Causality: Bulky, electron-rich ligands, such as biarylphosphines (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs), address this in two ways:[1][3][5]

    • Steric Hindrance: Their large size physically prevents the pyridine nitrogen of the substrate from binding to the palladium center, keeping the catalyst available for the desired reaction pathway.

    • Electronic Effects: They are strong σ-donors, which increases the electron density on the palladium. This facilitates the often rate-limiting oxidative addition step and promotes the final reductive elimination step to release the product.[4]

cluster_0 Substrate Properties cluster_1 Optimal Reaction Component Choices Electron-Rich Core Electron-Rich Core Bulky, Electron-Rich Ligand (e.g., XPhos, NHC) Bulky, Electron-Rich Ligand (e.g., XPhos, NHC) Electron-Rich Core->Bulky, Electron-Rich Ligand (e.g., XPhos, NHC) Accelerates Reductive Elimination Inhibitory Pyridine N Inhibitory Pyridine N Inhibitory Pyridine N->Bulky, Electron-Rich Ligand (e.g., XPhos, NHC) Requires Steric Shielding Acidic Pyrrole N-H Acidic Pyrrole N-H Appropriate Base (e.g., Cs2CO3, K3PO4) Appropriate Base (e.g., Cs2CO3, K3PO4) Acidic Pyrrole N-H->Appropriate Base (e.g., Cs2CO3, K3PO4) Requires Careful pKa Matching

Caption: Logic for selecting optimal reaction components.

Section 2: Suzuki-Miyaura Coupling Troubleshooting

Question 3: I am attempting a Suzuki-Miyaura coupling on a halogenated this compound derivative and observing significant protodeboronation of my boronic acid. How can I mitigate this?

Answer: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly with electron-rich heterocyclic boronic acids.[3] This is often accelerated by strong bases in the presence of a proton source (like water).

Troubleshooting Steps:

  • Use a Milder Base: Strong bases can facilitate protodeboronation. Switch from strong bases like NaOH to weaker, non-hydroxide bases such as K₂CO₃, Cs₂CO₃, or KF.[3]

  • Anhydrous Conditions: Since water is the primary proton source, switching to strictly anhydrous conditions can significantly suppress this side reaction.[3] Use anhydrous solvents and ensure all reagents are dry.

  • Use Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding acids.

  • Modify the Solvent System: For reactions that require a co-solvent, consider minimizing the amount of protic solvent (e.g., water, ethanol) or using an alternative like THF or dioxane.

Question 4: My Suzuki reaction is giving low yields, and I suspect catalyst inhibition from the unprotected pyrrole N-H group. Should I protect it?

Answer: While N-protection is a valid strategy, modern catalyst systems are often robust enough to couple unprotected N-H azoles, including azaindoles.[2] Direct coupling without protection/deprotection steps is more atom-economical.

Before resorting to protection, try these optimizations:

  • Catalyst System: Use a well-defined precatalyst designed for challenging substrates. For instance, palladium precatalysts incorporating bulky biarylphosphine ligands have shown excellent performance with unprotected indazoles, benzimidazoles, and azaindoles.[2]

  • Base Selection: The base can deprotonate the N-H group, forming an anionic species that may interact with the catalyst. A careful screen of bases is warranted. K₃PO₄ is often effective in these cases.[2]

  • Temperature: Running the reaction at the lowest effective temperature can sometimes minimize side reactions and catalyst decomposition.[1]

If these fail, N-protection (e.g., with SEM, Boc, or PMB groups) can be employed, but be mindful of potential challenges during the deprotection step.[6]

ParameterRecommended Starting Conditions for Suzuki CouplingRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol %)Common, effective Pd(0) and Pd(II) sources.[7][8]
Ligand SPhos, XPhos, or RuPhos (4-10 mol %)Bulky, electron-rich ligands to overcome substrate inhibition and promote catalysis.[3][7]
Base Cs₂CO₃ or K₃PO₄ (2-3 equivalents)Effective bases for azaindole couplings, balancing reactivity and minimizing side reactions.[2][7]
Solvent Dioxane/H₂O, Toluene/Ethanol, or DMFCommon solvent systems offering good solubility and thermal stability.[7][8]
Temperature 60–110 °CTemperature should be optimized; start lower and increase if reactivity is low.[3][8]
Section 3: Buchwald-Hartwig Amination Troubleshooting

Question 5: I am performing a Buchwald-Hartwig amination and observing no reaction or formation of side products. What are the key parameters to adjust?

Answer: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success with 7-azaindole substrates is highly dependent on the catalyst system.[9][10]

Troubleshooting Steps:

  • Ligand Choice is Paramount: This cannot be overstated. For 7-azaindoles, ligands like Xantphos, SPhos, or DavePhos are often crucial for achieving good yields.[5][8] The choice may depend on the specific amine and halide.

  • Base Compatibility: The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions. Common choices include Cs₂CO₃, K₂CO₃, and NaOt-Bu. For unprotected azaindoles, a strong, non-nucleophilic base like LiHMDS has also been reported to be effective, though results can be inconsistent on a larger scale.[5][8]

  • Solvent Effects: Solvents like dioxane, toluene, or DMF are typically used.[5][8] The choice can influence the solubility of the base and the stability of the catalytic species.

  • Amine Purity: Ensure your amine is pure and, if it's a liquid, consider passing it through a short plug of activated alumina to remove impurities.[11]

Question 6: I am trying to couple a primary amine but am getting significant diarylation. How can this be controlled?

Answer: Selective monoarylation of primary amines can be challenging. This is often a function of the relative rates of the first and second amination events.

Control Strategies:

  • Ligand Steric Hindrance: Using a very bulky ligand can sterically disfavor the oxidative addition of the palladium catalyst to the already-arylated amine product.

  • Stoichiometry: Use a slight excess of the amine relative to the aryl halide.

  • Lower Temperature: Reducing the reaction temperature can often increase selectivity for the monoarylated product.

  • Slower Addition: In some cases, slow addition of the aryl halide to the reaction mixture containing the catalyst and excess amine can improve selectivity.

Section 4: Advanced Troubleshooting & Workflow

The following workflow provides a systematic approach to troubleshooting low-yield cross-coupling reactions.

start Low or No Yield decision1 Inert atmosphere? Reagent purity? Temp correct? start->decision1 Check Fundamentals decision decision solution solution process process process1 Rectify basic setup: - Degas solvents - Use fresh reagents - Verify temperature decision1->process1 No decision2 Reaction Type? decision1->decision2 Yes suzuki_path Side reactions? decision2->suzuki_path Suzuki buchwald_path Screen Ligands & Bases decision2->buchwald_path Buchwald sono_path Copper co-catalyst? decision2->sono_path Sonogashira suzuki_sol1 Use milder base (K2CO3) Use boronic ester Anhydrous conditions suzuki_path->suzuki_sol1 Protodeboronation suzuki_sol2 Improve degassing Use Pd(0) source Lower temperature suzuki_path->suzuki_sol2 Homocoupling suzuki_ligand Screen Ligands & Bases suzuki_path->suzuki_ligand No / Sluggish buchwald_sol1 Try Xantphos, DavePhos Try Cs2CO3, NaOtBu buchwald_path->buchwald_sol1 sono_sol1 Ensure CuI is fresh Check amine base purity sono_path->sono_sol1 Yes (Classic) sono_sol2 Increase Pd loading Screen ligands sono_path->sono_sol2 No (Cu-free) suzuki_sol3 Try XPhos, SPhos Try K3PO4, Cs2CO3 suzuki_ligand->suzuki_sol3

Caption: Troubleshooting workflow for low-yield reactions.

Illustrative Experimental Protocols

Disclaimer: These are general starting points. Optimal conditions may vary based on the specific substrates used. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halogenated this compound derivative (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0–3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol %) and the ligand (e.g., SPhos, 5 mol %).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, to a concentration of 0.1–0.5 M).

  • Reaction: Seal the vial and place it in a preheated heating block or oil bath at the desired temperature (e.g., 80–110 °C). Stir vigorously.[3]

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[3]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a stir bar, add the base (e.g., NaOt-Bu, 1.4 equiv).

  • Catalyst Addition: Under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol %) and the ligand (e.g., Xantphos, 4 mol %).

  • Reagent Addition: Add the halogenated this compound derivative (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add degassed solvent (e.g., toluene or dioxane, to 0.1-0.5 M concentration).

  • Reaction: Seal the tube and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring & Workup: After completion (monitored by LC-MS), cool the mixture, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile and its derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to the common solubility hurdles encountered during your experiments. As many of these derivatives are explored as kinase inhibitors, achieving appropriate concentrations in aqueous media is critical for accurate biological evaluation.[1][2][3][4][5]

Understanding the Challenge: The Physicochemical Profile

The this compound scaffold, also known as a 7-azaindole derivative, possesses a unique set of physicochemical properties that contribute to its often-limited aqueous solubility.[6] The fused aromatic ring system is largely hydrophobic, while the nitrogen atoms in the pyrrole and pyridine rings can participate in hydrogen bonding and act as proton acceptors, introducing a degree of pH-dependent solubility.[2][6]

Key Physicochemical Properties (Predicted):

PropertyPredicted ValueImplication for Solubility
Molecular Weight 157.17 g/mol Relatively small, which is favorable.
pKa 6.95 ± 0.20The pyridine nitrogen can be protonated, suggesting that solubility will increase in acidic conditions (pH < pKa).
XlogP3 1.3Indicates a moderate lipophilicity.

Source: PubChem CID 21911990, ChemicalBook CAS 4414-87-3[7]

This profile suggests that while the molecule is not excessively lipophilic, its flat, aromatic structure can lead to strong crystal lattice energy, making it difficult for water molecules to solvate and dissolve the solid compound.

Troubleshooting Guide: A Problem-Oriented Approach

This section is structured in a question-and-answer format to directly address the common issues you may face in the lab.

Question 1: My compound, dissolved in DMSO, crashes out of solution when I add it to my aqueous assay buffer. What's happening and how can I fix it?

This phenomenon is commonly referred to as "DMSO shock" or precipitation upon dilution. It occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When the DMSO stock is diluted, the solvent environment rapidly becomes predominantly aqueous, causing the compound to precipitate.

Here’s a systematic approach to troubleshoot this issue:

Workflow for Overcoming Precipitation on Dilution:

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Solutions:

  • Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate (typically <1%, ideally <0.5%). This may necessitate creating a more concentrated DMSO stock solution.

  • Optimize the Dilution Protocol:

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, make an intermediate dilution in a small volume of your aqueous buffer before adding it to the final volume.

    • Vigorous Mixing: Add the DMSO stock dropwise into the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion and prevents localized high concentrations that trigger precipitation.

    • Temperature: Gently warming the aqueous buffer (e.g., to 37°C), if your compound's stability permits, can sometimes help.

  • Reduce the Final Compound Concentration: The most straightforward solution may be to work at a lower final concentration of your compound, below its aqueous solubility limit.

Question 2: I've tried optimizing my dilution, but my compound still isn't soluble enough for my assay. What's the next step?

If basic dilution optimization fails, you'll need to modify the composition of your aqueous buffer to make it more hospitable to your compound.

1. Co-solvents:

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationConsiderations
Ethanol 1-5%Generally well-tolerated by cells, but can affect enzyme activity.
Polyethylene Glycol (PEG) 300/400 1-10%Can also act as a viscosity enhancer.
Propylene Glycol 1-10%Similar properties to PEG.

Note: Always run a vehicle control to ensure the co-solvent itself does not affect your experimental results.

Experimental Protocol: Co-solvent Screening

  • Prepare a range of co-solvent/buffer solutions: For example, prepare your assay buffer containing 1%, 2%, 5%, and 10% of your chosen co-solvent.

  • Prepare a high-concentration stock of your compound in 100% DMSO.

  • Perform serial dilutions of your compound stock into each of the co-solvent/buffer solutions.

  • Observe for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the experimental temperature. The highest concentration that remains clear is the approximate kinetic solubility.

2. pH Modification:

Given the predicted pKa of ~6.95 for the this compound scaffold, its solubility is expected to be pH-dependent. The pyridine nitrogen can be protonated in acidic conditions, forming a more soluble salt.

Strategy:

  • Lowering the pH: Buffering your assay medium to a pH below the pKa (e.g., pH 6.0-6.5) should increase the solubility.

  • Caution: Ensure that the altered pH is compatible with your biological system (e.g., enzyme activity, cell viability).

Experimental Protocol: pH-Dependent Solubility Test

  • Prepare a series of buffers with different pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.4).

  • Add an excess amount of your solid compound to a small volume of each buffer.

  • Equilibrate the samples by shaking or rotating for 24-48 hours at a constant temperature.

  • Separate the undissolved solid by centrifugation or filtration (using a syringe filter compatible with your compound).

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Question 3: My compound needs to be formulated for in vivo studies, and the previous methods are not sufficient or suitable. What are the more advanced options?

For preclinical and clinical development, more sophisticated formulation strategies are often necessary.

1. Salt Formation:

For ionizable compounds like 7-azaindole derivatives, forming a salt is a highly effective way to improve solubility and dissolution rate.[8][9] Since the pyridine nitrogen is basic, you can form salts with pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, tartrate).

Workflow for Salt Screening:

Caption: Salt screening workflow for solubility enhancement.

2. Amorphous Solid Dispersions (ASDs):

This technique involves dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix.[10][11][12] The amorphous form has higher free energy and thus greater apparent solubility than the stable crystalline form.

  • Common Polymers: PVP, HPMC, Soluplus®.

  • Preparation Methods: Spray drying, hot-melt extrusion.

  • Key Advantage: Can significantly increase the concentration of the drug in solution, often leading to supersaturation, which can enhance absorption.[10]

3. Use of Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that has significantly improved aqueous solubility.[13][14][15][16][17]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Mechanism: The drug molecule resides within the hydrophobic core, while the hydrophilic outer surface of the cyclodextrin interacts with water.

4. Prodrug Approach:

A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted to the active parent drug through enzymatic or chemical reactions.[18][19][20][21][22] For solubility enhancement, a hydrophilic promoiety is attached to the parent molecule.

  • Example Strategy: Attaching a phosphate group to a hydroxyl or amine handle on the molecule can dramatically increase aqueous solubility. The phosphate is later cleaved by endogenous phosphatases to release the active drug.

Frequently Asked Questions (FAQs)

Q: How do I know which solubility enhancement strategy is best for my compound? A: The choice depends on the physicochemical properties of your specific derivative and the intended application. A good starting point is to determine the pH-solubility profile. If the compound shows a significant increase in solubility at lower pH, then pH modification or salt formation are promising avenues. For neutral compounds or when pH modification is not feasible, co-solvents, ASDs, or cyclodextrins should be explored.

Q: Can I use a combination of these techniques? A: Yes, combination approaches are often very effective. For instance, you might use a co-solvent in a buffer that is also pH-adjusted. For in vivo formulations, an amorphous solid dispersion might be formulated with a surfactant to maintain supersaturation.

Q: What is the difference between kinetic and thermodynamic solubility? A: Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. Kinetic solubility is the concentration of a compound at the point it precipitates from a solution when added from a concentrated stock (like in a DMSO-to-buffer dilution). Kinetic solubility is often higher than thermodynamic solubility but the resulting solution can be unstable (supersaturated) and may precipitate over time. For initial in vitro screening, achieving sufficient kinetic solubility is often the primary goal.

Q: How can I visually confirm if my compound has precipitated? A: Look for cloudiness, turbidity, or visible particles in your solution. You can also measure the absorbance of your solution at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader or spectrophotometer. An increase in absorbance over time indicates precipitation.

References

troubleshooting failed reactions involving 7-azaindole-3-acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-azaindole-3-acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its use in chemical synthesis.

I. Troubleshooting Failed Reactions

This section is dedicated to identifying and resolving specific issues that may arise during reactions involving 7-azaindole-3-acetonitrile.

Question 1: I am attempting a reaction at the nitrile group (e.g., hydrolysis, reduction, or addition of a nucleophile), but I am observing low to no conversion of my starting material. What are the potential causes and solutions?

Low or no conversion in reactions targeting the nitrile group of 7-azaindole-3-acetonitrile can be attributed to several factors, primarily related to the electronic nature of the 7-azaindole ring system and the reaction conditions.

Potential Causes and Solutions:

  • Deactivation by the 7-Azaindole Ring: The 7-azaindole nucleus is an electron-rich heteroaromatic system. This inherent electron density can influence the reactivity of the adjacent acetonitrile group. The nitrogen at the 7-position, in particular, can modulate the electronic properties of the entire ring system.

    • Expert Insight: The lone pair of the pyrrolic nitrogen participates in the aromatic system, which can affect the electrophilicity of the nitrile carbon. Consider that the reaction you are attempting may require more forcing conditions than a typical aliphatic or simple aromatic nitrile.

  • Inadequate Reaction Conditions:

    • Temperature: Many reactions involving nitriles require elevated temperatures to proceed at a reasonable rate. If you are running your reaction at room temperature, a gradual increase in temperature is a logical first step.

    • Catalyst/Reagent Choice: The choice of acid, base, or metal catalyst is critical. For instance, strong acidic conditions used for hydrolysis might lead to decomposition or side reactions on the azaindole ring.[1]

    • Solvent Effects: The polarity and protic/aprotic nature of the solvent can significantly impact the reaction rate.[2] For example, a reaction might benefit from a switch from a non-polar solvent like toluene to a more polar, aprotic solvent like DMF or DMSO.

  • Starting Material Quality:

    • Purity: Impurities in your 7-azaindole-3-acetonitrile can interfere with the reaction. Ensure the starting material is of high purity, and consider purification by recrystallization or column chromatography if necessary.

    • Degradation: 7-Azaindole derivatives can be sensitive to light and air. Improper storage can lead to degradation, which may inhibit reactivity.

Troubleshooting Workflow:

start Low/No Conversion check_purity Verify Starting Material Purity & Integrity start->check_purity increase_temp Incrementally Increase Reaction Temperature check_purity->increase_temp If pure change_reagent Re-evaluate Catalyst/Reagent Stoichiometry & Type increase_temp->change_reagent If no improvement end Successful Conversion increase_temp->end If successful change_solvent Screen Alternative Solvents change_reagent->change_solvent If still no improvement change_reagent->end If successful protect_n Consider N-Protection of Azaindole change_solvent->protect_n If necessary change_solvent->end If successful protect_n->end

Caption: Troubleshooting workflow for low conversion.

Recommended Action Plan:

StepActionRationale
1Confirm Starting Material Purity Use techniques like NMR, LC-MS, or melting point to ensure the purity and identity of your 7-azaindole-3-acetonitrile.
2Optimize Reaction Temperature Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by TLC or LC-MS.
3Screen Catalysts/Reagents If applicable, try alternative catalysts or reagents. For example, for a reduction, if NaBH₄ is failing, consider a more potent reducing agent like LiAlH₄, being mindful of potential side reactions.
4Solvent Screening If the reaction is sluggish, test a small scale of the reaction in different solvents of varying polarity and coordinating ability (e.g., THF, Dioxane, DMF, Acetonitrile).
5Consider N-Protection The N-H of the pyrrole ring can sometimes interfere with reactions. Protection with a suitable group like Boc or Tosyl can prevent this and may alter the electronic properties favorably.[3]
Question 2: My reaction is producing a complex mixture of byproducts, and the desired product is difficult to isolate. What are the likely side reactions and how can I minimize them?

The formation of multiple byproducts is a common issue when working with functionalized heteroaromatics like 7-azaindole-3-acetonitrile. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions:

  • Ring Substitution: The 7-azaindole ring is susceptible to electrophilic substitution. Strong electrophiles used in your reaction may react at various positions on the ring, leading to a mixture of isomers. The C3 position is generally the most nucleophilic site on the indole core.[4]

  • N-Functionalization: The pyrrolic nitrogen is nucleophilic and can react with electrophiles. This can be a significant competing reaction pathway.

  • Decomposition under Harsh Conditions: Strong acids or bases, and high temperatures can lead to the decomposition of the 7-azaindole core.[1]

  • Dimerization/Polymerization: Under certain conditions, particularly with reactive intermediates, dimerization or polymerization of the starting material or product can occur.

Strategies for Minimizing Byproducts:

  • Milder Reaction Conditions:

    • Lower Temperature: Running the reaction at a lower temperature can often increase the selectivity for the desired reaction pathway.

    • Weaker Reagents: Opt for milder and more selective reagents where possible. For example, use a hindered base to avoid competitive deprotonation at multiple sites.

  • Protecting Groups:

    • N-Protection: As mentioned previously, protecting the pyrrole nitrogen with a group like Boc or SEM can prevent side reactions at this position and improve solubility and handling.[3]

  • Order of Reagent Addition: In some cases, the order in which reagents are added can influence the outcome. For instance, pre-complexing a metal catalyst with a ligand before adding the substrate can sometimes improve selectivity.

  • Inert Atmosphere: 7-Azaindole derivatives can be sensitive to oxidation. Conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of oxidative byproducts.

Experimental Protocol: N-Boc Protection of 7-Azaindole-3-Acetonitrile

This protocol provides a general method for protecting the pyrrole nitrogen, which can be a crucial step in minimizing side reactions.

  • Dissolve 7-azaindole-3-acetonitrile (1 equivalent) in a suitable aprotic solvent (e.g., THF, Dichloromethane).

  • Add a base such as triethylamine (1.5 equivalents) and DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) dissolved in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 7-azaindole-3-acetonitrile?

To ensure its stability, 7-azaindole-3-acetonitrile should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) to prevent degradation from moisture and atmospheric oxygen.

Q2: Is 7-azaindole-3-acetonitrile stable to acidic and basic conditions?

While the 7-azaindole core is relatively robust, it can be sensitive to harsh acidic and basic conditions, which may lead to decomposition.[1] It is recommended to use mild acids and bases whenever possible and to carefully control the reaction temperature when stronger reagents are necessary.

Q3: Can I perform metal-catalyzed cross-coupling reactions on the 7-azaindole ring of 7-azaindole-3-acetonitrile?

Yes, the 7-azaindole ring can participate in various palladium-catalyzed cross-coupling reactions.[5] However, the pyridine nitrogen can coordinate to the metal catalyst, potentially inhibiting catalysis.[6] The choice of ligands, catalyst, and reaction conditions is crucial for a successful outcome. It may be necessary to protect the pyrrole nitrogen prior to performing cross-coupling reactions.

Q4: How can I purify 7-azaindole-3-acetonitrile if it contains impurities?

Standard purification techniques can be employed:

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purifying solid compounds.

  • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying 7-azaindole derivatives. A gradient elution system, for example, with ethyl acetate in hexanes, is often a good starting point.[3]

Q5: Are there any known safety precautions I should take when working with 7-azaindole-3-acetonitrile?

As with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. For specific handling and safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Technical Support Center: Analytical Methods for Impurities in 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile (CAS 4414-87-3), a key intermediate in the synthesis of various pharmaceutical agents.[1][2][3] The purity of this starting material is paramount, as any impurities can be carried through the synthetic process, potentially compromising the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides in-depth, experience-based answers and troubleshooting protocols to assist researchers, analytical scientists, and drug development professionals in effectively detecting, identifying, and quantifying impurities. Our approach is grounded in robust analytical science and aligned with global regulatory expectations.[4]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of this compound.

General Questions

Q1: What are the primary sources and types of impurities I should expect?

A1: Impurities in any API or intermediate are broadly classified by their origin. For this compound, you should anticipate:

  • Organic Impurities: These are the most common and can include starting materials, by-products from competing reaction pathways, intermediates that did not fully react, and degradation products formed during synthesis or storage.[4][5] For instance, unreacted N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine, a potential precursor, could be a process-related impurity.[6]

  • Inorganic Impurities: These can be introduced from reagents, catalysts, or manufacturing equipment. They are typically identified and controlled through specific tests (e.g., sulfated ash) or techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification steps (e.g., DMF, ethyl acetate, ethanol) can remain in the final product.[3][6] Their control is mandated by guidelines such as ICH Q3C.[7][8]

Q2: What are the regulatory thresholds for dealing with impurities?

A2: The International Council for Harmonisation (ICH) provides the primary guidelines. Specifically, ICH Q3A(R2) applies to impurities in new drug substances.[7] The key thresholds, which are based on the maximum daily dose of the final drug, dictate the actions required:

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. This is often ≥0.05%.[9]

  • Identification Threshold: The level above which the structure of an impurity must be determined. For a maximum daily dose of ≤2g/day, this is typically 0.10% or a daily intake of 1.0 mg, whichever is lower.[9][10]

  • Qualification Threshold: The level above which an impurity's biological safety must be established. For a maximum daily dose of ≤2g/day, this is often 0.15% or a daily intake of 1.0 mg, whichever is lower.[5][9]

Below is a decision tree that illustrates the general process outlined in ICH Q3A.[5]

ICH_Q3A_Decision_Tree start Impurity Detected in Batch check_level Is Impurity Level > Identification Threshold? start->check_level identify Identify Structure of Impurity check_level->identify Yes no_action No Action Required. Report if > Reporting Threshold. check_level->no_action No check_qualified Is Impurity a Known Metabolite or Previously Qualified? identify->check_qualified qualified Impurity is Qualified. Set Specification. check_qualified->qualified Yes check_qual_threshold Is Impurity Level > Qualification Threshold? check_qualified->check_qual_threshold No check_qual_threshold->qualified No qualify Qualify the Impurity (e.g., Toxicological Studies) check_qual_threshold->qualify Yes reduce_level Reduce Impurity to a Level ≤ Qualification Threshold qualify->reduce_level reduce_level->qualified

Caption: ICH Q3A decision tree for impurity identification and qualification.

High-Performance Liquid Chromatography (HPLC) Methods

Q3: I need to develop an HPLC method for impurity profiling. Where do I start?

A3: A reversed-phase HPLC (RP-HPLC) method with UV detection is the industry standard and the most logical starting point.[10] The pyrrolopyridine core and aromatic nature of your compound make it an excellent chromophore for UV detection.

Starting HPLC Method Parameters:

ParameterRecommended Starting ConditionRationale & Expert Notes
Column C18, 150 mm x 4.6 mm, 3.5 µmThe C18 stationary phase provides good hydrophobic retention for moderately polar compounds like yours. A 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Acetate in WaterA slightly acidic mobile phase (pH ~2.7-3.5) ensures that the basic nitrogen atoms in the pyrrolopyridine ring are protonated, leading to sharp, symmetrical peak shapes. Ammonium acetate provides good buffering capacity if interfacing with a mass spectrometer.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% B to 95% B over 30 minutesA broad gradient is essential for initial screening to ensure that both highly polar and non-polar impurities are eluted and detected.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection (UV) 254 nm and 280 nm254 nm is a common wavelength for aromatic compounds. Run a photodiode array (PDA) detector during development to identify the optimal wavelength for both the main compound and all impurities.
Injection Vol. 10 µLA standard volume; adjust based on sample concentration.
Sample Prep. Dissolve in 50:50 Water:AcetonitrileA diluent that matches the initial mobile phase composition is ideal to prevent peak distortion.

Q4: My main peak is tailing. What are the likely causes and solutions?

A4: Peak tailing is common for basic compounds like this compound. The cause is often secondary interactions between the protonated basic nitrogens and acidic residual silanol groups on the HPLC column's silica backbone.

  • Solution 1 (Mobile Phase): Add a competitive base to your mobile phase, such as 0.1% triethylamine (TEA). TEA will preferentially interact with the silanol groups, masking them from your analyte.

  • Solution 2 (Column Choice): Switch to a modern, base-deactivated column. These columns have high-purity silica and proprietary end-capping technologies to minimize surface silanol activity.

  • Solution 3 (pH): Ensure the mobile phase pH is low enough (~2.5-3.0) to fully protonate your analyte. Inconsistent protonation can lead to peak broadening.

Q5: I can't resolve a small impurity peak from the main API peak. How can I improve resolution?

A5: Improving resolution requires manipulating selectivity, efficiency, or retention.

  • Modify Selectivity (Highest Impact):

    • Change Organic Modifier: Switch from acetonitrile to methanol. Methanol has different solvent properties and can alter the elution order.

    • Change Stationary Phase: Try a phenyl-hexyl or a polar-embedded column. These phases offer different retention mechanisms (e.g., pi-pi interactions) that can dramatically change selectivity.

    • Change pH: A small change in mobile phase pH can alter the ionization state of an impurity, significantly affecting its retention time relative to the main peak.

  • Increase Efficiency:

    • Use a Longer Column: A 250 mm column will increase the number of theoretical plates.

    • Use Smaller Particles: Switching to a column with sub-2 µm particles (UHPLC) will dramatically increase efficiency, but requires a UHPLC system capable of handling higher backpressures.

  • Increase Retention:

    • Shallow the Gradient: Decrease the rate of change of the organic modifier around the elution time of the peaks of interest. For example, instead of going from 10-40% B in 5 minutes, try 10-40% B in 15 minutes.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Q6: How do I use LC-MS to get an initial identification of an unknown impurity?

A6: LC-MS is a powerful tool for determining the molecular weight of an unknown impurity.[11] The first step is to obtain a high-resolution mass spectrum.

  • Determine Molecular Weight: In positive ion mode, look for the protonated molecular ion [M+H]⁺. For this compound (Formula: C₉H₇N₃, Monoisotopic Mass: 157.0640), you would expect an [M+H]⁺ ion at m/z 158.0713.[1][12] An impurity peak will have a different m/z.

  • Look for Common Adducts: Besides [M+H]⁺, look for other common adducts to confirm the molecular weight.

AdductExpected m/z for Parent
[M+H]⁺158.0713
[M+Na]⁺180.0532
[M+K]⁺196.0272
[M+NH₄]⁺175.0978
  • Propose a Formula: Use the accurate mass measurement from a high-resolution instrument (like a TOF or Orbitrap) to generate a list of possible elemental compositions.

  • Perform Fragmentation (MS/MS): Isolate the impurity's parent ion and fragment it. The resulting fragmentation pattern provides clues about the impurity's structure. Compare this pattern to the fragmentation of the main compound to see what part of the molecule has changed.

Q7: When is full structural elucidation by NMR required?

A7: NMR spectroscopy is the gold standard for unambiguous structure determination and is required when an impurity is above the ICH identification threshold and its structure cannot be confirmed by other means.[4][13] While MS provides a molecular formula, it does not define connectivity or stereochemistry. NMR is essential to definitively prove the structure of a novel impurity.[13]

Q8: Which NMR experiments are most useful for characterizing an unknown impurity?

A8: A suite of 1D and 2D NMR experiments is typically required.[14][15] This process often requires isolating the impurity by preparative HPLC first.

  • 1D ¹H NMR: Provides information on the number of different types of protons and their neighboring protons (via spin-spin coupling).

  • 1D ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • 2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2 or 3 bonds). This helps to build structural fragments.[14]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to. This is crucial for assigning proton and carbon signals.[14]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting the fragments identified from COSY into a complete molecular structure.[14][16]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which is critical for determining relative stereochemistry.

Troubleshooting Guides & Protocols
Protocol 1: General Impurity Identification Workflow

This protocol outlines a systematic approach from initial detection to final structural confirmation.

Impurity_Workflow cluster_0 Detection & Quantitation cluster_1 Initial Characterization cluster_2 Isolation & Elucidation detect 1. Detect impurity peak using validated HPLC-UV method quant 2. Quantify peak and compare to ICH thresholds detect->quant lcms 3. Analyze by LC-MS to get accurate mass and formula quant->lcms msms 4. Perform MS/MS fragmentation and propose potential structures lcms->msms isolate 5. Isolate impurity using preparative HPLC msms->isolate nmr 6. Perform full suite of NMR experiments (1H, 13C, COSY, HSQC, HMBC) isolate->nmr structure 7. Confirm final structure nmr->structure

Caption: A typical workflow for identifying and characterizing an unknown impurity.

Protocol 2: Step-by-Step HPLC Method Troubleshooting for Drifting Retention Times

Issue: Retention times are shifting between injections or between analytical runs.

Step 1: Verify System Equilibration.

  • Action: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection. For reversed-phase, this typically requires flushing with 10-20 column volumes.

  • Causality: Insufficient equilibration means the stationary phase is not in a steady state, causing retention to shift as the mobile phase composition on the column surface changes during the initial runs.

Step 2: Check Mobile Phase Preparation and Stability.

  • Action: Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is correctly adjusted. Keep mobile phase bottles loosely capped to prevent evaporation of the more volatile component (usually the organic modifier).

  • Causality: Evaporation changes the mobile phase composition, altering its elution strength. Buffered mobile phases can also support microbial growth or degrade over time, changing their pH and properties.

Step 3: Inspect for Leaks.

  • Action: Systematically check all fittings from the pump to the detector for any signs of leakage, especially at high pressure.

  • Causality: A leak in the system will cause the flow rate to fluctuate, leading to unstable and drifting retention times.

Step 4: Confirm Column Temperature Control.

  • Action: Ensure the column oven is on and set to the correct temperature. Verify that the temperature is stable.

  • Causality: Retention in HPLC is highly sensitive to temperature. A 1°C change can alter retention times by 1-2%. An unstable or malfunctioning column oven is a common source of drift.

Step 5: Evaluate Pump Performance.

  • Action: Perform a pump pressure test or flow rate accuracy test as per the manufacturer's instructions. Listen for any unusual noises from the pump heads.

  • Causality: Worn pump seals or faulty check valves can lead to inaccurate and inconsistent mobile phase delivery and proportioning, causing retention time drift, particularly in gradient methods.

References

Technical Support Center: Scale-Up Synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile, a key intermediate in the development of various pharmaceutical agents. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling this synthesis from the bench to pilot plant production. We will address common issues encountered during synthesis, work-up, and purification, providing scientifically grounded explanations and actionable solutions.

Overview of Synthetic Strategies

The synthesis of this compound, also known as 7-azaindole-3-acetonitrile, typically proceeds through a few established routes. The most common and scalable approach involves the reaction of the corresponding gramine intermediate, N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine, with a cyanide source. An alternative, though often more challenging, route is the Fischer indole synthesis, which can be problematic for certain substituted hydrazones.[1][2][3] This guide will focus primarily on troubleshooting the more prevalent gramine-based route while also addressing common failures in related synthetic strategies.

Synthesis_Pathway cluster_0 Route 1: Gramine Intermediate cluster_1 Route 2: Fischer Indole Synthesis (Alternative) 7_Azaindole 7-Azaindole Gramine_Intermediate N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (Gramine Intermediate) 7_Azaindole->Gramine_Intermediate Mannich Reaction (Formaldehyde, Dimethylamine) Target_Molecule This compound Gramine_Intermediate->Target_Molecule Cyanation (e.g., NaCN or KCN) Pyridine_Hydrazine Substituted Pyridine Hydrazine Hydrazone Hydrazone Intermediate Pyridine_Hydrazine->Hydrazone Ketone 4-Cyanobutyraldehyde equivalent Ketone->Hydrazone Target_Molecule_Alt This compound Hydrazone->Target_Molecule_Alt Acid-catalyzed Cyclization

Caption: Common synthetic routes to this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is formatted to address specific problems you may encounter during your experimental work.

Part 1: The Cyanation Reaction (Gramine Route)

Question 1: My cyanation reaction has stalled, showing low conversion of the gramine intermediate. What are the likely causes?

Answer: Stalled or incomplete cyanation reactions are common during scale-up. Several factors can contribute to this issue:

  • Quaternization of the Gramine: The reaction mechanism involves the in-situ formation of a quaternary ammonium salt from the gramine intermediate, which is the active electrophile. If this step is inefficient, the reaction will not proceed. This is often achieved by adding an alkylating agent like methyl iodide.[4]

  • Cyanide Salt Solubility: Sodium or potassium cyanide has limited solubility in many organic solvents. If the cyanide salt is not sufficiently dissolved or available at the reaction interface, the reaction rate will be slow. Using a mixed solvent system, such as ethanol/water or DMF/water, can improve solubility.[4]

  • pH Control: The reaction medium's pH is critical. The displacement works best under neutral to slightly acidic conditions. If the solution is too basic, the concentration of the active electrophile can decrease. Some protocols add acetic acid to facilitate the reaction.[4]

  • Competing Reactions: The gramine intermediate can be unstable and may decompose under harsh conditions or undergo side reactions if the reaction is run for too long at high temperatures.

Troubleshooting Steps:

  • Ensure Quaternization: If your protocol involves pre-formation of the quaternary salt (e.g., with MeI), ensure this step goes to completion by NMR or TLC before adding the cyanide source.

  • Improve Cyanide Solubility: Consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) if you are running in a biphasic system or a solvent where cyanide solubility is low.

  • Optimize Solvent System: Experiment with different solvent ratios. A typical system is ethanol/water, which helps dissolve both the organic starting material and the inorganic cyanide salt.[4]

  • Monitor Temperature Closely: Run the reaction at the lowest effective temperature. While some protocols call for heating to 110 °C in DMF/water, start with milder conditions (e.g., room temperature or 50-60 °C) and monitor progress to avoid degradation.[4]

Question 2: I am observing significant amounts of a dark, polymeric byproduct upon scaling up the cyanation reaction. How can I prevent this?

Answer: The formation of dark, often intractable, polymeric byproducts is a classic scale-up challenge, typically stemming from thermal instability or side reactions of intermediates.

  • Mechanism of Polymerization: The intermediate electrophile (quaternary salt) is highly reactive. Under prolonged heating or in the presence of impurities, it can self-react or polymerize. 7-Azaindole derivatives themselves can be sensitive to strong acids or high temperatures.

  • Oxygen Sensitivity: Many indole-type compounds are sensitive to air oxidation, which can lead to colored impurities, especially at elevated temperatures.

Preventative Measures:

  • Strict Temperature Control: This is the most critical parameter. Ensure your reactor has adequate heat transfer capabilities to avoid localized hotspots. A slow, controlled addition of reagents can help manage the reaction exotherm.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.

  • Use of High-Purity Reagents: Ensure your gramine intermediate is free from impurities from the Mannich reaction step. Residual formaldehyde or base can catalyze polymerization.

  • Minimize Reaction Time: Establish the minimum time required for completion through careful reaction monitoring (TLC, HPLC). Do not let the reaction run unnecessarily long.

  • Reverse Addition: Consider adding the gramine intermediate solution slowly to the heated cyanide solution. This keeps the concentration of the sensitive intermediate low at any given time, minimizing self-condensation.

Question 3: What are the critical safety procedures for handling cyanide on a large scale?

Answer: Working with inorganic cyanides like NaCN or KCN on a large scale requires stringent safety protocols due to their high toxicity. The primary hazard is the release of highly toxic hydrogen cyanide (HCN) gas.

  • HCN Generation: Cyanide salts will react with acids to produce HCN gas. This is a critical risk, as some protocols for this synthesis use acetic acid.[4][5]

  • Exposure Routes: Exposure can occur via inhalation, ingestion, or skin contact.[6][7]

Mandatory Safety Protocols:

  • Ventilation: All manipulations must be performed in a well-ventilated fume hood or a properly engineered contained system.

  • pH Monitoring and Control: NEVER allow the pH of a cyanide-containing solution to drop below 9.5 without extreme precautions and specialized ventilation, as HCN formation accelerates significantly in acidic conditions.[7] If an acid is required for the reaction, it must be added slowly and with vigorous stirring to prevent localized drops in pH.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves (check for breakthrough time), a lab coat, and chemical splash goggles.

  • Quenching and Waste Disposal: Unreacted cyanide in the reaction mixture must be quenched before work-up and disposal. A common method is to treat the aqueous waste stream with an excess of sodium hypochlorite (bleach) or hydrogen peroxide under basic (pH > 10) conditions to oxidize cyanide to the much less toxic cyanate.[5]

  • Emergency Preparedness: Have a cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) available and ensure personnel are trained in its use. An HCN gas monitor should be in place for large-scale operations.

Part 2: Fischer Indole Synthesis Route

Question 4: My Fischer Indole Synthesis is failing or giving very low yields. What are the common causes?

Answer: The Fischer indole synthesis is a powerful tool, but it is notoriously sensitive to substrate structure and reaction conditions.[1][8] Failure is often due to a breakdown at a key mechanistic step.

Fischer_Indole_Failure Hydrazone Arylhydrazone Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Acid Catalyst Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic_Rearrangement Cleavage N-N Bond Cleavage (Side Reaction) Enehydrazine->Cleavage Unfavorable Substituents Ammonia_Loss Loss of NH3 Sigmatropic_Rearrangement->Ammonia_Loss Indole_Product Indole Product Ammonia_Loss->Indole_Product Side_Products Aniline + Iminium Ion (Decomposition) Cleavage->Side_Products

Caption: Key steps and failure points in the Fischer Indole Synthesis.

  • [6][6]-Sigmatropic Rearrangement Failure: This is the core step of the reaction. Computational studies have shown that certain electron-donating substituents on the starting ketone or aldehyde can destabilize the transition state for rearrangement, favoring a competing N-N bond cleavage pathway instead.[2][3] This leads to decomposition products rather than the desired indole.

  • Incorrect Acid Catalyst: The choice of acid is crucial. Brønsted acids (HCl, H₂SO₄, PPA) are common, but sometimes Lewis acids (ZnCl₂, BF₃·OEt₂) are more effective, particularly for sensitive substrates.[1] The acid must be strong enough to catalyze the reaction but not so harsh that it causes degradation.

  • Regiochemistry Issues: If an unsymmetrical ketone is used, two different enehydrazine tautomers can form, leading to a mixture of regioisomeric indoles.

Troubleshooting Steps:

ParameterRecommendationRationale
Acid Catalyst Screen a panel of both Brønsted and Lewis acids. Start with milder acids like acetic acid or PTSA before moving to stronger ones like PPA or Eaton's reagent.Different substrates have different optimal acidity requirements for the key rearrangement step.[1]
Temperature Optimize reaction temperature carefully. Start low and gradually increase.High temperatures can promote the undesired N-N bond cleavage and other decomposition pathways.
Solvent Acetic acid or toluene are common solvents. For high-boiling reactions, consider Dowtherm A.The solvent must be stable to the acid and temperature required for the reaction.
Substrate Suitability If the reaction consistently fails, the substrate may be electronically unsuited for the Fischer synthesis.As noted, electron-donating groups can favor decomposition over cyclization.[2][3] In such cases, an alternative synthetic route is the best solution.
Part 3: Work-up and Purification

Question 5: My product is difficult to purify by column chromatography, showing significant streaking and poor separation. What can I do?

Answer: Purification of nitrogen-containing heterocycles like 7-azaindole derivatives can be challenging due to their basicity and polarity.

  • Interaction with Silica Gel: The pyrrolic N-H and the pyridinic nitrogen are both Lewis basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This leads to peak tailing (streaking) and sometimes irreversible adsorption of the product onto the column.

  • Co-elution with Polar Impurities: Unreacted gramine intermediate is also basic and polar, making it difficult to separate from the product if conversion is not high.

Purification Strategies:

  • Basify the Eluent: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (TEA) or ammonia in methanol is added to the eluent system (e.g., Dichloromethane/Methanol). This deactivates the acidic sites on the silica gel, improving peak shape and recovery.[9]

  • Switch to a Different Stationary Phase: If silica gel fails, consider alternative stationary phases. Alumina (basic or neutral) can be a good choice for basic compounds. Reversed-phase (C18) chromatography is another excellent option, eluting with a gradient of acetonitrile and water (often with a modifier like formic acid or TFA).

  • Salt Formation/Liberation: Before chromatography, you can sometimes perform an acid-base extraction. Dissolve the crude material in an organic solvent (like EtOAc or DCM) and wash with a dilute acid (e.g., 1M HCl) to extract the basic product and impurities into the aqueous layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract the free base into an organic solvent. This can remove many non-basic impurities.

  • Crystallization: This is the most desirable purification method for scale-up. Screen various solvents (e.g., ethyl acetate, acetonitrile, isopropanol, toluene, or mixtures with heptane) to find a suitable system for crystallization. This method is often more economical and provides higher purity material than chromatography at scale.

References

Technical Support Center: A Guide to the Storage and Handling of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile (also known as 7-azaindole-3-acetonitrile). This molecule is a critical building block in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors. Its structural integrity is paramount for reproducible experimental outcomes. This guide provides in-depth knowledge, troubleshooting advice, and validated protocols to prevent its degradation during storage and handling.

Core Principles of Stability: Understanding the Chemistry

The structure of this compound features a 7-azaindole core, which is an electron-rich heterocyclic system, and a reactive acetonitrile side chain.[1][2] Understanding its inherent chemical sensitivities is the first step toward preventing degradation.

  • Susceptibility to Oxidation: The pyrrole moiety of the azaindole ring is electron-rich, making it susceptible to oxidation when exposed to atmospheric oxygen. This process is often catalyzed by light and can lead to the formation of colored impurities, indicating a compromised sample. Many heterocyclic compounds require handling under an inert atmosphere to prevent such oxidative decomposition.[3][4]

  • Hydrolysis of the Nitrile Group: The acetonitrile group (-CH₂CN) can undergo hydrolysis to form the corresponding acetamide or acetic acid derivative. This reaction is accelerated by the presence of moisture, especially under acidic or basic conditions.

  • Sensitivity to Light (Photodegradation): Aromatic and heteroaromatic compounds can absorb UV-Vis light, leading to photochemical decomposition. While specific photostability data for this compound is not widely published, it is a common best practice to protect such materials from light.[5]

These potential degradation pathways underscore the need for a controlled storage and handling environment.

DegradationPathways cluster_main Potential Degradation Factors MainCompound This compound (Stable Form) DegradationProducts Degraded Species (Colored Impurities, Byproducts) Oxygen Oxygen Oxygen->DegradationProducts Oxidation Moisture Moisture Moisture->DegradationProducts Hydrolysis Light Light Light->DegradationProducts Photodegradation

Caption: Potential degradation pathways for the compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for this compound?

A: For optimal stability, refer to the summary table below. The core principle is to protect the compound from atmosphere, moisture, and light. For long-term storage (months to years), storing at -20°C under a dry, inert atmosphere like argon or nitrogen is strongly recommended.[6] For short-term storage (days to weeks), 2-8°C is acceptable if the container is properly sealed and purged with inert gas.[6]

Q2: My sample arrived in a vial at ambient temperature without cold packs. Is it compromised?

A: Not necessarily. As a dry solid, the compound is relatively stable for the duration of standard shipping times. However, upon receipt, it should be immediately transferred to the recommended storage conditions. The primary risk during shipping is prolonged exposure to high heat or humidity. We advise performing a quick purity check (e.g., TLC or melting point) if you have concerns before using it in a critical experiment.

Q3: The solid, which was initially a white or off-white powder, has developed a yellow or brownish tint. What does this mean?

A: A color change is a strong visual indicator of degradation, likely due to oxidation of the pyrrole ring system. You should not use the material in your experiments without first assessing its purity via analytical methods like HPLC or NMR. If significant impurities are detected, the material should be purified (e.g., by recrystallization) or discarded to avoid compromising your research.

Q4: Can I store this compound in solution?

A: Storing this compound in solution is not recommended for extended periods. Solvents, even when anhydrous, can contain trace amounts of water that facilitate hydrolysis of the nitrile group over time. If you must prepare stock solutions, use a high-quality anhydrous solvent (e.g., DMSO or DMF), prepare only the amount needed for immediate use, and store any remainder at -80°C under an inert atmosphere for the shortest possible time.

Q5: What are the primary signs of degradation I should look for?

A: The primary signs include:

  • Visual: Change in color from white/off-white to yellow, tan, or brown.[2]

  • Physical: A lower or broader melting point range compared to the specification (135-137 °C).[2]

  • Analytical: The appearance of new spots on a TLC plate, additional peaks in an HPLC chromatogram, or unexpected signals in an NMR spectrum.

  • Experimental: Inconsistent or failed reaction outcomes where the compound is a starting material.

Troubleshooting Guide

Problem Possible Cause Troubleshooting & Resolution Steps
Inconsistent or failed experimental results. Compound Degradation: The most common cause is the use of a partially degraded reagent, leading to lower effective concentration and the introduction of reactive impurities.1. Verify Purity: Immediately analyze an aliquot of the solid using a validated analytical method (see Protocol 4.3 for an example HPLC method). 2. Review Procedures: Scrutinize your storage and handling procedures. Was the vial properly sealed? Was it exposed to air for an extended period? Was the solvent truly anhydrous?[7] 3. Use a New Lot: If possible, repeat the experiment with a fresh, unopened vial of the compound to confirm if the reagent was the issue.
Solid material appears discolored or clumpy. Oxidation or Moisture Exposure: The material has likely been exposed to air and/or humidity, causing oxidation and/or hygroscopic clumping.1. Isolate the Vial: Prevent potential cross-contamination of other reagents. 2. Mandatory Purity Analysis: Do not use the material. Assess its purity by HPLC or NMR to identify the extent of degradation. 3. Decision: Based on the purity analysis, decide whether to attempt purification (only for advanced users) or to discard the material according to safety protocols.[8] 4. Prevent Recurrence: Implement the strict handling workflow described in Protocol 4.2.
Poor solubility in anhydrous solvents. Formation of Insoluble Impurities: Degradation products are often less soluble than the parent compound, appearing as suspended solids or haziness.1. Confirm the Observation: Try dissolving a small amount in a trusted, high-purity anhydrous solvent. 2. Filter and Analyze: If solubility is poor, you can attempt to filter the solution through a 0.22 µm syringe filter (ensure filter compatibility with the solvent). Analyze both the filtrate and the insoluble material if possible. 3. Root Cause: This is a strong indicator of advanced degradation. It is safest to discard the lot and obtain a fresh supply.

Validated Protocols

Protocol 4.1: Recommended Long-Term Storage Procedure

This protocol ensures the compound's integrity from the moment of receipt.

  • Preparation: Work in a low-humidity environment or a glove box. Prepare several small, amber glass vials with PTFE-lined caps. Label them clearly.

  • Inert Atmosphere: Purge the main stock bottle and the smaller vials with a gentle stream of dry argon or nitrogen for 1-2 minutes.

  • Aliquoting: Quickly transfer small quantities of the solid into the prepared vials. Aliquoting prevents the need to repeatedly open and expose the main stock bottle to the atmosphere.

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the aliquoted vials into a secondary container with desiccant and store them in a freezer at -20°C, protected from light.

Protocol 4.2: Workflow for Handling the Compound for Experiments

This workflow minimizes atmospheric and moisture exposure when weighing and dissolving the compound. Air-sensitive techniques are crucial for maintaining compound purity.[3][5]

HandlingWorkflow Start Start: Need to use compound Retrieve Retrieve single aliquot from -20°C storage Start->Retrieve Equilibrate Allow vial to equilibrate to room temperature in a desiccator (Prevents condensation) Retrieve->Equilibrate InertEnv Transfer vial into inert atmosphere (Glovebox or Schlenk Line) Equilibrate->InertEnv Weigh Weigh required amount into a clean, dry flask InertEnv->Weigh Reseal Immediately reseal aliquot vial, purge with inert gas, and return to storage Weigh->Reseal Dissolve Add anhydrous, degassed solvent to the flask via syringe Weigh->Dissolve Use Proceed with experiment Dissolve->Use End End Use->End

Caption: Recommended workflow for handling the solid compound.

Protocol 4.3: Purity Assessment by Reverse-Phase HPLC (Starting Method)

This method can be used to assess the purity of the compound and detect the presence of more polar degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[9][10]

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in acetonitrile or a mixture of acetonitrile/water.

  • Expected Result: A pure sample should show a single major peak. Degradation products, such as hydrolyzed species, will typically appear as earlier-eluting, more polar peaks.

Data Summary Table

Parameter Condition Rationale
Temperature Long-Term: -20°C Short-Term: 2-8°CReduces kinetic rate of degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the electron-rich pyrrole ring.[3][7]
Light Store in Amber Vials / In the DarkPrevents potential photodegradation of the heteroaromatic system.
Form SolidMost stable form. Avoid long-term storage in solution to prevent hydrolysis.
Container Tightly sealed glass vial with PTFE-lined cap.Glass is inert. PTFE liner provides an excellent seal against moisture and air ingress.

References

Validation & Comparative

A Comparative Guide to the Potency of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and inflammatory diseases. Among the myriad of scaffolds explored, the 7-azaindole core, chemically known as 1H-pyrrolo[2,3-b]pyridine, has emerged as a "privileged structure."[1] Its ability to mimic the adenine base of ATP allows it to form crucial hydrogen bond interactions within the hinge region of the kinase ATP-binding site, making it an exceptional starting point for the design of potent inhibitors.[2][3] This guide provides a comparative analysis of the potency of derivatives of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile, a key exemplar of the 7-azaindole class, with a particular focus on their activity against the Janus kinase (JAK) family.

The this compound scaffold presents a unique combination of a rigid bicyclic core and a flexible acetonitrile substituent at the 3-position. This acetonitrile group, while not directly involved in hinge binding, can influence solubility, metabolic stability, and interactions with other regions of the ATP-binding pocket, thereby modulating the overall potency and selectivity of the compound. Understanding the structure-activity relationships (SAR) of this scaffold is paramount for the rational design of next-generation kinase inhibitors with improved therapeutic profiles.

The Janus Kinase (JAK) Family: A Key Therapeutic Target

The JAK family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway.[4] Dysregulation of this pathway is implicated in a range of myeloproliferative neoplasms and autoimmune disorders. Consequently, the development of JAK inhibitors has been a major focus of pharmaceutical research.[4]

dot

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Modulation

Caption: The Janus Kinase (JAK)-STAT signaling pathway.

Comparative Potency of 7-Azaindole Derivatives

The following table summarizes the inhibitory potency (IC50) of a selection of 7-azaindole derivatives against various kinases, with a focus on the JAK family. While not all compounds feature the 3-acetonitrile moiety, this compilation provides valuable insights into the broader structure-activity relationships of the 7-azaindole scaffold. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Compound/InhibitorTarget KinaseIC50 (nM)Reference
7-Azaindole Derivatives
C-3 aryl-7-azaindole derivative 94JAK2260[4]
7-azaindole derivative 97JAK21[2]
7-azaindole derivative 164CDK17[2]
CDK23[2]
7-azaindole analogue 178dVEGFR237[2]
GSK3βInactive[2]
6-azaindole derivative 178cVEGFR248[2]
GSK3β9[2]
FLT-318[2]
Pyrrolo[2,3-d]pyrimidine Derivatives (Related Scaffold)
Delgocitinib (6g)JAK12.8[5]
JAK22.6[5]
JAK313[5]
TYK258[5]
Peficitinib (6j)JAK13.9[5]
JAK25.0[5]
JAK30.71[5]
TYK24.8[5]
Tofacitinib (6f)JAK1110[6]
JAK220[6]
JAK33.3[6]

Structure-Activity Relationship (SAR) Insights

The data presented above, although diverse in its specific substitutions, allows for the deduction of several key SAR trends for the 7-azaindole scaffold as a kinase inhibitor:

  • Substitution at the C-3 Position is Critical for Potency: As evidenced by the dramatic difference in JAK2 inhibition between the generic C-3 aryl derivative 94 (IC50 = 260 nM) and the optimized derivative 97 (IC50 = 1 nM), the nature of the substituent at this position is a major determinant of potency.[2][4] This highlights the importance of exploring a variety of functionalities at this position to maximize interactions with the kinase active site.

  • Isomeric Form Influences Selectivity: The comparison between the 7-azaindole analogue 178d and the 6-azaindole derivative 178c demonstrates that the position of the nitrogen atom in the pyridine ring can significantly impact the selectivity profile.[2] While both compounds inhibit VEGFR2, the 6-azaindole isomer also potently inhibits GSK3β and FLT-3, suggesting that subtle changes in the scaffold's electronics and hydrogen bonding potential can tune its target profile.

  • The Pyrrolo[2,3-d]pyrimidine Scaffold as a Potent Alternative: The data for delgocitinib, peficitinib, and tofacitinib, which feature the closely related pyrrolo[2,3-d]pyrimidine core, underscore the versatility of this general pharmacophore in achieving potent pan-JAK or selective JAK inhibition.[5][6][7] The modifications on the pyrrolopyrimidine core in these approved drugs, often at the equivalent of the C-4 position of the 7-azaindole ring, are crucial for achieving the desired potency and selectivity.

Experimental Protocols: In Vitro Kinase Inhibition Assay

A robust and reliable method for determining the potency of kinase inhibitors is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8][9][10][11][12]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps:

  • Kinase Reaction and ATP Depletion: The kinase, its substrate, ATP, and the test compound are incubated together. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP.

  • ADP to ATP Conversion and Luminescence Detection: The Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP produced in the kinase reaction back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is measured by a luminometer.

dot

ADP_Glo_Workflow cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase + Substrate + ATP + Inhibitor ADP_Glo_Reagent Add ADP-Glo™ Reagent Kinase->ADP_Glo_Reagent 1. Stop Reaction & Deplete ATP Kinase_Detection_Reagent Add Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent 2. Convert ADP to ATP Luminescence Measure Luminescence Kinase_Detection_Reagent->Luminescence 3. Generate Light

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol for IC50 Determination
  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.

  • Initiation of Kinase Reaction: Initiate the reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.[9]

  • ADP Detection: Add Kinase Detection Reagent to each well and incubate for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the generation of a luminescent signal.[9]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Conclusion and Future Perspectives

The this compound scaffold and its broader 7-azaindole family represent a highly promising class of kinase inhibitors. The available data clearly indicate that modifications to this core structure can lead to highly potent and selective inhibitors of therapeutically relevant kinases such as the JAK family. The key to advancing this class of compounds lies in systematic SAR studies, focusing on the impact of substitutions at various positions of the 7-azaindole ring to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of these derivatives, enabling researchers to make data-driven decisions in the design and development of novel kinase inhibitors. Further exploration of the chemical space around the this compound core is warranted and holds the potential to deliver new and effective therapies for a range of human diseases.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(1H-pyrrolo[2,3-b]pyridine) scaffold, also known as 7-azaindole, represents a privileged structure in modern medicinal chemistry. Its core structure astutely mimics the purine ring of ATP, enabling it to function as a highly effective "hinge-binder" in the ATP-binding pocket of various protein kinases.[1] This inherent characteristic has established it as a foundational template for the development of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific class of these compounds: 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile analogs. We will dissect how targeted chemical modifications to this scaffold influence inhibitory potency and selectivity, primarily focusing on their role as inhibitors of the Janus kinase (JAK) family.

The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling.[2] They are central components of the JAK-STAT signaling pathway, which is crucial for regulating immune responses, cell proliferation, and differentiation.[2][3][4] Dysregulation of this pathway is implicated in a host of autoimmune diseases, inflammatory conditions, and cancers, making JAKs highly attractive therapeutic targets.[3][5][6] Understanding the SAR of inhibitors based on the this compound framework is therefore critical for designing next-generation therapeutics with improved efficacy and safety profiles.

The JAK-STAT Signaling Cascade: The Target Pathway

The JAK-STAT pathway provides a direct route for transmitting signals from extracellular cytokines and growth factors to the nucleus to modulate gene expression.[3][4] The process is initiated when a cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization. This brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation into the nucleus, and subsequent binding to DNA to regulate the transcription of target genes involved in inflammation and immunity.[3][4][5] The this compound analogs interrupt this cascade at its origin by competitively inhibiting the ATP-binding site of JAKs, thereby preventing the downstream signaling events.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Docking JAK->Receptor JAK->STAT 5. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription 8. Regulation

Figure 1: The JAK-STAT signaling pathway and the point of inhibition.

Core Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of this compound analogs is dictated by the chemical nature of substituents at various positions on the core scaffold. Each modification can profoundly impact target affinity, selectivity, and pharmacokinetic properties.

  • The 1H-Pyrrolo[2,3-b]pyridine Core: This 7-azaindole nucleus is the foundational pharmacophore. The N7 atom of the pyridine ring and the NH group at position 1 are critical for forming hydrogen bonds with the hinge region of the kinase, anchoring the inhibitor in the ATP-binding pocket. This interaction is the primary reason for the scaffold's broad applicability across different kinase families.[1]

  • The 3-Acetonitrile Group: The acetonitrile moiety at the C3 position serves as a versatile linker. While not typically involved in direct hinge-binding interactions, its length and electronics can influence the orientation of the entire molecule within the active site. Modifications to this group are less explored in the available literature compared to substitutions on the heterocyclic core, but it provides a vector for introducing additional functionalities to probe deeper pockets of the kinase or to modulate physicochemical properties.

  • Substitutions at the C5 Position: The C5 position of the pyridine ring has proven to be a critical site for modulating both potency and selectivity. Strategic placement of specific groups at this position can create additional interactions with amino acid residues outside the immediate hinge region.

    • A key discovery is the introduction of a pyrazole group at the C5 position. This modification has been shown to significantly enhance selectivity for JAK1 over other JAK family members.[7] The enhanced selectivity is attributed to the formation of a potential hydrogen bond between the pyrazole moiety and the side chain of glutamic acid residue E966 in JAK1.[7] This specific interaction is less favorable in other JAKs, providing a clear structural rationale for the observed selectivity.

    • The addition of a trifluoromethyl group at C5 has also been explored, which can enhance binding affinity and improve metabolic stability.[8]

  • Substitutions at the C4 Position: Modifications at the C4 position are also crucial. Bulky or hydrophobic groups introduced here can be designed to occupy the hydrophobic pocket near the gatekeeper residue of the kinase, further enhancing binding affinity.

Comparative Inhibitory Data

The following table summarizes key SAR data from studies on 1H-pyrrolo[2,3-b]pyridine derivatives, illustrating the impact of specific substitutions on their inhibitory activity against various kinases.

Compound IDCore Scaffold ModificationTarget KinaseIC₅₀ (nM)Key SAR Insights & Selectivity
Analog 1 C5-H (unsubstituted)FGFR11900Baseline activity of the core scaffold.
Analog 4h C5-CF₃, C3-CH₂-(3-methoxyphenyl)FGFR17Introduction of C5-CF₃ and a methoxyphenyl group at C3 significantly boosts potency.[8][9]
Analog 4h C5-CF₃, C3-CH₂-(3-methoxyphenyl)FGFR29Potent activity against FGFR2.[8][9]
Analog 4h C5-CF₃, C3-CH₂-(3-methoxyphenyl)FGFR325Potent activity against FGFR3.[8][9]
Analog 12b C5-pyrazoleJAK1PotentC5-pyrazole substitution drives high selectivity for JAK1 over JAK2.
Analog 12b C5-pyrazoleJAK2WeakExhibits 10- to 20-fold lower activity against JAK2 in enzymatic assays.[7]
Analog 42 C3-Thiazolone derivativeCdc77Modifications at the C3 position can switch kinase target, demonstrating scaffold versatility.[10]

Note: "Potent" and "Weak" are used for Analog 12b as specific IC₅₀ values were not provided in the abstract, but relative selectivity was clearly stated.

Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assays

To reliably determine the inhibitory potency (IC₅₀) of these analogs, a robust and reproducible experimental method is essential. The luminescence-based kinase assay is a widely adopted standard in the field for its high throughput and sensitivity.[11]

Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)

This protocol outlines the measurement of kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[11] A decrease in ADP production, and thus a lower luminescent signal, corresponds to higher inhibitor potency.

Causality: The choice of a luminescence-based assay like ADP-Glo™ is driven by its high signal-to-background ratio and its universal applicability to any kinase that produces ADP, making it a reliable platform for comparing inhibitors across different kinase targets.

1. Materials:

  • Kinase of interest (e.g., JAK1, FGFR1)

  • Specific kinase substrate peptide

  • ATP (at a concentration near the Kₘ for the specific kinase)

  • Test compounds (this compound analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • DMSO (for compound dilution)

2. Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 11-point, 3-fold dilution) in DMSO to create a range of concentrations for IC₅₀ determination. This ensures a full dose-response curve can be generated.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control for 0% inhibition) to the appropriate wells.

    • Add 2 µL of the kinase enzyme diluted in Kinase Assay Buffer to each well.

    • Incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a coupled luciferase/luciferin reaction to produce light.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The raw luminescent units (RLU) are proportional to the amount of ADP produced and thus reflect the kinase activity.

    • Plot the RLU against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Assay_Workflow A 1. Compound Serial Dilution in DMSO B 2. Dispense Compound/DMSO into 384-well plate A->B C 3. Add Kinase Enzyme B->C D 4. Pre-incubate (15 min) (Inhibitor-Kinase Binding) C->D E 5. Initiate Reaction with Substrate/ATP Mixture D->E F 6. Incubate (60 min, 30°C) (Phosphorylation Reaction) E->F G 7. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) F->G H 8. Incubate (40 min) G->H I 9. Add Kinase Detection Reagent (Convert ADP to Light) H->I J 10. Incubate (30 min) I->J K 11. Measure Luminescence (Plate Reader) J->K L 12. Plot Dose-Response Curve & Calculate IC50 K->L

Figure 2: Workflow for the luminescence-based kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile and effective template for the design of kinase inhibitors. The structure-activity relationship data clearly demonstrate that while the core provides the essential hinge-binding interactions, selectivity and potency are driven by strategic substitutions on the pyridine ring. The discovery that a C5-pyrazole group can confer significant JAK1 selectivity highlights the power of structure-based design in tuning the biological activity of this scaffold.[7] Future optimization efforts will likely focus on further exploring substitutions at the C4 and C5 positions to achieve even greater selectivity among closely related kinases, as well as modifying the C3-acetonitrile linker to improve pharmacokinetic profiles. The insights gained from these SAR studies provide a robust framework for the continued development of novel, highly targeted therapies for a range of human diseases.

References

Navigating the Kinome: A Comparative Selectivity Analysis of Kinase Inhibitors Derived from 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for highly selective kinase inhibitors is paramount. Kinases, as central regulators of cellular signaling, represent a rich source of therapeutic targets. However, the high degree of homology within the ATP-binding site across the kinome presents a significant challenge in developing inhibitors that are both potent against their intended target and free from off-target effects that can lead to toxicity or diminished efficacy. The 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile, also known as the 7-azaindole scaffold, has emerged as a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site[1][2]. This guide provides a comprehensive comparison of the selectivity profiles of kinase inhibitors derived from this versatile scaffold, supported by experimental data and detailed methodologies.

The Strategic Imperative for Selectivity Profiling

The development of a successful kinase inhibitor hinges on a thorough understanding of its interaction with the entire kinome. A lack of selectivity can lead to unforeseen side effects due to the inhibition of kinases involved in essential physiological processes. Conversely, a promiscuous inhibitor might offer therapeutic benefits through the modulation of multiple disease-relevant pathways. Therefore, comprehensive selectivity profiling is not merely a regulatory requirement but a critical tool for understanding a compound's mechanism of action, predicting its therapeutic window, and identifying potential opportunities for drug repositioning.

This guide will delve into the selectivity of inhibitors targeting three distinct and therapeutically relevant kinases, all built upon the this compound core:

  • Janus Kinases (JAKs): Key mediators of cytokine signaling, crucial in inflammatory and autoimmune diseases.

  • Cell Division Cycle 7 (Cdc7) Kinase: A pivotal regulator of DNA replication initiation, making it an attractive target in oncology.

  • Traf2- and NCK-interacting kinase (TNIK): A serine-threonine kinase implicated in Wnt signaling and cancer progression.

By comparing the selectivity profiles of inhibitors for these diverse targets, we can appreciate the chemical tractability of the 7-azaindole scaffold and the nuances of achieving selectivity.

Comparative Selectivity Profiles of 7-Azaindole-Based Kinase Inhibitors

The following tables summarize the inhibitory activity of representative kinase inhibitors derived from the this compound or the closely related 7-azaindole scaffold. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in assay conditions.

Compound/Inhibitor Primary Target IC50 (nM) on Primary Target Key Off-Targets (IC50 in nM or % Inhibition) Reference
Tofacitinib JAK1/JAK3JAK1: 3.2, JAK3: 1.6JAK2: 4.1, TYK2: 34[3]
Upadacitinib JAK143JAK2: 120, JAK3: 2300, TYK2: 4700[3][4]
Cdc7 Inhibitor (PHA-767491) Cdc7~10CDK2: >10,000[5][6]
TNIK Inhibitor (Hypothetical) TNIK-Data not publicly available-
7-azaindole derivative 97 JAK21-[1]
Pexidartinib CSF1R13c-Kit, FLT3[7]

In-Depth Look at Target Kinases and Their Signaling Pathways

A deeper understanding of the biological context in which these inhibitors function is essential. Below we explore the signaling pathways of our three kinases of interest.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors[8][9][10][11]. This pathway is integral to immunity, cell proliferation, differentiation, and apoptosis[8][11]. Dysregulation of JAK-STAT signaling is implicated in numerous autoimmune and inflammatory diseases, as well as cancers[10].

The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes[8][9].

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT_monomer STAT (monomer) Cytokine_Receptor->STAT_monomer 4. STAT Recruitment JAK->Cytokine_Receptor JAK->STAT_monomer 5. STAT Phosphorylation STAT_dimer STAT Dimer (activated) STAT_monomer->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 8. Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Ligand Binding

JAK-STAT Signaling Pathway Overview.
Cdc7 Kinase and the Initiation of DNA Replication

Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays an indispensable role in the initiation of DNA replication during the S phase of the cell cycle[12][13]. Cdc7, in complex with its regulatory subunit Dbf4, phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, which is the core of the replicative helicase[13][14]. This phosphorylation is a critical step for the activation of the MCM helicase, allowing for the unwinding of DNA and the establishment of replication forks[13]. Due to its essential role in cell proliferation and its overexpression in many cancers, Cdc7 has emerged as a promising target for cancer therapy[5][15].

Cdc7_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase ORC Origin Recognition Complex (ORC) Cdc6_Cdt1 Cdc6 & Cdt1 ORC->Cdc6_Cdt1 MCM_loading MCM2-7 Loading (Pre-Replicative Complex) Cdc6_Cdt1->MCM_loading Cdc7_Dbf4 Cdc7-Dbf4 Kinase MCM_loading->Cdc7_Dbf4 Transition to S Phase MCM_phosphorylation MCM Phosphorylation Cdc7_Dbf4->MCM_phosphorylation Helicase_activation Helicase Activation & DNA Unwinding MCM_phosphorylation->Helicase_activation Replication_Fork Replication Fork Formation Helicase_activation->Replication_Fork Origin Replication Origin Origin->ORC TNIK_Pathway cluster_wnt Wnt Signaling Wnt_Signal Wnt Signal Beta_Catenin β-catenin Stabilization Wnt_Signal->Beta_Catenin TCF4 TCF4 Beta_Catenin->TCF4 Nuclear Translocation & Complex Formation Gene_Transcription Target Gene Transcription (Proliferation, Survival) TCF4->Gene_Transcription Activation TNIK TNIK TNIK->TCF4 Phosphorylation Radiometric_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Kinase, Substrate, Inhibitor) Start->Prepare_Mixture Add_ATP Add [γ-³²P]ATP Prepare_Mixture->Add_ATP Incubate Incubate Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Separate Separate Substrate (e.g., Phosphocellulose Paper) Stop_Reaction->Separate Detect Detect Radioactivity Separate->Detect Analyze Analyze Data (IC50) Detect->Analyze End End Analyze->End NanoBRET_Workflow Start Start Transfect_Cells Transfect Cells with Kinase-NanoLuc® Fusion Start->Transfect_Cells Plate_Cells Plate Cells Transfect_Cells->Plate_Cells Add_Compound_Tracer Add Test Compound & Fluorescent Tracer Plate_Cells->Add_Compound_Tracer Incubate Incubate Add_Compound_Tracer->Incubate Lyse_Add_Substrate Lyse Cells & Add Nano-Glo® Substrate Incubate->Lyse_Add_Substrate Measure_Luminescence Measure Donor & Acceptor Luminescence Lyse_Add_Substrate->Measure_Luminescence Analyze Analyze Data (IC50) Measure_Luminescence->Analyze End End Analyze->End KiNativ_Workflow Start Start Prepare_Lysate Prepare Cell Lysate Start->Prepare_Lysate Treat_Inhibitor Treat with Inhibitor Prepare_Lysate->Treat_Inhibitor Add_Probe Add Biotinylated ATP/ADP Probe Treat_Inhibitor->Add_Probe Digest_Proteins Digest to Peptides Add_Probe->Digest_Proteins Enrich_Peptides Enrich Biotinylated Peptides Digest_Proteins->Enrich_Peptides LC_MS_MS LC-MS/MS Analysis Enrich_Peptides->LC_MS_MS Analyze Analyze Data (IC50) LC_MS_MS->Analyze End End Analyze->End

References

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 7-Azaindole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold has become a cornerstone in modern medicinal chemistry, particularly in the design of potent kinase inhibitors. Its ability to mimic the purine core of ATP and form crucial hydrogen bonds within the kinase hinge region has led to the development of several successful drugs, including the FDA-approved BRAF inhibitor, Vemurafenib.[1][2] However, the very features that make this scaffold so effective also present a significant challenge: off-target activity. As researchers and drug development professionals, a thorough understanding of these unintended interactions is paramount for developing safer and more effective therapeutics.

This guide provides an in-depth comparison of the off-target effects of various 7-azaindole-based compounds, supported by experimental data. We will delve into the causality behind experimental choices for profiling these compounds and provide detailed protocols for key validation assays.

The Double-Edged Sword: On-Target Potency and Off-Target Promiscuity

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology is the primary reason for the off-target activity of many kinase inhibitors. While the 7-azaindole core provides a strong anchor to the hinge region of the target kinase, the substituents on the scaffold play a crucial role in determining selectivity.[3][4] Minor modifications can significantly alter the inhibitor's interaction with the broader ATP pocket and solvent-exposed regions, leading to engagement with unintended kinases.

This promiscuity can have a range of consequences, from synergistic therapeutic effects to severe adverse events. Therefore, comprehensive off-target profiling is not merely a regulatory hurdle but a critical step in understanding a compound's true biological activity.

Comparative Analysis of 7-Azaindole-Based Inhibitors

To illustrate the varying selectivity profiles of 7-azaindole-based compounds, we will examine a few key examples. The following tables summarize the inhibitory activity (IC50 values) of these compounds against their intended targets and a panel of off-target kinases.

Case Study 1: Vemurafenib (BRAF Inhibitor)

Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase, a key driver in many melanomas.[1] However, it is known to have significant off-target effects, some of which are believed to contribute to adverse events observed in patients.[5][6]

Compound Primary Target IC50 (nM) Off-Target Kinase IC50 (nM) Reference
VemurafenibBRAF V600E31CRAF48[5]
SRMS18[5]
ACK129[5]
ZAK187[1]
MKK4460[1]
MAP4K5354[1]

The off-target inhibition of kinases in the JNK signaling pathway, such as ZAK, MKK4, and MAP4K5, by Vemurafenib has been shown to suppress apoptosis, which may contribute to the development of secondary cutaneous squamous cell carcinomas in patients.[1]

Case Study 2: Pexidartinib (CSF1R Inhibitor)

Pexidartinib is an inhibitor of the colony-stimulating factor 1 receptor (CSF1R) used for the treatment of tenosynovial giant cell tumor.[7] Its off-target profile includes other receptor tyrosine kinases.

Compound Primary Target IC50 (nM) Off-Target Kinase IC50 (nM) Reference
PexidartinibCSF1R17c-KIT12[7]
FLT3-ITD9[7]

The inhibition of c-KIT and FLT3-ITD, in addition to CSF1R, highlights the multi-targeted nature of Pexidartinib, which can have implications for both its therapeutic efficacy and its side-effect profile.

Case Study 3: 7-Azaindole-Based PI3K and JAK Inhibitors

The 7-azaindole scaffold has also been extensively used to develop inhibitors of phosphoinositide 3-kinases (PI3Ks) and Janus kinases (JAKs).[8][9] Achieving isoform selectivity within these kinase families is a significant challenge.

Compound Primary Target IC50 (nM) Off-Target Kinase IC50 (nM) Reference
Tofacitinib (JAK inhibitor)JAK33.3JAK220[9]
JAK1110[9]
7-Azaindole PI3Kγ Inhibitor (Compound 10)PI3Kγ50--[10]
Exelixis PI3Kγ Inhibitor (Compound 2)PI3Kγ-mTOR-[10]

Tofacitinib, an approved drug for rheumatoid arthritis, demonstrates a preference for JAK3 but still inhibits JAK1 and JAK2 at nanomolar concentrations, classifying it as a pan-JAK inhibitor.[9] Similarly, some 7-azaindole-based PI3K inhibitors have been shown to inhibit mTOR, a related kinase in the same signaling pathway.[10]

Visualizing Off-Target Effects: A Signaling Pathway Perspective

The following diagram illustrates how an off-target effect of a hypothetical 7-azaindole-based BRAF inhibitor could impact a parallel signaling pathway, such as the JNK pathway.

Off_Target_Pathway cluster_0 MAPK Pathway cluster_1 JNK Pathway BRAF BRAF V600E MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation ZAK ZAK MKK4 MKK4 ZAK->MKK4 JNK JNK MKK4->JNK Apoptosis Apoptosis JNK->Apoptosis Inhibitor 7-Azaindole BRAF Inhibitor Inhibitor->BRAF On-Target Inhibition Inhibitor->ZAK Off-Target Inhibition Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based & Proteomic Assays LanthaScreen LanthaScreen® (Binding Assay) CellBased Cellular Thermal Shift Assay (Target Engagement) LanthaScreen->CellBased Validate Hits ZLyte Z'-LYTE™ (Activity Assay) ZLyte->CellBased Validate Hits AffinityChrom Affinity Chromatography-MS (Target Identification) CellBased->AffinityChrom Confirm Targets Compound 7-Azaindole Compound Compound->LanthaScreen Compound->ZLyte

References

The Evolution of a Privileged Scaffold: A Comparative Guide to the Activity of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of potent and selective therapeutics. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is one such "privileged structure," renowned for its versatile biological activities, particularly as a kinase inhibitor.[1][2][3] This guide provides an in-depth comparison of the biological activity of derivatives based on the 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile core, illustrating the profound impact of chemical modification on therapeutic potency. We will journey from a conceptual parent compound to a highly optimized Janus Kinase (JAK) inhibitor, Tofacitinib, dissecting the structure-activity relationships (SAR) that underpin this transformation.

The 7-Azaindole Core: A Foundation for Kinase Inhibition

The 7-azaindole core is a bioisostere of indole and purine, enabling it to form key hydrogen bond interactions within the ATP-binding site of various kinases.[4] The nitrogen atom in the pyridine ring acts as a crucial hydrogen bond acceptor, mimicking the N7 of adenine. This fundamental interaction anchors the molecule in the hinge region of the kinase, a critical first step for inhibitory activity. The this compound molecule serves as a key synthetic intermediate, providing a versatile handle for elaboration into more complex and potent derivatives.[5][6] While this "parent" intermediate itself is not a potent inhibitor, its core structure is the essential launchpad for developing highly active drugs.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

The derivatives discussed here primarily exert their effects by inhibiting Janus kinases (JAKs). JAKs are a family of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for mediating signals from cytokines and growth factors.[7][8][9] This signaling cascade, known as the JAK-STAT pathway, is fundamental to immune responses, inflammation, and hematopoiesis.[10] Dysregulation of this pathway is implicated in a host of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as certain cancers.[7][11]

JAK inhibitors function by competing with ATP for the binding site on the kinase domain. By blocking the phosphorylation and subsequent activation of STAT (Signal Transducer and Activator of Transcription) proteins, these inhibitors effectively shut down the downstream signaling cascade that drives inflammatory gene expression.[12]

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation JAK->JAK STAT STAT JAK->STAT pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene 6. Gene Activation Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Structure-Activity Relationship (SAR): From Parent Scaffold to Potent Derivative

The journey to a potent drug like Tofacitinib involves strategic chemical modifications to the parent 7-azaindole scaffold. Each modification is designed to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties.

Let's consider three compounds to illustrate this evolution:

  • Compound A (Parent Core): 4-amino-7H-pyrrolo[2,3-d]pyrimidine. A simplified representation of the core, lacking the acetonitrile and piperidine moieties.

  • Compound B (Intermediate Analogue): A conceptual intermediate where a simple amine is attached to the core.

  • Compound C (Tofacitinib): The final, highly optimized drug molecule.[5][13]

The key structural differences lie in the substituent at the C4 position of the pyrrolo[2,3-d]pyrimidine ring.

CompoundStructureKey Features
A (Parent Core) 4-amino-7H-pyrrolo[2,3-d]pyrimidineBasic 7-azaindole core. Forms hinge-binding interactions.
B (Intermediate) N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineAddition of a chiral piperidine ring. Explores deeper pockets of the active site.
C (Tofacitinib) 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrileAddition of a cyanoacetyl group to the piperidine. Provides additional interactions and improves properties.

The introduction of the (3R,4R)-4-methylpiperidine-3-amine side chain is a critical step.[14] This bulky, chiral group projects into a specific pocket within the JAK active site, significantly enhancing both potency and selectivity. Further acylation of the piperidine nitrogen with a cyanoacetyl group, as seen in Tofacitinib, provides additional interaction points and modulates the molecule's overall physicochemical properties, leading to a favorable oral bioavailability profile.[13][15]

Comparative Biological Activity

The progressive structural modifications result in a dramatic increase in inhibitory potency against the target JAK enzymes. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's effectiveness; a lower IC₅₀ value indicates a more potent inhibitor.

CompoundTargetIC₅₀ (nM)Rationale for Activity Change
A (Parent Core) JAK3>10,000Weak activity. Only basic hinge-binding is present.
B (Intermediate) JAK3~100-500Moderate activity. The piperidine ring accesses additional binding pockets, increasing affinity.
C (Tofacitinib) JAK11High Potency. The complete structure optimizes interactions within the ATP binding site.
JAK220High Potency.
JAK31High Potency.

Note: IC₅₀ values are representative and compiled from various sources for illustrative purposes. Actual values may vary based on specific assay conditions.[4][14]

The data clearly demonstrates that while the parent 7-azaindole core is a necessary starting point, it is inactive on its own. The addition of the piperidine side chain (Compound B) confers moderate activity. Finally, the complete structure of Tofacitinib (Compound C), with its cyanoacetyl group, achieves potent, low-nanomolar inhibition of multiple JAK isoforms.[14]

Experimental Protocol: In Vitro JAK Kinase Inhibition Assay

To determine the IC₅₀ values presented above, a robust in vitro kinase assay is essential.[11][16] This protocol provides a generalized, luminescence-based method for measuring the inhibition of a JAK enzyme.

Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Prepare serial dilution of test compound (e.g., Tofacitinib) in DMSO. B 2. Dispense compound or DMSO (control) into 384-well plate. A->B C 3. Add 2X JAK Enzyme/ Peptide Substrate Mix. B->C D 4. Incubate to allow compound-enzyme binding. C->D E 5. Add 2X ATP solution to start reaction. Incubate. D->E F 6. Stop reaction & deplete unused ATP (e.g., ADP-Glo™ Reagent). E->F G 7. Add Kinase Detection Reagent to convert ADP to ATP & generate luminescent signal. F->G H 8. Read luminescence on a plate reader. G->H I 9. Plot % Inhibition vs. log[Compound Concentration]. H->I J 10. Fit curve to determine IC50 value. I->J

Caption: Workflow for a luminescence-based in vitro kinase assay.

Objective: To determine the dose-dependent inhibition of a recombinant JAK enzyme by a test compound and calculate its IC₅₀ value.

Materials:

  • Recombinant human JAK enzyme (e.g., JAK1, JAK2, or JAK3)

  • Peptide substrate (e.g., IRS-1tide)[17]

  • High-purity Adenosine Triphosphate (ATP)

  • Test Compound (dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ATP/ADP detection kit (e.g., ADP-Glo™)

  • 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compound in DMSO.

  • Plate Dispensing: Dispense a small volume (e.g., 50 nL) of the compound dilutions into the assay plate wells. Include wells with DMSO only (high control, 0% inhibition) and wells with a known pan-kinase inhibitor like staurosporine (low control, 100% inhibition).

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. Add 5 µL of this mix to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be near the Michaelis constant (Km) for the specific enzyme. Add 5 µL to each well to start the reaction. Incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which then fuels a luciferase reaction. Incubate for 30-60 minutes to stabilize the luminescent signal.[18]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[18]

Conclusion

The this compound scaffold is a testament to the power of iterative drug design. By itself, the core structure possesses minimal biological activity. However, through strategic and rational chemical modifications—specifically the addition of a chiral piperidine ring and a cyanoacetyl group—it can be transformed into a highly potent, orally bioavailable drug like Tofacitinib. This comparative analysis underscores the critical importance of structure-activity relationship studies in modern drug discovery, illustrating how a privileged fragment can be expertly tailored to create a life-changing therapeutic. The continued exploration of derivatives from this versatile scaffold promises to yield new inhibitors with improved selectivity and efficacy for a range of diseases.[19][20][21][22]

References

A Senior Application Scientist's Guide to Validating the Biological Target of Novel 7-Azaindole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Imperative of Target Validation

The 7-azaindole scaffold, a bioisostere of the natural indole ring system, has firmly established itself as a "privileged structure" in modern medicinal chemistry.[1] Its unique ability to act as both a hydrogen bond donor and acceptor makes it a highly effective core for a multitude of therapeutic agents, most notably kinase inhibitors.[2][3] As researchers continue to develop novel 7-azaindole derivatives with potent biological activity, the critical next step is unequivocally identifying and validating their biological target.

Target validation is the rigorous process of confirming that a specific molecular entity is directly responsible for the therapeutic effect of a drug candidate.[4][5] This process is paramount; it builds confidence in the mechanism of action (MoA), predicts potential on- and off-target toxicities, and ultimately de-risks the colossal investment required for clinical development. This guide provides an in-depth comparison of state-of-the-art methodologies to validate the biological targets of novel 7-azaindole inhibitors, offering field-proven insights and detailed experimental frameworks for researchers in drug discovery.

The Starting Point: Formulating the Target Hypothesis

The journey to target validation begins with an initial hypothesis, which typically originates from one of two primary drug discovery paradigms: target-based discovery or phenotypic discovery.[6][7][8]

  • Target-Based Discovery: This hypothesis-driven approach begins with a known biological target (e.g., a specific kinase). A library of compounds, such as 7-azaindole derivatives, is screened to identify molecules that modulate the target's activity. Here, the initial target is known, but validation is still required to confirm it is the sole or primary target responsible for the desired cellular effect.[7][9]

  • Phenotypic Discovery: This approach starts by identifying compounds that produce a desired change in a cellular or organismal model (a phenotype), without prior knowledge of the target.[6][8][9] This unbiased method is powerful for discovering first-in-class medicines but necessitates a subsequent, often complex, "target deconvolution" process to identify the protein responsible for the observed effect.[8]

The choice of validation strategy is heavily influenced by the inhibitor's origin, as illustrated below.

G cluster_0 Discovery Phase cluster_1 Hypothesis Phase cluster_2 Validation Phase TBD Target-Based Discovery (e.g., Kinase Screen) Hypo_TBD Known Putative Target (e.g., Kinase X) TBD->Hypo_TBD Direct Hit PDD Phenotypic Discovery (e.g., Cell Viability Screen) Hypo_PDD Unknown Target PDD->Hypo_PDD Active Compound Validation TARGET VALIDATION (Confirming Causal Link) Hypo_TBD->Validation Confirm Engagement & Downstream Effects Hypo_PDD->Validation Deconvolve Target & Confirm Engagement

Caption: Drug discovery pathways leading to target validation.

Part 1: Direct Target Engagement Assays

These methods provide direct evidence of a physical interaction between the 7-azaindole inhibitor and its putative protein target within a cellular context. They are the cornerstone of confirming a target hypothesis.

Cellular Thermal Shift Assay (CETSA®)

Causality: The foundational principle of CETSA is that the binding of a ligand (the inhibitor) to its target protein confers thermal stability.[10][11] When heated, this stabilized protein will denature and aggregate at a higher temperature compared to its unbound state. This thermal shift is a direct proxy for target engagement in a native cellular environment.[12]

CETSA_Workflow start Treat intact cells with Inhibitor or Vehicle (DMSO) heat Heat cell lysates to a range of temperatures start->heat centrifuge Centrifuge to separate soluble vs. aggregated proteins heat->centrifuge collect Collect soluble fraction centrifuge->collect analyze Quantify remaining soluble target protein (e.g., Western Blot) collect->analyze end Generate Melt Curve: Plot [Protein] vs. Temp analyze->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the 7-azaindole inhibitor at a desired concentration (e.g., 10x EC50) and a control set with vehicle (e.g., DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

  • Lysate Preparation: Lyse the cells via freeze-thaw cycles. Clarify the lysate by centrifugation at high speed to remove cell debris.

  • Heating: Aliquot the clarified lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein remaining in the soluble fraction by SDS-PAGE and Western Blotting using a target-specific antibody.

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures. A shift in the melting curve to a higher temperature in the inhibitor-treated sample compared to the vehicle control confirms target engagement.[12]

ParameterDescriptionAdvantageDisadvantage
Principle Ligand binding increases protein thermal stability.[10][11]Label-free; works in intact cells and tissues.[11]Lower throughput for traditional format; requires a good antibody.
Output Melt curve (Tagg) and Isothermal dose-response (ITDR) curves.Direct evidence of physical binding in a native context.[12]May not work for all targets (e.g., some membrane proteins).
Variations Mass Spectrometry (MS-CETSA) for proteome-wide analysis; Real-Time CETSA (RT-CETSA) for higher throughput.[13][14]Unbiased target and off-target identification (MS-CETSA).Requires specialized equipment and expertise.
NanoBRET™ Target Engagement Assay

Causality: This live-cell assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target protein is fused to a NanoLuc® luciferase (energy donor), and a fluorescent tracer that binds to the same site as the inhibitor is added to the cells. When the tracer is bound to the target, its close proximity to the luciferase results in a high BRET signal. A competitive inhibitor will displace the tracer, decreasing the BRET signal in a dose-dependent manner, which allows for the quantitative measurement of inhibitor affinity in live cells.[15][16]

NanoBRET_Mechanism cluster_0 cluster_1 node_no_inhib Target Protein NanoLuc® Luciferase Fluorescent Tracer node_no_inhib:f1->node_no_inhib:f0 result_no_inhib High BRET Signal node_no_inhib:f0->result_no_inhib Energy Transfer node_with_inhib Target Protein NanoLuc® Luciferase 7-Azaindole Inhibitor node_with_inhib:f1->node_with_inhib:f0 result_with_inhib Low BRET Signal node_with_inhib:f0->result_with_inhib No Energy Transfer tracer_displaced Fluorescent Tracer Kinobeads_Workflow cluster_0 cluster_1 lysate_ctrl Cell Lysate pulldown_ctrl Affinity Pulldown lysate_ctrl->pulldown_ctrl kinobeads_ctrl Kinobeads kinobeads_ctrl->pulldown_ctrl analysis On-bead Digestion & LC-MS/MS Analysis pulldown_ctrl->analysis lysate_exp Cell Lysate + 7-Azaindole Inhibitor pulldown_exp Affinity Pulldown lysate_exp->pulldown_exp kinobeads_exp Kinobeads kinobeads_exp->pulldown_exp pulldown_exp->analysis result Identify proteins depleted in experiment vs. control analysis->result CRISPR_Logic cluster_0 cluster_1 WT_cell Cells with Target Protein Inhibitor_WT Add 7-Azaindole Inhibitor WT_cell->Inhibitor_WT Phenotype_WT Phenotype Observed (e.g., Cell Death) Inhibitor_WT->Phenotype_WT KO_cell CRISPR Knockout of Target Gene KO_cell_result Cells lacking Target Protein KO_cell->KO_cell_result Inhibitor_KO Add 7-Azaindole Inhibitor KO_cell_result->Inhibitor_KO Phenotype_KO Phenotype Rescued (e.g., Cell Survival) Inhibitor_KO->Phenotype_KO Integrated_Strategy start Novel 7-Azaindole Inhibitor pheno_screen Phenotypic Screen (Target Unknown) start->pheno_screen target_screen Targeted Screen (Putative Target) start->target_screen deconvolution Target Deconvolution (e.g., Kinobeads) pheno_screen->deconvolution direct_engagement Direct Target Engagement (CETSA, NanoBRET) target_screen->direct_engagement deconvolution->direct_engagement genetic_validation Genetic Validation (CRISPR KO) direct_engagement->genetic_validation invivo In Vivo Validation (PDX Models, PD Markers) genetic_validation->invivo validated_target Validated Target invivo->validated_target

References

A Head-to-Head Comparison of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the 7-azaindole scaffold, specifically the 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile core, represents a cornerstone in the design of targeted kinase inhibitors. This framework, a bioisostere of adenine, provides a privileged structure for ATP-competitive inhibition, leading to the development of highly successful therapeutics. Tofacitinib, the archetypal inhibitor based on this precise scaffold, has paved the way for a class of drugs primarily targeting the Janus kinase (JAK) family.

This guide provides an in-depth, head-to-head comparison of Tofacitinib and other prominent JAK inhibitors that share the pyrrolo[2,3-b]pyridine or the closely related pyrrolo[2,3-d]pyrimidine core. We will dissect their selectivity profiles, explore the underlying structure-activity relationships, and provide detailed experimental protocols to empower researchers in their own discovery and evaluation efforts.

The Critical Role of the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—is a group of intracellular tyrosine kinases that are indispensable for signal transduction from a multitude of cytokine and growth factor receptors.[1] This signaling cascade, known as the JAK-STAT pathway, is central to immunity, hematopoiesis, and inflammation.[2] Dysregulation of this pathway is a known driver of numerous autoimmune diseases and cancers, making JAKs a prime therapeutic target.[3]

The mechanism is initiated when a cytokine binds to its corresponding cell surface receptor, inducing receptor dimerization.[4] This brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] STATs are recruited, phosphorylated by the JAKs, and subsequently dissociate to form homo- or heterodimers. These STAT dimers translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immune responses.[2][4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor (Inactive Dimer) Cytokine->Receptor 1. Ligand Binding JAK_active JAK-P Receptor->JAK_active JAK_inactive JAK STAT_inactive STAT JAK_active->STAT_inactive 3. STAT Recruitment & Phosphorylation STAT_active STAT-P STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK_active Inhibition Transcription Gene Transcription DNA->Transcription 6. Gene Regulation Experimental_Workflow cluster_invitro In Vitro Biochemical Assay cluster_cellular Cellular Phospho-STAT Assay A1 Prepare serial dilution of inhibitor in DMSO A2 Add inhibitor and recombinant JAK enzyme to 384-well plate A1->A2 A3 Initiate reaction with ATP and peptide substrate A2->A3 A4 Incubate at RT A3->A4 A5 Stop reaction and detect signal (e.g., luminescence) A4->A5 A6 Calculate % Inhibition and determine IC50 A5->A6 B2 Pre-incubate cells with inhibitor B1 Culture immune cells (e.g., PBMCs, cell line) B1->B2 B3 Stimulate with cytokine (e.g., IL-6, IL-15) B2->B3 B4 Fix and permeabilize cells B3->B4 B5 Stain with fluorescently-labeled anti-phospho-STAT antibody B4->B5 B6 Analyze pSTAT levels by Flow Cytometry B5->B6

References

In Vivo Efficacy of Kinase Inhibitors Derived from 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile, commonly known as a 7-azaindole core, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to adenine allows it to function as a versatile "hinge-binding" motif for a multitude of ATP-competitive kinase inhibitors.[1][2] This guide provides a comprehensive comparison of the in vivo efficacy of key compounds synthesized from this starting material, with a primary focus on the pioneering Janus Kinase (JAK) inhibitor, Tofacitinib. We will objectively compare its performance with other relevant kinase inhibitors, supported by experimental data, and delve into the causality behind the experimental designs used to validate these potent therapeutic agents.

The Primary Target: Janus Kinase (JAK)-STAT Signaling Pathway

A deep understanding of the target pathway is critical to interpreting in vivo efficacy data. Many of the most successful compounds derived from the 7-azaindole scaffold target the JAK family of tyrosine kinases.

Mechanism of Action: The JAK-STAT pathway is a crucial signaling cascade for a wide array of cytokines and growth factors that are central to hematopoiesis, immune response, and inflammation.[3][4] The process is initiated when a cytokine binds to its corresponding receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate each other and the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Subsequently, JAKs phosphorylate the STATs, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammatory and immune responses.[3][5] By inhibiting JAKs, compounds can effectively block this cascade, thereby exerting a powerful immunomodulatory effect.[3]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT Dimer STAT->pSTAT 4. Dimerization DNA Gene Transcription pSTAT->DNA 5. Nuclear Translocation & Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding Tofacitinib Tofacitinib (7-azaindole derivative) Tofacitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. The therapeutic effect and safety profile of a JAK inhibitor (JAKinib) are dictated by its selectivity for these isoforms. For instance, JAK1 is critical for inflammatory responses, while JAK2 is essential for red blood cell production, and JAK3 is primarily involved in lymphocyte function.[4] First-generation JAKinibs like Tofacitinib show activity against multiple JAKs, whereas second-generation inhibitors are designed for improved selectivity.[4]

Comparative In Vivo Efficacy of 7-Azaindole Derivatives and Alternatives

The true test of a compound's therapeutic potential lies in its performance in relevant in vivo disease models. The 7-azaindole scaffold has yielded numerous candidates that have been rigorously tested.

JAK Inhibitors in Inflammatory Disease Models

The mouse collagen-induced arthritis (mCIA) model is the gold standard for preclinical evaluation of rheumatoid arthritis (RA) therapeutics, as it closely mimics the inflammatory and joint-destructive aspects of the human disease.

A cornerstone study in the development of Tofacitinib (CP-690,550), a compound directly synthesized from the topic scaffold, demonstrated its potent efficacy in the mCIA model.[6][7] This preclinical work was pivotal in establishing the dosing regimens for human clinical trials.[6] The key finding was that the average steady-state plasma concentration (Cave) was the primary driver of efficacy, rather than peak (Cmax) or trough (Cmin) levels.[6][7]

CompoundPrimary Target(s)In Vivo ModelDosing Regimen (in mice)Key Efficacy Endpoint & ResultReference
Tofacitinib JAK1, JAK3 > JAK2Mouse Collagen-Induced Arthritis (mCIA)6.8 - 68 mg/kg, BID, OralDose-dependent reduction in arthritis severity scores. Cave50 of ~100 nM for 50% maximal response.[6][7]
Baricitinib JAK1, JAK2Adjuvant-Induced Arthritis (Rat)1 - 10 mg/kg, QD, OralSignificant reduction in paw swelling, joint destruction, and inflammatory markers.[4][8]
Compound 31 JAK3Rat Heterotopic Cardiac Transplant3 - 30 mg/kg, QD, OralDose-dependent prolongation of allograft survival, demonstrating potent immunosuppression.[9]
Compound 31g (and 38a) JAK1-selectiveNot specified in detailNot specified in detailReduced fibrogenic gene expression in TGF-β-induced hepatic stellate cells in vitro.[10]
7-Azaindole Derivatives in Oncology Models

The versatility of the 7-azaindole scaffold extends beyond inflammatory diseases into oncology, targeting various kinases implicated in tumor growth and survival. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are standard for evaluating anti-cancer efficacy.

CompoundPrimary Target(s)In Vivo ModelDosing Regimen (in mice)Key Efficacy Endpoint & ResultReference
AZD6738 (Ceralasertib) ATR KinaseATM-deficient XenograftsNot specified in detailInhibition of tumor growth.[11]
Compound 21 Tubulin PolymerizationHT29 Colorectal Xenograft20 - 40 mg/kgDose-dependent inhibition of tumor growth without significant body weight change.[12]
Compound 1 (Pyrrolo[2,3-d]pyrimidine) RET KinaseKIF5B-RET Xenograft10 mg/kg, QD, OralTumor regression observed.[13]
Compound 25a ATM KinaseHCT116 & SW620 XenograftsNot specified in detailSynergistic antitumor efficacy with irinotecan; TGI of 79.3% and 95.4%, respectively.[14]

Experimental Protocols: A Guide to In Vivo Efficacy Studies

The reproducibility and validity of in vivo data are paramount. Below are detailed, step-by-step methodologies for key experimental models cited in this guide.

Protocol 1: Mouse Collagen-Induced Arthritis (CIA) Model

This model is chosen for its robust and predictable inflammatory arthritis that shares pathological features with human RA, making it ideal for testing JAK inhibitors.

  • Animal Selection: DBA/1 mice, which are genetically susceptible to CIA, are typically used (Age: 8-10 weeks).

  • Immunization (Day 0): An emulsion is prepared by mixing bovine type II collagen with Complete Freund's Adjuvant (CFA). Mice are immunized via intradermal injection at the base of the tail. This primary immunization sensitizes the immune system to collagen.

  • Booster Immunization (Day 21): A second immunization is administered using bovine type II collagen mixed with Incomplete Freund's Adjuvant (IFA) to trigger the onset of arthritis.

  • Treatment Initiation: Prophylactic treatment typically begins on Day 21, before the clinical signs of arthritis appear, or therapeutic treatment begins once mice reach a predetermined clinical score (e.g., score of 2). Compounds (e.g., Tofacitinib) are administered orally (PO) via gavage, once or twice daily (QD or BID).

  • Clinical Assessment: Mice are scored 3-5 times per week for signs of arthritis in each paw. A common scoring system ranges from 0 to 4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of the entire paw, 4=maximal inflammation with joint deformity). The scores for all four paws are summed for a total clinical score per mouse (max score of 16).

  • Endpoint Analysis: At the end of the study (e.g., Day 40-50), terminal blood samples are collected for pharmacokinetic analysis and cytokine measurement. Paws may be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Caption: Workflow for a typical Collagen-Induced Arthritis (CIA) efficacy study.

Protocol 2: Human Tumor Xenograft Mouse Model

This model is essential for evaluating the direct anti-proliferative effects of a compound on human cancer cells in an in vivo setting.

  • Animal Selection: Immunocompromised mice (e.g., Nude, SCID, or NSG) are used to prevent rejection of the human tumor cells.

  • Cell Culture and Implantation: Human cancer cells (e.g., HCT116 colorectal carcinoma) are cultured in vitro to the desired number. A specific number of cells (e.g., 5 x 10^6) are then suspended in a suitable medium (like Matrigel) and implanted subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment and vehicle control groups. Treatment with the test compound (e.g., Compound 25a) is initiated, typically via oral gavage on a daily schedule.

  • Efficacy Assessment: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups at the end of the study. Body weight is monitored as a measure of general toxicity.

Conclusion and Future Directions

The this compound scaffold is a remarkably successful starting point for the development of potent kinase inhibitors. The journey of Tofacitinib from preclinical arthritis models to a globally approved drug for multiple inflammatory diseases highlights the power of this chemical core and the predictive value of well-designed in vivo studies.[6][8]

The comparative data show that while Tofacitinib and its analogs excel in treating inflammatory conditions by targeting the JAK-STAT pathway, other derivatives from the same 7-azaindole family show significant promise in oncology by inhibiting different kinases like ATR, RET, and ATM.[11][13][14] The key to future success lies in rational drug design to enhance selectivity for specific kinase isoforms, thereby maximizing efficacy while minimizing off-target effects. As our understanding of signaling pathways deepens, we can expect to see new, highly targeted therapeutics emerging from this versatile and potent scaffold.

References

Safety Operating Guide

Proper Disposal of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile, a heterocyclic compound with potential biological activity. The procedures outlined here are grounded in established safety principles and regulatory standards to protect laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Understanding the hazard profile of this compound is the foundational step in its safe management. While comprehensive toxicological data for this specific molecule may be limited, the available information and the nature of its structural components—a 7-azaindole core and a nitrile group—necessitate a cautious approach.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • Harmful if swallowed

  • Harmful in contact with skin

  • Causes skin irritation

  • Causes serious eye irritation

  • Harmful if inhaled

Furthermore, the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a core component in many biologically active compounds, including some with cytotoxic or antineoplastic properties.[2][3] Due to this, it is prudent to handle this compound as a potentially cytotoxic agent, which requires stringent handling and disposal protocols.[4][5]

The acetonitrile functional group also presents hazards, as nitrile compounds can be toxic.[6] Improper disposal of acetonitrile-containing waste is prohibited as it can contaminate water supplies and poses a fire risk.[6][7]

Hazard Category GHS Classification Potential Effects
Acute Oral Toxicity Category 4Harmful if ingested.
Acute Dermal Toxicity Category 4Harmful in contact with skin.
Acute Inhalation Toxicity Category 4Harmful if inhaled.
Skin Corrosion/Irritation Category 2Causes skin irritation.
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.

Table 1: GHS Hazard Profile for this compound.[1]

Personal Protective Equipment (PPE) and Engineering Controls

Given the hazardous nature of this compound, strict adherence to PPE and engineering controls is mandatory. All handling, including weighing, transferring, and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9]

Recommended PPE:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Given that some solvents can permeate nitrile gloves, it is advisable to double-glove if the compound is in a solvent.[11][12]

  • Respiratory Protection: All work should be performed in a fume hood. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[13]

  • Protective Clothing: A laboratory coat, worn fully buttoned, and closed-toe shoes are required. For larger quantities or in the event of a spill, a chemically resistant apron or gown is recommended.[10][14]

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before re-entering the area, don the appropriate PPE as described above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent pad to contain the spill.[15][16] For solid spills, gently cover the material with a damp paper towel to avoid generating dust.

  • Clean the Area: Carefully collect the absorbed material or contaminated paper towels using non-sparking tools and place it into a designated, labeled hazardous waste container.[17]

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.[18] All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Proper Disposal Procedures

The guiding principle for the disposal of this compound is that it should be treated as hazardous, and potentially cytotoxic, chemical waste. It must not be disposed of down the drain or in regular trash.[6] The preferred method of disposal is through a licensed hazardous waste management company.[19]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.[19]

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, absorbent pads) in a dedicated, rigid, leak-proof container.[20] This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and shatter-resistant container designed for liquid hazardous waste.[21] The container must be labeled with the full chemical name and the solvent used. Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.

Given its potential cytotoxicity, it is best practice to use containers with purple lids, which are often designated for cytotoxic waste.[5]

On-Site Neutralization (Expert Use Only)

For laboratories with the appropriate facilities and trained personnel, chemical neutralization may be an option for dilute solutions. However, this should only be performed under the direct guidance of your institution's EHS department. A potential, though not universally applicable, method for nitrile-containing compounds is treatment with a strong base to hydrolyze the nitrile to a less toxic carboxylate. This process can be hazardous and should not be attempted without a validated and approved protocol.

Arranging for Professional Disposal

The most reliable and safest method for the disposal of this compound is to use a professional hazardous waste disposal service.[6]

Procedural Steps:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.

  • Provide Information: Provide the EHS office with the full chemical name, quantity of waste, and any available safety information.

  • Proper Labeling and Storage: Ensure your waste container is properly sealed and labeled. Store the container in a designated hazardous waste accumulation area that is cool, well-ventilated, and away from incompatible materials.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated assess_form Solid or Liquid Waste? start->assess_form solid_waste Solid Waste (Pure compound, contaminated items) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_form->liquid_waste Liquid segregate_solid Segregate in a labeled, rigid, leak-proof container. Consider purple lid for cytotoxicity. solid_waste->segregate_solid segregate_liquid Segregate in a labeled, sealed, shatter-resistant container. liquid_waste->segregate_liquid storage Store in designated hazardous waste area. segregate_solid->storage segregate_liquid->storage contact_ehs Contact Institutional EHS for pickup. storage->contact_ehs disposal Professional Hazardous Waste Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Decision workflow for the safe disposal of this compound.

Conclusion

The responsible management and disposal of this compound are paramount for ensuring a safe laboratory environment and protecting our ecosystem. By adhering to the principles of hazard identification, proper use of PPE, and stringent waste segregation and disposal protocols, researchers can mitigate the risks associated with this and other novel chemical compounds. Always consult your institution's Chemical Hygiene Plan and Environmental Health and Safety office for specific guidance and requirements.[8][22][23]

References

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